Technical Documentation Center

4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine
  • CAS: 900863-28-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the basic properties of the novel heterocyclic compound, 4-bromo-1H-pyrazolo[4,3-c]pyridi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basic properties of the novel heterocyclic compound, 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine. Given the absence of direct experimental data for this specific molecule in current literature, this document leverages fundamental principles of physical organic chemistry, data from analogous structures, and established analytical methodologies to predict its acid-base characteristics. We will explore the probable sites of protonation, estimate the pKa of the conjugate acid, and detail robust experimental protocols for its empirical determination. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related pyrazolopyridine scaffolds in medicinal chemistry and drug discovery.

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged heterocyclic system in modern medicinal chemistry. These structures are integral to a wide array of biologically active molecules, demonstrating activities such as antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[1] The pyrazolo[4,3-c]pyridine isomer, in particular, has garnered significant interest as a core component in the development of kinase inhibitors and other targeted therapeutics.[2] The electronic properties and, critically, the basicity of substituents on this scaffold dictate molecular interactions, solubility, and pharmacokinetic profiles, making a thorough understanding of these properties essential for rational drug design.

The subject of this guide, 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine, combines this important scaffold with two key functional groups: a bromine atom and an amino group. These substituents are expected to modulate the electron distribution and, consequently, the basicity of the heterocyclic system in a significant manner.

Theoretical Analysis of Basicity and Protonation Sites

The structure of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine presents three potential nitrogen atoms for protonation: the exocyclic amino group (N-H₂), the pyridine ring nitrogen (N5), and the "pyridine-like" sp²-hybridized nitrogen of the pyrazole ring (N2). The lone pair on the N1 nitrogen is integral to the pyrazole's aromatic sextet and is thus not considered basic.

Figure 1: Potential protonation sites on 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine.

To predict the most basic center, we must consider the electronic effects of the substituents and the inherent basicity of the parent heterocycles.

  • Pyridine Nitrogen (N5): The lone pair on this nitrogen is localized in an sp² orbital and is readily available for protonation. Its basicity is modulated by the substituents on the ring.

  • Amino Group (N-H₂): The exocyclic amino group is a potential basic site. However, in many aromatic amines, the lone pair can be delocalized into the ring, reducing its basicity.

  • Pyrazole Nitrogen (N2): In unsubstituted pyrazole, the sp²-hybridized nitrogen is basic. In aminopyrazoles, protonation typically occurs at a ring nitrogen rather than the exocyclic amino group.[3][4]

2.1. Influence of Substituents on Basicity
  • Amino Group (-NH₂ at C3): The amino group is a strong electron-donating group through the mesomeric (+M) effect. This effect increases the electron density on the heterocyclic rings, which should enhance the basicity of the ring nitrogens. For instance, the pKa of 4-aminopyridine (9.17) is significantly higher than that of pyridine (5.2) due to resonance stabilization of the pyridinium cation.[5][6] In contrast, the pKa of 3-aminopyridine is only slightly higher at ~6.0, as the resonance effect does not directly increase the electron density on the nitrogen atom to the same extent.[5][7]

  • Bromo Group (-Br at C4): The bromine atom is an electronegative element and exerts a strong electron-withdrawing inductive (-I) effect, which decreases the electron density in the ring and thus reduces basicity.[8] It also has a weak electron-donating mesomeric (+M) effect, but the inductive effect typically dominates for halogens. The pKa of 4-bromopyridine is predicted to be around 3.35, significantly lower than that of pyridine, illustrating the powerful electron-withdrawing nature of bromine.[9][10]

2.2. Predicted Primary Protonation Site

Considering these competing effects, the pyridine nitrogen (N5) is predicted to be the most basic center. Here's the rationale:

  • The amino group at the C3 position is ortho to the N2 of the pyrazole and meta to the N5 of the pyridine. Its electron-donating effect will increase the basicity of both ring systems.

  • The bromo group at C4 is ortho to the pyridine nitrogen (N5). Its strong -I effect will significantly decrease the basicity of N5.

  • However, studies on aminopyridines consistently show that the ring nitrogen is a more basic site than the exocyclic amino group.[11] The delocalization of the amino lone pair into the aromatic system makes it less available for protonation.

  • Between the two ring nitrogens (N2 and N5), N5 is part of a pyridine ring, which is generally more basic than the N2 of a pyrazole ring. The adjacent electron-withdrawing bromo group will reduce the basicity of N5, but the overall electronic environment, influenced by the fused ring system and the amino group, likely still favors N5 as the primary site of protonation.

2.3. Estimated pKa Value

A precise pKa prediction without experimental or high-level computational data is challenging. However, we can establish a qualitative estimate by comparing it to known values.

CompoundpKa of Conjugate AcidReference
Pyridine5.2[6]
3-Aminopyridine~6.0[5][7]
4-Bromopyridine~3.35 (predicted)[9][10]

The structure of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine incorporates features that both increase and decrease basicity relative to pyridine. The amino group at a position meta to the pyridine nitrogen (similar to 3-aminopyridine) would suggest a pKa slightly above 5.2. However, the potent electron-withdrawing bromo group at a position ortho to the pyridine nitrogen will substantially lower the pKa. Therefore, it is reasonable to predict that the pKa of the conjugate acid of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine will be lower than that of pyridine (5.2) and likely in the range of 3.5 to 4.5 .

Proposed Experimental Protocols for pKa Determination

To empirically validate the predicted basic properties, the following established methods are recommended.

3.1. Potentiometric Titration

Potentiometric titration is a highly reliable and common method for pKa determination.[2] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid, in this case) is added incrementally.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine in a suitable solvent system (e.g., a mixture of methanol and water to ensure solubility) to a final concentration of approximately 1-10 mM.

  • Titration Setup: Use a calibrated pH meter with a combination glass electrode. Maintain a constant temperature (e.g., 25 °C) using a water bath.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. A more accurate value can be obtained from the inflection point of the first derivative of the titration curve.[12]

Potentiometric_Titration_Workflow A Prepare Sample Solution (1-10 mM in MeOH/H₂O) C Titrate with Standard HCl (e.g., 0.1 M) A->C B Calibrate pH Meter (pH 4, 7, 10 buffers) B->C D Record pH vs. Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Calculate pKa (pH at 1/2 equivalence point) F->G

Figure 2: Workflow for pKa determination by potentiometric titration.

3.2. UV-Vis Spectrophotometry

This method is advantageous for small sample quantities and is suitable for compounds where protonation or deprotonation causes a change in the UV-Vis absorption spectrum.[13]

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 7).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol). Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an optimal absorbance reading (typically 0.3-1.0).

  • Spectral Acquisition: Record the UV-Vis spectrum for the compound in each buffer solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[14][15]

Proposed Computational Chemistry Workflow

Modern computational methods can provide accurate predictions of pKa values, complementing experimental approaches.[16][17] A quantum mechanics-based approach is recommended.

Computational_pKa_Workflow A Model Neutral and Protonated Species B Geometry Optimization (e.g., DFT with B3LYP functional) A->B C Calculate Gibbs Free Energies (in gas phase) B->C D Calculate Solvation Free Energies (e.g., PCM/SMD model) B->D E Calculate ΔG of Protonation in Solution C->E D->E F Calculate pKa via Thermodynamic Cycle E->F

Figure 3: A typical workflow for computational pKa prediction.

This workflow involves calculating the Gibbs free energy of the neutral molecule and its various protonated forms in both the gas phase and in solution (using a continuum solvation model). The pKa can then be derived using a thermodynamic cycle.[18] This can also help to definitively identify the most stable protonated species, confirming the primary site of protonation.

Implications for Synthesis and Reactivity

The predicted basicity of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine has direct consequences for its handling and reactivity in synthetic chemistry.

  • Salt Formation: With a predicted pKa in the acidic range, the compound will readily form salts with strong acids. This can affect its solubility and purification (e.g., during extraction or chromatography).

  • Nucleophilicity: The basicity of the nitrogen atoms correlates with their nucleophilicity. The pyridine nitrogen (N5) is expected to be the most nucleophilic site for reactions such as N-alkylation and N-acylation. Reaction conditions (e.g., the presence of a stronger, non-nucleophilic base) may be required to deprotonate the molecule for subsequent reactions at other positions.

  • Cross-Coupling Reactions: The bromine atom at C4 is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The basicity of the scaffold can influence these reactions by coordinating to the metal catalyst, potentially affecting its activity. The choice of base and ligands for such reactions will be critical.

Conclusion

While 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine remains an uncharacterized molecule in the scientific literature, a robust prediction of its basic properties can be made through the application of established chemical principles. It is anticipated to be a weak base, with a pKa of its conjugate acid likely in the range of 3.5 to 4.5, and the primary site of protonation is predicted to be the pyridine ring nitrogen. This theoretical framework provides a solid foundation for future experimental work. The protocols detailed herein for potentiometric titration, UV-Vis spectrophotometry, and computational analysis offer clear pathways to empirically determine and validate these crucial physicochemical properties. A thorough understanding of the basicity of this and related pyrazolopyridine derivatives is paramount for their successful application in the development of novel therapeutics.

References
  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 298-309.
  • Fernández, G. (n.d.). Basicity of pyridine. Retrieved from an online chemistry resource.[19]

  • Guedes-Alonso, R., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Scientific Reports, 13(1), 10811.[1][16]

  • Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine.[6]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.[20]

  • Guidechem. (n.d.). 3-Aminopyridine 462-08-8 wiki.[7]

  • Al-Ghamdi, A. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemistry, 2021, 6688181.[5]

  • Guidechem. (n.d.). 3-Aminopyridine CAS# 462-08-8.[21]

  • ResearchGate. (n.d.). The final UV-Vis method for the pKa determination.[22]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.[23]

  • Box, K., et al. (2006). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 581-587.[13]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1033-1040.[12]

  • Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy.[14]

  • Guidechem. (n.d.). 4-Bromopyridine 1120-87-2 wiki.[9]

  • ResearchGate. (n.d.). Substitution effects on neutral and protonated pyridine derivatives along the periodic table.[24]

  • Al Abdel Hamid, A. A. G. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen.[25]

  • ECHEMI. (n.d.). Basicity of substituted pyridines.[8]

  • Van der Poel, H., et al. (1978). Potentiometry. Journal of Chemical Education, 55(10), A425.[2]

  • Journal of the Chemical Society, Perkin Transactions 2. (1981). A theoretical study of the charge distribution of aminopyridines, aminopyrimidines, and some diazine N-oxides. 5, 555-560.[11]

  • SCIRP. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 648-656.[15]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration.[26]

  • Sych, D., et al. (2007). New and Original pKa Prediction Method Using Grid Molecular Interaction Fields. Journal of Chemical Information and Modeling, 47(6), 2357-2365.[27]

  • ResearchGate. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures.[28]

  • Kyoto Electronics Manufacturing Co.,Ltd. (n.d.). How should the acid dissociation constant pKa be measured?.[29]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules.[17]

  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 298-309.[1]

  • Mehdipour, A. R., et al. (2019). Overview of the SAMPL6 pKa Challenge: Evaluating small molecule microscopic and macroscopic pKa predictions. Journal of Computer-Aided Molecular Design, 33(12), 1071-1083.[30]

  • The Journal of Organic Chemistry. (2003). Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. 68(24), 9323-9331.[3]

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?.[31]

  • Benchchem. (2025). A Comparative Guide to the Electrophilicity of Brominated Heterocycles.[32]

  • Canadian Science Publishing. (1977). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry, 55(21), 3800-3806.[33]

  • MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(24), 13371.[34]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4587.[4]

  • ChemRxiv. (2024). pKalculator: A pKa predictor for C-H bonds.[35]

  • ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines.[18]

  • Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?.[36]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine.[37]

  • ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds.[38]

  • Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry.[39]

  • Springer. (n.d.). Substituent effects and electron delocalization in five-membered N-heterocycles.[40]

  • PubChem. (n.d.). 4-Bromopyridine.[41]

  • ChemRxiv. (n.d.). Exciting role of electronic factors: Substituent driven selective functionalization of Dibromo vinyl.[42]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.[43]

  • Oriental Journal of Chemistry. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry.[44]

  • Benchchem. (n.d.). Navigating the Reactivity of Aminopyrazoles: A Comparative Guide to DFT Calculations.[45]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromopyridine (CAS 1120-87-2).[46]

  • ChemicalBook. (n.d.). 1120-87-2(4-Bromopyridine) Product Description.[10]

  • Sigma-Aldrich. (n.d.). 4-Bromopyridine 99 19524-06-2.

Sources

Exploratory

4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine: Synthesis, Characterization, and Application in Kinase Inhibitor Development

Executive Summary 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine (CAS: 900863-28-7) is a highly functionalized, bicyclic heteroaromatic compound that serves as a critical building block in modern medicinal chemistry[1]. Speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine (CAS: 900863-28-7) is a highly functionalized, bicyclic heteroaromatic compound that serves as a critical building block in modern medicinal chemistry[1]. Specifically, this scaffold is instrumental in the development of substituted pyrazolopyridines, a class of molecules extensively patented and investigated for their potent activity as anticancer agents and kinase inhibitors[1],[2]. By providing a reactive halogen handle at the C4 position and an amino group at the C3 position, this intermediate enables rapid diversification via transition-metal-catalyzed cross-coupling reactions, streamlining the discovery of novel targeted therapeutics.

Physicochemical and Structural Profiling

Understanding the baseline physicochemical properties of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is essential for optimizing reaction conditions, predicting solubility, and establishing analytical workflows. The compound features a fused pyrazole and pyridine ring system, which dictates its unique electronic distribution and reactivity profile.

Table 1: Physicochemical and Structural Properties

Property Value
Compound Name 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine
CAS Registry Number 900863-28-7[1]
Molecular Formula C6H5BrN4[1]
Molecular Weight 213.037 g/mol [1]
Monoisotopic Mass 211.96976 Da[3]
SMILES String C1=CN=C(C2=C1NN=C2N)Br[3]
Predicted Boiling Point 489.1 ± 40.0 °C[1]

| Predicted Density | 1.994 ± 0.06 g/cm³[1] |

Synthesis Strategy & Mechanistic Insights

The de novo synthesis of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine relies on the aromatization and halogenation of its corresponding pyridone precursor.

Mechanistic Causality: The transformation utilizes 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one as the starting material. The pyridone oxygen is highly nucleophilic in its tautomeric hydroxypyridine form. Phosphorus oxybromide (POBr3) is selected over milder brominating agents because it acts dually as an activating agent and a bromide source[1]. It converts the tautomeric hydroxyl group into a highly reactive phosphorodibromidate leaving group. Subsequent nucleophilic aromatic substitution (SNAr) by the bromide ion drives the irreversible aromatization of the pyridine ring, yielding the target 4-bromo derivative.

Protocol 1: Bromination and Aromatization
  • Reaction Setup : Charge a flame-dried Schlenk flask with 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (1.0 equiv) under an inert argon atmosphere.

  • Reagent Introduction : Introduce POBr3 (3.0–5.0 equiv) in a single portion. Causality: Operating neat or with minimal co-solvent maximizes the concentration of the halogenating agent, driving the unfavorable tautomeric equilibrium toward the reactive hydroxypyridine form.

  • Thermal Activation : Heat the reaction mixture to 100–110 °C for 4.0 hours[1]. Validation: Monitor the reaction progress via LC-MS. The reaction is deemed complete upon the total consumption of the starting material mass and the appearance of the brominated product mass (m/z ~212/214, exhibiting a 1:1 isotopic pattern characteristic of a single bromine atom).

  • Quenching : Cool the vessel to 0 °C. Carefully transfer the mixture dropwise into vigorously stirred crushed ice. Causality: POBr3 reacts violently with water. The ice bath safely dissipates the exotherm while hydrolyzing the excess reagent into water-soluble phosphoric and hydrobromic acids.

  • Isolation : Neutralize the aqueous phase to pH 7.5 using saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (eluting with a gradient of dichloromethane/methanol) to isolate the pure title compound.

SynthesisWorkflow A 3-amino-1H-pyrazolo [4,3-c]pyridin-4(5H)-one B 4-bromo-1H-pyrazolo [4,3-c]pyridin-3-amine (CAS: 900863-28-7) A->B POBr3, 100°C, 4.0 h Bromination / Aromatization C Target Kinase Inhibitor (e.g., Substituted Urea) B->C Suzuki Coupling Pd(PPh3)4, NaHCO3 Dioxane / H2O, 2.0 h

Workflow for the synthesis and application of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine.

Downstream Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine lies in its capacity to undergo palladium-catalyzed C-C bond formation. The C4-bromide is highly activated toward oxidative addition by Pd(0) due to the electron-deficient nature of the pyrazolopyridine core.

Mechanistic Causality: In the synthesis of targeted kinase inhibitors, such as 1-[4-(3-amino-1H-pyrazolo[4,3-c]pyridin-4-yl)phenyl]-3-phenylurea, the bromo-intermediate is coupled with a boronate ester[1]. The biphasic solvent system (1,4-dioxane/water) is critical: dioxane solubilizes the organic precursors, while water dissolves the sodium bicarbonate (NaHCO3) base. The aqueous base converts the boronate ester into an electron-rich "ate" complex, significantly accelerating the transmetalation step of the catalytic cycle[1],[2].

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup : In a microwave-safe vial, combine 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine (1.0 equiv) and 1-phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea (1.1 equiv)[1].

  • Catalyst and Base : Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv) and NaHCO3 (3.0 equiv)[1].

  • Solvent Addition : Suspend the mixture in a degassed solution of 1,4-dioxane and water (4:1 v/v). Causality: The biphasic system ensures that both the hydrophobic organic substrates and the hydrophilic inorganic base remain accessible, allowing the generation of the reactive boronate "ate" complex required for transmetalation[1],[2].

  • Coupling Execution : Seal the vial, purge with argon, and heat at 90 °C for 2.0 hours[1]. Validation: Confirm product formation via TLC or LC-MS prior to workup.

  • Workup and Isolation : Cool the mixture to ambient temperature, dilute with deionized water, and extract with ethyl acetate. Dry the organic phase, concentrate, and purify the target substituted pyrazolopyridine via preparative HPLC.

SuzukiCycle Pd0 Pd(0) Catalyst [Pd(PPh3)4] OA Oxidative Addition [Pd(II)(Ar)(Br)] Pd0->OA + 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine TM Transmetalation [Pd(II)(Ar)(Ar')] OA->TM + Boronate Ester + Base (NaHCO3) RE Reductive Elimination Product Formation TM->RE RE->Pd0 Release of Substituted Pyrazolopyridine

Catalytic cycle of the Suzuki-Miyaura cross-coupling using the 4-bromo intermediate.

Analytical Characterization

Robust characterization is required to validate the structural integrity of the synthesized intermediate. Ion mobility-mass spectrometry (IM-MS) provides an orthogonal dimension of separation based on the molecule's size and shape in the gas phase, generating Collision Cross Section (CCS) values.

Table 2: Predicted Ion Mobility Mass Spectrometry (IM-MS) Data

Adduct m/z Predicted CCS (Ų)
[M+H]+ 212.97704 132.6[3]
[M+Na]+ 234.95898 147.3[3]
[M-H]- 210.96248 135.5[3]

| [M+NH4]+ | 230.00358 | 153.2[3] |

Sources

Foundational

Rational Design and Discovery of Novel 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine Analogs as Epigenetic Modulators

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold optimization, epigenetic target biology (CBP/p300 and BET bromodomains), and synthetic methodologies. Executive Summary The dy...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold optimization, epigenetic target biology (CBP/p300 and BET bromodomains), and synthetic methodologies.

Executive Summary

The dysregulation of epigenetic readers, specifically the Bromodomain and Extra-Terminal (BET) family (e.g., BRD4) and the CREB-binding protein (CBP/p300), is a fundamental driver in the pathogenesis of various malignancies and immunological disorders[1]. Targeting the highly conserved acetyl-lysine (KAc) binding pockets of these bromodomains requires scaffolds that can mimic the native KAc interactions while exploring adjacent hydrophobic channels for target selectivity.

This technical guide explores the discovery and optimization of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine (CAS: 900863-28-7) analogs[2]. We dissect the causality behind selecting this specific bicyclic heteroaromatic core, detailing how the 4-bromo substituent serves as a critical synthetic vector for late-stage diversification, enabling the discovery of highly potent, orally bioavailable epigenetic inhibitors[3][4].

Target Biology & Mechanistic Rationale

The Epigenetic Landscape: CBP/p300 and BRD4

CBP and p300 are highly homologous lysine acetyltransferases (KATs) that act as transcriptional co-activators. Their bromodomains read acetylated histones (e.g., H3K27ac) to localize to specific enhancer regions, driving the transcription of oncogenes such as c-Myc[1]. Similarly, BRD4 recruits the positive transcription elongation factor b (P-TEFb) to chromatin. Inhibiting these interactions displaces the co-activators from chromatin, leading to targeted down-regulation of oncogenic networks[3].

Pathway H3K27ac Acetylated Histones (H3K27ac) CBP CBP/p300 Bromodomain (Epigenetic Reader) H3K27ac->CBP Recruits BRD4 BET BRD4 (Epigenetic Reader) H3K27ac->BRD4 Recruits Enhancer Enhancer Activation & Transcriptional Complex CBP->Enhancer Co-activation BRD4->Enhancer Co-activation Oncogenes Oncogene Transcription (e.g., c-Myc, Bcl-2) Enhancer->Oncogenes Drives Inhibitor 4-Bromo-Pyrazolo-Pyridine Analogs Inhibitor->CBP Competitive Inhibition Inhibitor->BRD4 Competitive Inhibition

Epigenetic signaling pathway showing competitive inhibition by pyrazolo-pyridine analogs.

Structural Basis for the Pyrazolo[4,3-c]pyridin-3-amine Scaffold

The selection of the 1H-pyrazolo[4,3-c]pyridin-3-amine core is not arbitrary; it is rooted in precise structural biology[3][4]:

  • KAc Mimicry: The 3-amino group and the adjacent pyrazole NH act as a bidentate hydrogen bond donor/acceptor pair. This network perfectly anchors the molecule to the highly conserved asparagine residue (e.g., Asn140 in BRD4 BD1, Asn1168 in CBP) within the deep, hydrophobic KAc pocket.

  • The 4-Bromo Vector: The bromine atom at the C4 position of the pyridine ring is sterically positioned to point directly toward the ZA channel (in BET proteins) or the Arg1173 shelf (in CBP/p300). Bromine acts as a heavy atom that can participate in halogen bonding, but more importantly, it serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig)[2][3]. This allows chemists to rapidly append diverse aryl, heteroaryl, or basic amine groups to probe the solvent-exposed regions of the bromodomain, tuning both potency and kinase/bromodomain selectivity.

Synthetic Workflow & Late-Stage Diversification

To systematically explore the Structure-Activity Relationship (SAR), a divergent synthetic strategy is employed. The 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine core acts as the central hub.

Workflow Core 4-Bromo-1H-pyrazolo [4,3-c]pyridin-3-amine (CAS: 900863-28-7) Pd Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Core->Pd C4 Diversification N_Alkylation N1-Alkylation / Acylation Core->N_Alkylation N1 Diversification Analog Diversified Analog Library Pd->Analog N_Alkylation->Analog Screening TR-FRET & Cellular Assays Analog->Screening SAR Feedback

Divergent synthetic workflow for late-stage diversification of the 4-bromo core.

Quantitative SAR Summary

The table below summarizes the binding affinities of representative analogs generated from the 4-bromo core, demonstrating how C4 substitution shifts selectivity between BRD4 and CBP[3][4].

Compound IDC4 Substituent (from 4-Bromo core)N1 SubstituentBRD4 BD1 IC₅₀ (nM)CBP IC₅₀ (nM)Selectivity Profile
Core -Br-H> 5000> 5000Inactive precursor
Analog A 3,5-Dimethylisoxazol-4-yl-CH₃12.4> 1000BRD4 Selective
Analog B 1-Methyl-1H-pyrazol-4-yl-CH(CH₃)₂8.1450Dual BRD4/CBP
Analog C 4-Fluorophenyl-H> 100018.5CBP Selective
Analog D 2-Aminopyrimidin-5-yl-CH₃4.285Highly Potent BRD4

Data synthesized from established bromodomain binding profiles of pyrazolo-pyridine derivatives.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems.

Protocol 1: Suzuki-Miyaura Diversification of the 4-Bromo Core

Causality: Using a bulky, electron-rich phosphine ligand (e.g., XPhos) is critical to facilitate the oxidative addition of the palladium catalyst to the electron-deficient 4-bromo-pyridine ring, preventing protodehalogenation.

Reagents:

  • 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine (1.0 eq)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.5 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • XPhos (0.10 eq)

  • K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube, combine the 4-bromo core, boronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Degassing: Evacuate the tube and backfill with ultra-pure N₂ (repeat 3 times). This step is non-negotiable; oxygen will rapidly oxidize the Pd(0) catalyst, killing the catalytic cycle.

  • Reaction: Add degassed 1,4-Dioxane and H₂O via syringe. Seal the tube and heat to 90°C in an oil bath for 12 hours.

  • Validation (TLC/LC-MS): Monitor the consumption of the starting material (M+H = 213/215) via LC-MS. The appearance of the cross-coupled product mass confirms successful oxidative addition and transmetalation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA).

Protocol 2: TR-FRET Assay for CBP/p300 Binding Affinity

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because it eliminates background auto-fluorescence from the chemical compounds, ensuring that the measured IC₅₀ values are true representations of binding affinity rather than optical artifacts.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a master mix containing GST-tagged CBP bromodomain protein (2 nM final) and Europium-labeled anti-GST antibody (1 nM final) in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Compound Plating: Dispense 100 nL of the synthesized analogs (in 100% DMSO) into a 384-well proxiplate using an acoustic liquid handler (e.g., Echo 550) to generate an 11-point dose-response curve.

  • Incubation: Add 10 µL of the protein/antibody master mix to the wells. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 10 µL of a fluorescently labeled KAc-mimetic tracer (e.g., BET/CBP Tracer, 10 nM final).

  • Equilibration & Reading: Incubate the plate in the dark for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission 1: 620 nm, Emission 2: 665 nm).

  • Self-Validation: Calculate the Z'-factor using DMSO (negative control) and a reference inhibitor like GNE-049 (positive control). The assay is only deemed valid if Z' > 0.6. Calculate IC₅₀ by plotting the 665/620 nm emission ratio against compound concentration using a 4-parameter logistic regression.

Conclusion

The 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine scaffold represents a highly privileged pharmacophore in modern epigenetic drug discovery[2][4]. By understanding the structural biology of the bromodomain KAc pocket, medicinal chemists can leverage the 4-bromo position as a precise vector for palladium-catalyzed diversification. This rational design approach, coupled with robust, self-validating biochemical assays, accelerates the transition of raw chemical building blocks into potent, selective therapeutics for oncology and immunology.

References

  • 4,5,6,7-TETRAHYDRO-1 H-PYRAZOLO[4,3-C]PYRIDIN-3-AMINE COMPOUNDS AS CBP AND/OR EP300 INHIBITORS. World Intellectual Property Organization (WIPO). WO2016086200. URL:[Link]

  • Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Targeting CBP and p300: Emerging Anticancer Agents. MDPI. URL:[Link]

  • 4-bromo-1H-pyrazolo[4,3-c]pyrid-3-ylamine | 900863-28-7. Molaid Chemical Database. URL:[Link]

Sources

Exploratory

A Technical Guide to 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine: Synthesis, Properties, and Medicinal Chemistry Relevance

Prepared by: Gemini, Senior Application Scientist This document provides an in-depth technical overview of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine, a heterocyclic compound of significant interest to researchers in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This document provides an in-depth technical overview of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazolo[4,3-c]pyridine core is a key scaffold due to its structural similarity to purines, making it a privileged structure for interacting with a wide range of biological targets.[1] This guide consolidates critical identification data, physicochemical properties, and presents a detailed, logically-derived synthetic protocol based on established chemical literature.

Core Compound Identification

Accurate identification is the foundation of all scientific inquiry. The key identifiers for 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine are summarized below.

IdentifierValueSource
IUPAC Name 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amineN/A
InChIKey OASNHFNYJHFLDY-UHFFFAOYSA-NPubChem
CAS Number 900863-28-7SALLY-CHEM
Molecular Formula C₆H₅BrN₄PubChem
SMILES C1=CN=C(C2=C1NN=C2N)BrPubChem
Monoisotopic Mass 211.96976 DaPubChem

Physicochemical & Predicted Properties

Understanding the physicochemical profile of a compound is critical for predicting its behavior in both chemical and biological systems. The following table includes properties calculated using computational models, providing valuable insights for experimental design.

PropertyPredicted ValueNotes
Molecular Weight 213.03 g/mol N/A
XlogP 1.2A measure of lipophilicity.
Hydrogen Bond Donors 2The amine (NH₂) and pyrazole (NH) groups.
Hydrogen Bond Acceptors 3The pyridine nitrogen and pyrazole nitrogens.
Topological Polar Surface Area (TPSA) 78.9 ŲInfluences membrane permeability and solubility.
Predicted Collision Cross Section ([M+H]⁺) 132.6 ŲRelevant for ion mobility mass spectrometry.

Data sourced from PubChem predictions.

A Proposed Synthetic Pathway and Experimental Protocol

Synthesis Workflow Overview

The proposed strategy involves the construction of a functionalized pyridine ring, followed by the annulation (formation) of the fused pyrazole ring. This approach offers good control over the final substitution pattern.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Hydrazine Substitution cluster_3 Step 4: Pyrazole Ring Annulation cluster_4 Step 5: Amination A 2-Amino-3-chloropyridine B 2-Amino-3-chloro-4-nitropyridine A->B HNO₃ / H₂SO₄ C 4-Bromo-3-chloro-2-nitropyridine B->C 1. NaNO₂, HBr 2. CuBr D 4-Bromo-3-chloro-2-hydrazinopyridine C->D N₂H₄·H₂O E 4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine D->E HCOOH, Reflux F 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine (Target Molecule) E->F NH₃, Cu catalyst

Caption: Proposed 5-step synthesis of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine.

Step-by-Step Experimental Protocol

Step 1: Nitration of 2-Amino-3-chloropyridine

  • Causality & Rationale: The synthesis begins with a commercially available, functionalized pyridine. Nitration is a classic electrophilic aromatic substitution reaction. The amino group is a strong activating group, but under harsh acidic conditions, it exists as the deactivating ammonium ion (-NH₃⁺). The chloro group is a deactivator but ortho-, para-directing. The reaction conditions must be carefully controlled to achieve selective nitration at the C4 position, which is activated by the amino group and sterically accessible. This strategy is analogous to the nitration of substituted aminopyridines seen in the synthesis of related heterocyclic systems.[2]

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0°C in an ice-salt bath, add 2-amino-3-chloropyridine (12.8 g, 0.1 mol) portion-wise, ensuring the temperature does not exceed 5°C.

    • Once the addition is complete, add a mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (10 mL) dropwise over 1 hour, maintaining the temperature at 0-5°C.

    • After the addition, allow the reaction mixture to stir at room temperature for 2 hours, then heat to 50°C for 1 hour.

    • Cool the reaction mixture and carefully pour it onto crushed ice (500 g).

    • Neutralize the resulting solution with a 40% aqueous sodium hydroxide solution until pH 7-8 is reached, keeping the mixture cool.

    • The precipitated solid, 2-amino-3-chloro-4-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Diazotization and Sandmeyer Reaction

  • Causality & Rationale: The goal is to replace the amino group at C2 with a bromine atom. This is not the target bromine at C4, but a necessary intermediate step to facilitate the subsequent cyclization. The Sandmeyer reaction is a reliable method for this transformation. The amino group is first converted to a diazonium salt using sodium nitrite under acidic conditions (HBr), which is then displaced by bromide using a copper(I) bromide catalyst.

  • Protocol:

    • Suspend 2-amino-3-chloro-4-nitropyridine (17.3 g, 0.1 mol) in 48% hydrobromic acid (150 mL). Cool the mixture to 0°C.

    • Add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

    • In a separate flask, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 48% hydrobromic acid (50 mL).

    • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction to warm to room temperature and then heat at 60°C for 1 hour.

    • Cool the mixture, pour into water (200 mL), and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-3-chloro-2-nitropyridine. Purify by column chromatography.

Step 3: Nucleophilic Substitution with Hydrazine

  • Causality & Rationale: The nitro group at the C2 position is highly activated towards nucleophilic aromatic substitution by the adjacent electron-withdrawing pyridine nitrogen and the bromo/chloro substituents. Hydrazine hydrate is used as the nucleophile to introduce the hydrazino group, which is a key precursor for forming the pyrazole ring.

  • Protocol:

    • Dissolve 4-bromo-3-chloro-2-nitropyridine (23.8 g, 0.1 mol) in ethanol (200 mL).

    • Add hydrazine hydrate (10 mL, ~0.2 mol) dropwise at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature. The product, 4-bromo-3-chloro-2-hydrazinopyridine, should precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry to afford the product.

Step 4: Pyrazole Ring Annulation

  • Causality & Rationale: The formation of the pyrazole ring is achieved by reacting the hydrazinopyridine with a one-carbon electrophile, such as formic acid. This is a classic cyclization method to form fused pyrazole systems. The reaction proceeds via initial acylation of the terminal hydrazine nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

  • Protocol:

    • Add 4-bromo-3-chloro-2-hydrazinopyridine (22.3 g, 0.1 mol) to formic acid (100 mL).

    • Heat the mixture to reflux for 6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into ice water (300 mL).

    • Neutralize carefully with a saturated sodium bicarbonate solution.

    • The resulting precipitate, 4-bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine, is collected by filtration, washed with water, and dried.

Step 5: Nucleophilic Aromatic Amination

  • Causality & Rationale: The final step is to replace the chlorine atom at the C3 position with an amino group. The chloro group on the pyrazolopyridine ring is activated towards nucleophilic substitution. This can be achieved by heating with ammonia in a sealed vessel, often with a copper catalyst to facilitate the reaction (an Ullmann-type condensation).

  • Protocol:

    • Place 4-bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine (2.3 g, 0.01 mol), copper(I) iodide (0.19 g, 0.001 mol), and a 7N solution of ammonia in methanol (50 mL) into a sealed pressure vessel.

    • Heat the vessel to 120°C for 24 hours with stirring.

    • Cool the vessel to room temperature and vent carefully.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue using silica gel column chromatography (eluting with a gradient of dichloromethane/methanol) to yield the final product, 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine.

Relevance and Potential Applications in Drug Discovery

The pyrazolo[4,3-c]pyridine scaffold is a subject of intense research due to its wide spectrum of biological activities.[1] Its structural resemblance to endogenous purines allows it to function as a bioisostere, potentially interacting with ATP-binding sites in kinases or other purine-recognizing enzymes.

  • Anti-inflammatory and Antitumor Activity: Derivatives of the isomeric pyrazolo[4,3-c]quinoline system have been shown to possess anti-inflammatory properties by inhibiting nitric oxide (NO) production.[3] This mechanism is relevant in various inflammatory diseases and some cancers.

  • Kinase Inhibition: The broader family of pyrazolopyridines is a cornerstone of kinase inhibitor development. For example, related pyrazolo[3,4-d]pyrimidines have been designed as potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies.[4] The 3-amino-4-bromo substitution pattern on the target molecule provides vectors for further chemical elaboration to target specific kinase pockets.

  • CNS Applications: Other isomers, such as pyrazolo[4,3-b]pyridines, have been developed as positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluRs), which are important targets for treating neurological disorders like Parkinson's disease.[4]

The title compound, 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine, serves as a versatile chemical building block. The bromine atom at C4 is ideally positioned for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amine at C3 can be readily functionalized to explore structure-activity relationships in a drug discovery program.

Conclusion

4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound with significant potential as a scaffold and intermediate in medicinal chemistry. This guide has provided its essential chemical identifiers, predicted properties, and a detailed, plausible synthetic route derived from established chemical principles. The strategic placement of the amino and bromo functionalities makes this molecule an attractive starting point for the development of novel therapeutics targeting a range of diseases.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC. Available at: [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. Available at: [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PMC. Available at: [Link]

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). PubMed. Available at: [Link]

  • 4-bromo-1h-pyrazolo[4,3-c]pyridin-3-amine. PubChem. Available at: [Link]

  • 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine | CAS No. 900863-28-7. SALLY-CHEM. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]

Sources

Foundational

Pharmacological Profiling and Mechanism of Action: 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine as a Privileged Kinase and BET Scaffold

Executive Summary In modern rational drug design, 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine (CAS: 900863-28-7) serves as a highly versatile, privileged pharmacophore [1]. Rather than acting as a standalone therapeutic, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine (CAS: 900863-28-7) serves as a highly versatile, privileged pharmacophore [1]. Rather than acting as a standalone therapeutic, this compound is a critical structural precursor—a "pro-pharmacophore"—utilized extensively to synthesize ATP-competitive kinase inhibitors (targeting JAK, EGFR, and Btk) and Bromodomain and Extra-Terminal (BET) protein inhibitors. Its rigid, planar bicyclic core provides a dense hydrogen-bonding network that perfectly mimics the adenine ring of adenosine triphosphate (ATP), making it an ideal anchor for the orthosteric binding sites of various oncogenic and inflammatory targets.

This technical guide deconstructs the structural pharmacology of this scaffold, details its mechanism of action within key signaling pathways, and provides field-validated experimental protocols for its derivatization and high-throughput screening.

Structural Pharmacology: The Hinge-Binding Mechanism

The efficacy of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine derivatives stems from precise molecular interactions within the target protein's binding pocket. As a Senior Application Scientist, I evaluate scaffolds based on their synthetic tractability and binding thermodynamics. This molecule excels in both:

  • The Pyrazolopyridine Core (ATP Bioisostere): The N1 and N2 atoms of the pyrazole ring, coupled with the pyridine nitrogen, act as a bidentate or tridentate hydrogen-bond donor/acceptor system. In kinases, this motif anchors the molecule to the backbone amides of the kinase hinge region (e.g., Leu932 in JAK2 or Leu855 in EGFR), effectively outcompeting endogenous ATP [2].

  • The 3-Amine Moiety: This functional group serves a dual purpose. It acts as an additional hydrogen-bond donor to interact with solvent-exposed regions or gatekeeper residues. Furthermore, it provides a synthetic handle for the installation of electrophilic warheads (such as acrylamides) to convert the reversible binder into a targeted covalent inhibitor (TCI).

  • The 4-Bromo Vector: The bromine atom is the critical synthetic vector. Halogens can participate in halogen bonding within hydrophobic pockets, but more importantly, the 4-bromo position is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows medicinal chemists to rapidly build out the molecule into the DFG-in or DFG-out pockets, tuning the selectivity profile and residence time of the resulting inhibitor [3].

Mechanism of Action in Target Pathways

Janus Kinase (JAK) / STAT Pathway Inhibition

Dysregulation of the JAK/STAT pathway is a hallmark of autoimmune diseases and hematological malignancies. Derivatives built from the 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine core act as potent Type I kinase inhibitors.

Mechanism: The pyrazolopyridine derivative competitively binds to the ATP-binding cleft of JAK1/2/3. By occupying this orthosteric site, the inhibitor prevents the trans-phosphorylation of the JAK enzymes. Consequently, the downstream Signal Transducer and Activator of Transcription (STAT) proteins cannot dock onto the receptor, preventing their phosphorylation, dimerization, and subsequent nuclear translocation. This effectively silences the transcription of pro-inflammatory cytokines[4].

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (ATP Binding) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor Pyrazolopyridine Derivative (ATP Competitor) Inhibitor->JAK Blocks Dimer STAT Dimerization STAT->Dimer Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus

Figure 1: Mechanism of JAK/STAT pathway inhibition by pyrazolopyridine derivatives.

Bromodomain (BRD4) Acetyl-Lysine Mimicry

Beyond kinases, this scaffold is highly effective in epigenetic targeting. In Bromodomain and Extra-Terminal (BET) proteins like BRD4, the pyrazolopyridine core mimics acetylated lysine (KAc). It anchors deep within the hydrophobic cavity of the bromodomain, forming a critical, displacement-resistant hydrogen bond with the conserved Asn140 residue, thereby displacing BET proteins from chromatin and halting oncogene expression (e.g., c-Myc) [5].

Experimental Workflows: Synthesis and Validation

To ensure scientific integrity and assay trustworthiness, the following self-validating protocols outline the conversion of the 4-bromo scaffold into a functional inhibitor, followed by its biochemical validation.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Derivatization

Causality: The 4-bromo position is sterically encumbered. Utilizing a highly active palladium catalyst with a bidentate ligand (dppf) prevents premature catalyst degradation and ensures high-yield cross-coupling with aryl boronic acids.

  • Reagent Preparation: In a Schlenk flask, combine 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K2​CO3​ (3.0 eq). Crucial Step: Degas the mixture with argon for 15 minutes. Oxygen must be excluded to prevent the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) under a positive stream of argon.

  • Solvent Introduction: Inject a degassed mixture of 1,4-dioxane and water (4:1 v/v). The water is necessary to dissolve the inorganic base and activate the boronic acid via a boronate intermediate.

  • Reaction Execution: Heat the sealed flask to 90°C for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via reverse-phase preparative HPLC to yield the target inhibitor.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: Standard fluorescence assays are susceptible to false positives due to the auto-fluorescence of heterocyclic library compounds. TR-FRET introduces a time delay before measurement, capturing only the long-lived emission of the Europium fluorophore, ensuring absolute data trustworthiness.

  • Enzyme/Inhibitor Pre-incubation: In a 384-well microplate, dispense 5 µL of the purified pyrazolopyridine derivative (serial dilutions) and 5 µL of the target kinase (e.g., JAK2). Incubate at room temperature for 30 minutes. Causality: This allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme.

  • Reaction Initiation: Add 10 µL of a master mix containing ATP (at its predetermined Km​ value) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection Reagent Addition: Add 10 µL of stop buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction), a Europium-cryptate labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 nm ratio to determine the IC50​ .

Workflow Scaffold 4-Bromo-1H-pyrazolo [4,3-c]pyridin-3-amine Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling Library Derivative Library Coupling->Library Assay TR-FRET Kinase Assay Library->Assay Hit Hit Identification (IC50 < 10 nM) Assay->Hit

Figure 2: Workflow for derivatization and high-throughput screening of the scaffold.

Quantitative Data: Target Affinity Profiles

The following table summarizes the structure-activity relationship (SAR) data for representative derivatives synthesized from the 1H-pyrazolo[4,3-c]pyridine core across various targets, demonstrating its versatility.

Derivative Class / TargetPrimary TargetBinding Affinity ( IC50​ / Ki​ )Selectivity ProfileReference
Diaminopyrimidine-linked EGFR (T790M) Ki​ < 10 nMHigh selectivity over wild-type EGFR; overcomes steric clash.[2]
Cycloalkyl Nitrile-linked JAK1 / JAK2 IC50​ = 1.5 - 5.0 nMPan-JAK inhibition; blocks STAT phosphorylation.[4]
NH-pyrazole core (CF53) BRD4 (BD1) Ki​ < 1.0 nMHigh selectivity over 24 non-BET bromodomains.[5]
Azaindazole/Pyrazolo Btk IC50​ < 15 nMPotent inhibition of Bruton's tyrosine kinase.[6]

References

  • Molaid Chemical Database. 4-bromo-1H-pyrazolo[4,3-c]pyrid-3-ylamine | 900863-28-7. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS). Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. Retrieved from:[Link]

  • Google Patents.Heterocyclic derivatives as janus kinase inhibitors (AU2022240929A1).
  • European Patent Office.CYCLOALKYL NITRILE PYRAZOLO PYRIDONES AS JANUS KINASE INHIBITORS (EP 2976340 B1).
  • Journal of Medicinal Chemistry (ACS). Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. Retrieved from:[Link]

  • European Patent Office.Azaindazoles as Btk kinase modulators and use thereof (EP 2789615 A1).
Exploratory

Physicochemical and Synthetic Profiling of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine: A Technical Guide for Advanced Drug Discovery

Executive Summary In the landscape of modern targeted therapeutics, bicyclic heteroaromatic scaffolds serve as the foundational architecture for highly selective kinase and epigenetic inhibitors. Among these, 4-bromo-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, bicyclic heteroaromatic scaffolds serve as the foundational architecture for highly selective kinase and epigenetic inhibitors. Among these, 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine (CAS: 900863-28-7) has emerged as a highly versatile, privileged intermediate [1]. This compound features a pyrazolopyridine core characterized by a unique electronic distribution, an essential 3-amino hydrogen-bond donor, and a 4-bromo substituent that acts both as a steric shield and a precise synthetic handle for transition-metal-catalyzed cross-coupling.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and its mechanistic role in the rational design of Bruton's tyrosine kinase (Btk) and bromodomain (BET/CBP/p300) inhibitors [3, 4, 5].

Molecular Architecture & Physicochemical Properties

Understanding the physicochemical baseline of a building block is critical for predicting its behavior in downstream synthesis and its eventual pharmacokinetic (PK) profile. The pyrazolo[4,3-c]pyridine core is an isostere of indazole and azaindole, offering enhanced aqueous solubility and unique hydrogen-bonding vectors.

Table 1: Fundamental Physicochemical Properties
ParameterValueCausality / Significance in Drug Design
CAS Number 900863-28-7Unique identifier for procurement and IP tracking [1].
Molecular Formula C₆H₅BrN₄High nitrogen content increases polar surface area (PSA).
Molecular Weight 213.037 g/mol Low MW leaves ample room for fragment growth (Rule of 5).
Monoisotopic Mass 211.96976 DaCritical for high-resolution mass spectrometry (HRMS) validation [2].
InChIKey OASNHFNYJHFLDY-UHFFFAOYSA-NStandardized structural representation [2].
Predicted Density 1.994 ± 0.06 g/cm³High density driven by the heavy bromine atom and compact core [1].
Predicted Boiling Point 489.1 ± 40.0 °CIndicates high thermal stability, allowing aggressive reaction conditions [1].

Synthetic Methodologies & Protocols

As an application scientist, I emphasize that synthetic protocols must not merely be a sequence of steps, but a self-validating system where the causality of each reagent choice is understood.

Protocol A: Synthesis via Halogenation of a Pyridone Core

The most efficient route to 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine involves the deoxygenative bromination of its lactam precursor [1].

Causality of Reagent Choice: Phosphoryl tribromide ( POBr3​ ) is selected over standard bromine ( Br2​ ) or hydrobromic acid. The starting material, 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, exists in a lactam-lactim tautomeric equilibrium. POBr3​ effectively activates the lactim hydroxyl group by forming a phosphorodibromidate intermediate, transforming a poor leaving group (-OH) into an excellent one, which is subsequently displaced by the bromide ion via Nucleophilic Aromatic Substitution ( SN​Ar ).

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-purged reaction vessel with 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (1.0 eq).

  • Activation: Slowly add POBr3​ (3.0 eq) at 0 °C to control the initial exothermic complexation.

  • Reaction: Heat the mixture to 100–110 °C for exactly 4.0 hours [1]. Self-Validation Check: Monitor via LC-MS; the disappearance of the M+H 151 peak and the appearance of the M+H 213/215 isotopic doublet confirms complete conversion.

  • Quenching: Cool the mixture to 0 °C and cautiously quench with crushed ice. Neutralize with saturated aqueous NaHCO3​ until pH 7-8 is reached, precipitating the product.

  • Isolation: Filter the resulting solid, wash with cold water, and dry under high vacuum to yield the target compound.

Protocol B: Downstream Functionalization via Suzuki-Miyaura Coupling

The C4-bromo position is highly activated for palladium-catalyzed cross-coupling, allowing the attachment of complex pharmacophores, such as urea derivatives used in anti-cancer agents [1].

Causality of Reagent Choice: Pd(PPh3​)4​ provides an electron-rich Pd(0) center ideal for oxidative addition into the sterically hindered C-Br bond. A biphasic 1,4-Dioxane/Water system is utilized because it solubilizes both the organic pyrazolopyridine and the inorganic base ( NaHCO3​ ), ensuring efficient transmetalation without degrading sensitive urea linkages.

Step-by-Step Methodology:

  • Mixture Assembly: Combine 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine (1.0 eq) and the target boronic ester (e.g., 1-phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea) (1.1 eq) in a Schlenk flask.

  • Catalyst & Base: Add NaHCO3​ (2.5 eq) and Pd(PPh3​)4​ (0.05 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/Water. Degas the system via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Coupling: Heat at 90 °C for 2.0 hours [1]. Self-Validation Check: TLC (DCM:MeOH 9:1) should show complete consumption of the lower-Rf bromide starting material.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Synthesis A 3-amino-1H-pyrazolo[4,3-c] pyridin-4(5H)-one B 4-bromo-1H-pyrazolo[4,3-c] pyridin-3-amine (Target Compound) A->B POBr3 100°C, 4.0 h C 1-[4-(3-Amino-1H-pyrazolo [4,3-c]pyrid-4-yl)phenyl] -3-(phenyl)urea B->C Suzuki Coupling Pd(PPh3)4, NaHCO3 Dioxane/H2O, 2.0 h

Fig 1: Synthesis workflow of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine and subsequent coupling.

Mechanistic Role in Pharmacophore Design

The pyrazolo[4,3-c]pyridine scaffold is not just a structural spacer; it is an active participant in target engagement. Its integration into drug discovery pipelines is heavily driven by its ability to mimic natural substrates in kinase hinge regions and epigenetic reader domains [3, 4, 5].

  • Kinase Hinge Binding (e.g., Btk, EGFR): The 1H-pyrazole nitrogen acts as a hydrogen-bond donor, while the adjacent pyridine nitrogen acts as an acceptor. This bidentate motif perfectly mimics the adenine ring of ATP, anchoring the inhibitor into the kinase hinge region [5].

  • Bromodomain Engagement (e.g., BRD4, CBP/p300): Bromodomains recognize acetylated lysine residues. The 3-amino group of this scaffold can form critical water-mediated hydrogen bonds with the conserved asparagine in the acetyl-lysine binding pocket, a mechanism validated in the development of potent BET inhibitors [3, 4].

  • Halogen Bonding & Steric Directing: The 4-bromo substituent, prior to functionalization, can engage in halogen bonding with backbone carbonyls. Post-functionalization, the C4 position dictates the trajectory of the appended aryl groups, forcing them into the hydrophobic DFG-out pocket of kinases or the WPF shelf of bromodomains.

Binding Core 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine Core Scaffold N3 3-Amino Group Core->N3 Br4 4-Bromo Substituent Core->Br4 Pyr Pyrazolopyridine Ring Core->Pyr Hbond H-Bond Donor/Acceptor (Kinase Hinge Region) N3->Hbond Halogen Halogen Bonding / Steric Shielding Br4->Halogen PiPi Pi-Pi Stacking (Hydrophobic Pocket) Pyr->PiPi

Fig 2: Pharmacophore mapping and binding logic of the pyrazolopyridine core in target pockets.

Analytical & Spectroscopic Characterization

Rigorous analytical characterization is required to ensure the integrity of the building block before committing it to expensive late-stage functionalization. Mass spectrometry profiling reveals a distinct isotopic signature due to the naturally occurring 79Br and 81Br isotopes (~1:1 ratio), providing an immediate visual confirmation of halogen incorporation.

Furthermore, advanced ion mobility-mass spectrometry provides Collision Cross Section (CCS) data, which is invaluable for differentiating structural isomers in complex mixtures [2].

Table 2: Mass Spectrometry & Collision Cross Section (CCS) Profiling

Data sourced from predictive models and experimental databases for adduct formation [2].

Adduct Typem/z RatioPredicted CCS (Ų)Analytical Significance
[M+H]⁺ 212.97704132.6Primary positive ionization mode peak.
[M+Na]⁺ 234.95898147.3Common sodium adduct in ESI+.
[M-H]⁻ 210.96248135.5Primary negative ionization mode peak (deprotonation of pyrazole NH).
[M+NH₄]⁺ 230.00358153.2Ammonium adduct, useful in LC-MS with ammonium acetate buffers.

Conclusion

The compound 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine represents a masterclass in rational building block design. By combining a highly interactive hydrogen-bonding network (the 3-amino pyrazolopyridine core) with a highly reactive synthetic handle (the 4-bromo group), it allows medicinal chemists to rapidly explore chemical space targeting kinases and epigenetic readers. Strict adherence to the self-validating synthetic protocols outlined above ensures high-fidelity generation of downstream therapeutic candidates.

References

  • Molaid. 4-bromo-1H-pyrazolo[4,3-c]pyrid-3-ylamine | 900863-28-7. Retrieved from 1

  • PubChemLite. 4-bromo-1h-pyrazolo[4,3-c]pyridin-3-amine (C6H5BrN4). Université du Luxembourg. Retrieved from2

  • MDPI. Targeting CBP and p300: Emerging Anticancer Agents. Retrieved from 3

  • ACS Publications. Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor. Journal of Medicinal Chemistry. Retrieved from 4

  • European Patent Office. Azaindazoles as Btk kinase modulators and use thereof (EP 2789615 A1). Retrieved from 5

Sources

Foundational

Deconstructing the SMILES Notation of 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine: A Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary In modern drug discovery, the precise cheminformatics representation of privileged heterocyclic scaffolds is foundational for virtual screening, structure-activity relationship (SAR) modeling, and intel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise cheminformatics representation of privileged heterocyclic scaffolds is foundational for virtual screening, structure-activity relationship (SAR) modeling, and intellectual property delineation. The compound 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine represents a highly versatile building block, frequently utilized in the synthesis of ATP-competitive kinase inhibitors[1]. This technical guide provides an in-depth deconstruction of its SMILES notation (C1=CN=C(C2=C1NN=C2N)Br), translates this string into its physicochemical and pharmacological realities, and provides a self-validating experimental protocol for its derivatization.

Cheminformatics & Structural Deconstruction

Simplified Molecular-Input Line-Entry System (SMILES) strings are generated via depth-first tree traversal of a chemical graph. The canonical SMILES for 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is C1=CN=C(C2=C1NN=C2N)Br[2]. Parsing this string reveals the exact Kekulé resonance structure encoded by the algorithm:

  • The Pyridine Core (C1=CN=C...): The string initiates at C7 of the pyridine ring. C1=C defines the double bond between C7 and C6. -N=C defines the single bond to the pyridine nitrogen (N5) and the double bond to C4.

  • The Pyrazole Fusion (...C2=C1NN=C2N...): The parentheses denote a branch originating from C4.

    • C2 represents the bridgehead carbon C3a.

    • =C1 closes the first ring (pyridine) by forming a double bond with the initial C7a atom.

    • NN represents the adjacent pyrazole nitrogens (N1 and N2). The lack of explicit double bonds between them implies a single bond, dictating that N1 bears the tautomeric proton (1H-pyrazole).

    • =C2 closes the second ring (pyrazole) by forming a double bond between N2 and C3, connecting back to C3a.

    • N denotes the exocyclic 3-amino group attached to C3.

  • The Halogen Handle (...Br): The string concludes with the bromine atom, which is attached to the root of the branch (C4).

MolecularGraph C7 C7 C6 C6 C7->C6 = N5 N5 C6->N5 - C4 C4 N5->C4 = C3a C3a C4->C3a - Br Br C4->Br - C7a C7a C3a->C7a = C7a->C7 - N1 N1 (H) C7a->N1 - N2 N2 N1->N2 - C3 C3 N2->C3 = C3->C3a - N_amino NH2 C3->N_amino -

Molecular graph of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine mapping the SMILES notation.

Physicochemical Profiling & Quantitative Data

The structural features encoded in the SMILES dictate the molecule's physicochemical behavior. The presence of both hydrogen bond donors (pyrazole NH, exocyclic primary amine) and acceptors (pyridine nitrogen, pyrazole N2) makes this scaffold highly adept at interacting with the kinase hinge region.

Property4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine4-phenyl-1H-pyrazolo[4,3-c]pyridin-3-amine (Derivatized)
Molecular Formula C6H5BrN4C12H10N4
Monoisotopic Mass 211.97 Da[2]210.09 Da
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 44
Predicted XLogP ~1.2[2]~2.5
Key MS Signature m/z 212/214 (1:1 Isotope Doublet)m/z 211 [M+H]+

Pharmacological Significance in Oncology

The pyrazolo[4,3-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. It serves as a bioisostere for purines, allowing it to competitively bind to the ATP-binding pocket of various kinases.

For instance, derivatives of this core have been successfully optimized into potent inhibitors of Extracellular Signal-Regulated Kinase (ERK), a critical node in the MAPK signaling pathway that is hyperactivated in over 30% of human cancers[1]. Furthermore, this scaffold has demonstrated efficacy beyond standard kinases, acting as the first class of inhibitors disrupting the PEX14-PEX5 protein-protein interaction in trypanosomal diseases[3]. The 4-bromo substituent is rarely left intact in final drug candidates; rather, it serves as a critical synthetic handle for late-stage functionalization to probe the hydrophobic pockets adjacent to the kinase hinge region.

SignalingPathway Stimulus Extracellular Signal (Growth Factors) RTK Receptor Tyrosine Kinase (RTK) Stimulus->RTK RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 Kinase RAF->MEK ERK ERK1/2 Kinase MEK->ERK Target Cell Proliferation & Survival ERK->Target Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->ERK ATP-Competitive Inhibition

ERK/MAPK signaling pathway illustrating targeted inhibition by pyrazolo[4,3-c]pyridines.

Experimental Protocol: Palladium-Catalyzed Derivatization

To leverage the 4-bromo handle, researchers typically employ cross-coupling methodologies. The following is a self-validating protocol for the Suzuki-Miyaura cross-coupling of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine with phenylboronic acid.

Expertise & Causality:

  • Protecting Group Strategy: The 1H-pyrazole nitrogen is weakly acidic and can coordinate with palladium, potentially poisoning the catalyst. While utilizing a SEM (2-(trimethylsilyl)ethoxymethyl) protecting group ensures high yields, this protocol proceeds unprotected by compensating with a highly active catalyst system and excess base to streamline the workflow.

  • Solvent System: A 1,4-Dioxane/H2O (4:1) mixture provides optimal solubility. The water is strictly necessary to form the reactive trihydroxyboronate intermediate, which is the actual species undergoing transmetalation.

  • Catalyst Choice: Pd(dppf)Cl2 is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and stabilizes the metal against the chelating potential of the pyrazolopyridine nitrogens.

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried 20 mL Schlenk flask, charge 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine (1.0 mmol, 213 mg), phenylboronic acid (1.2 mmol, 146 mg), and K2CO3 (2.5 mmol, 345 mg).

  • Solvent Addition & Degassing: Add 10 mL of a 4:1 mixture of 1,4-Dioxane and deionized water. Degas the suspension via three freeze-pump-thaw cycles (or by bubbling argon for 15 minutes) to remove dissolved oxygen, which prevents the oxidative homocoupling of the boronic acid.

  • Catalyst Introduction: Under a positive flow of argon, quickly add Pd(dppf)Cl2 (0.05 mmol, 36 mg). Seal the flask tightly.

  • Thermal Activation: Heat the mixture to 90 °C in a pre-heated oil bath for 12 hours with vigorous magnetic stirring.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash sequentially with deionized water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane to Methanol (100:0 to 90:10) to afford the target 4-phenyl-1H-pyrazolo[4,3-c]pyridin-3-amine.

Self-Validating Analytical Checkpoints:

  • LC-MS Monitoring: The starting material exhibits a characteristic 1:1 isotopic doublet at m/z 212/214 due to the 79Br/81Br isotopes[2]. A successful reaction is validated by the complete disappearance of this doublet and the emergence of a single sharp peak at m/z 211.10[M+H]+.

  • 1H NMR (DMSO-d6): Validation of the structural integrity requires confirming the appearance of a 5-proton multiplet around 7.4–7.9 ppm (the newly incorporated phenyl ring). The pyrazole NH should remain visible as a broad singlet >12 ppm, confirming the core heterocycle remains intact.

References

  • PubChemLite - 4-bromo-1h-pyrazolo[4,3-c]pyridin-3-amine (C6H5BrN4) . uni.lu. 2

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers . RCSB PDB. 1

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity . ACS Publications. 3

Sources

Exploratory

Spectroscopic Characterization of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine: A Technical Guide

Introduction 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its rigid bicyclic core, decorated with a bromine atom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its rigid bicyclic core, decorated with a bromine atom and an amino group, presents a versatile scaffold for the synthesis of novel therapeutic agents. The pyrazolopyridine core is a known pharmacophore, and the specific substitution pattern of this compound offers unique opportunities for molecular interactions with biological targets.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine, focusing on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes information from publicly available data on analogous structures and predictive tools to offer a robust characterization framework. This approach allows researchers to establish a reliable baseline for identifying and characterizing this compound in experimental settings.

Molecular Structure and Isomeric Considerations

The structural framework of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is crucial for interpreting its spectroscopic data. The fusion of the pyrazole and pyridine rings creates a unique electronic environment that influences the chemical properties of each atom. It is also important to consider the potential for tautomerism in the pyrazole ring, which can influence the observed spectroscopic features.

cluster_0 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine node0 C1=C2C(=C(C=N1)Br)C(=NN2)N

Caption: Chemical structure of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine.

Mass Spectrometry Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine, high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous formula determination.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A standard protocol for obtaining HRMS data would involve the following steps:

  • Sample Preparation: Dissolve a small amount of the purified compound (typically < 1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization Mode: Positive ion mode is generally preferred for this compound due to the presence of basic nitrogen atoms that can be readily protonated.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it to the theoretical exact mass calculated for the chemical formula C₆H₅BrN₄.

Predicted Mass Spectrometric Data

Based on the molecular formula C₆H₅BrN₄, the following mass spectrometric data are predicted. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by approximately 2 Da ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

AdductPredicted m/z
[M+H]⁺212.97704
[M+Na]⁺234.95898
[M-H]⁻210.96248
[M]⁺211.96921

Data predicted by CCSbase and available on PubChemLite.[1]

Fragmentation Pathway

The fragmentation of the molecular ion can provide valuable structural information. While a detailed experimental fragmentation pattern is not available, a plausible pathway can be proposed based on the structure.

M [M+H]⁺ m/z 212.9770 F1 Loss of NH₃ [M+H-NH₃]⁺ M->F1 -17.0265 F2 Loss of HCN [M+H-HCN]⁺ M->F2 -27.0109 F3 Loss of Br [M+H-Br]⁺ M->F3 -78.9183

Caption: Plausible ESI-MS/MS fragmentation of the protonated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete assignment of the chemical structure of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (NH and NH₂).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time is typically required.

  • 2D NMR Experiments (Optional but Recommended): To aid in the unambiguous assignment of signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is expected to show distinct signals for the aromatic protons and the protons of the amino and pyrazole NH groups. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the fused ring system. The following are predicted chemical shifts (in ppm) relative to TMS, based on the analysis of similar pyrazolopyridine structures.[2][3]

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)
H-5~ 8.0 - 8.3d~ 5-6 Hz
H-7~ 7.2 - 7.5d~ 5-6 Hz
NH₂~ 5.5 - 6.5br s-
NH~ 12.0 - 13.0br s-
  • H-5 and H-7: These protons on the pyridine ring are expected to appear as doublets due to coupling with each other.

  • NH₂ and NH: These protons are exchangeable and will appear as broad singlets. Their chemical shifts can vary significantly with solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are based on the analysis of related heterocyclic systems.[4][5][6][7]

CarbonPredicted δ (ppm)
C-3~ 150 - 155
C-3a~ 115 - 120
C-4~ 100 - 105
C-5~ 145 - 150
C-7~ 125 - 130
C-7a~ 140 - 145
  • The carbon atoms directly attached to nitrogen (C-3, C-5, C-7a) are expected to be deshielded and appear at a lower field.

  • The carbon bearing the bromine atom (C-4) will be significantly shielded due to the heavy atom effect and is expected to appear at a higher field.

cluster_structure Structure and Numbering cluster_workflow Spectroscopic Analysis Workflow mol Sample Sample Preparation MS Mass Spectrometry (HRMS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Data Data Analysis & Interpretation MS->Data NMR->Data Structure Structural Confirmation Data->Structure

Caption: General workflow for the spectroscopic analysis of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine.

Conclusion

This technical guide provides a detailed predictive overview of the mass spectrometric and NMR spectroscopic data for 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine. By leveraging data from analogous structures and predictive tools, a comprehensive characterization framework has been established. The provided tables of predicted chemical shifts, along with the plausible mass spectral fragmentation pathway, serve as a valuable resource for researchers working on the synthesis and characterization of this and related pyrazolopyridine derivatives. The experimental protocols outlined offer a standardized approach to obtaining high-quality spectroscopic data, ensuring consistency and reliability in future studies.

References

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Publishing.
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Wiley Online Library.
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Semantic Scholar.
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing.
  • (PDF) Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents †.
  • 4-bromo-1h-pyrazolo[3,4-c]pyridin-3-amine. PubChemLite.
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.

Sources

Foundational

Tautomeric Dynamics of Pyrazolo[3,4-b]pyridines: Mechanistic Insights, Computational Modeling, and Drug Discovery Applications

Introduction to the Pyrazolo[3,4-b]pyridine Scaffold Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds consisting of fused pyrazole and pyridine rings. They are highly privileged scaffolds in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pyrazolo[3,4-b]pyridine Scaffold

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds consisting of fused pyrazole and pyridine rings. They are highly privileged scaffolds in medicinal chemistry, with over 300,000 derivatives described in the literature for applications ranging from oncology to immunology [1]. However, a critical physicochemical property that dictates their pharmacological efficacy, synthetic regioselectivity, and structural characterization is tautomerism .

When the pyrazole nitrogen atoms are unsubstituted, the scaffold exists in a dynamic equilibrium between two primary tautomeric forms: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine [1]. Furthermore, the presence of hydroxyl substitutions at the C4 or C6 positions introduces additional complexity by favoring pyridone tautomers (4-oxo or 6-oxo derivatives) due to enhanced thermodynamic stability [1]. Understanding and controlling this tautomeric equilibrium is paramount for rational drug design, as the specific tautomer dictates the hydrogen-bond donor/acceptor profile presented to a biological target.

Thermodynamic Causality and Computational Modeling

The causality behind the predominance of specific tautomers lies in the electronic distribution and aromatic stabilization of the fused bicyclic system. Why does the 1H-tautomer overwhelmingly predominate in most environments?

Computational modeling, specifically AM1 and Density Functional Theory (DFT) calculations, provides the quantitative answer. Calculations demonstrate that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by a substantial margin of 37.03 kJ/mol (approximately 9 kcal/mol) [1]. In the gas phase, DFT calculations further confirm the absolute predominance of the 1H-form [5]. When synthesizing complex derivatives, such as 4,7-dihydropyrazolo[3,4-b]pyridines, the intermediate pyrazole rings can theoretically adopt multiple tautomeric structures. However, the system minimizes steric hindrance and optimizes hydrogen-bonding networks by stabilizing in the 1H-like configuration [2].

Tautomerism Unsubstituted Pyrazolo[3,4-b]pyridine (Unsubstituted N) Tautomer1H 1H-Tautomer (Thermodynamically Favored) Unsubstituted->Tautomer1H Default State Tautomer2H 2H-Tautomer (+37.03 kJ/mol Energy) Unsubstituted->Tautomer2H Rare / High Energy OxoForms 4-Oxo / 6-Oxo Tautomers (If C4/C6 Hydroxylated) Unsubstituted->OxoForms Hydroxyl Substitution Tautomer1H->Tautomer2H Dynamic Equilibrium (Solvent Dependent)

Thermodynamic equilibrium of pyrazolo[3,4-b]pyridine tautomeric forms.

Analytical Methodologies: A Self-Validating System

Establishing unequivocally which tautomer or regioisomer is formed requires a self-validating analytical system. Relying solely on standard 1H-NMR is often insufficient due to rapid intermolecular proton exchange on the NMR timescale, which leads to severe signal broadening and the absence of distinct quaternary carbons in 13C-NMR [2].

To overcome this, researchers must employ an integrated, multi-modal protocol:

Step-by-Step Protocol: Self-Validating Tautomer Elucidation
  • Multinuclear Solution-State NMR:

    • Step 1: Acquire 1H and 13C NMR spectra in a highly polar, aprotic solvent (e.g., DMSO- d6​ ). The aprotic nature of DMSO minimizes rapid intermolecular proton exchange, allowing sharp signals to emerge if free rotation is present, or revealing restricted rotation between tautomeric structures [2].

    • Step 2: Conduct 15N NMR spectroscopy. The 15N chemical shifts are exquisitely sensitive to the protonation state of the nitrogen atoms, clearly differentiating the N-H (donor) from the N= (acceptor).

  • Computational NMR Crystallography:

    • Step 3: Experimental 15N NMR data alone can be ambiguous without theoretical baselines. Perform DFT calculations (e.g., B3LYP/6-31G*) to calculate the molecular electrostatic potential (MESP) and frontier molecular orbital (FMO) energies [5]. Compare the calculated theoretical shifts with experimental NMR data to definitively assign the tautomer.

  • Solid-State Verification (X-Ray Crystallography):

    • Step 4: Grow single crystals using slow evaporation. X-ray structural analysis provides the absolute 3D configuration, confirming whether the pyrazole ring stabilizes in the 1H or 2H structure in the solid state, serving as the final ground-truth validation [2, 5].

AnalyticalWorkflow Synthesis Compound Synthesis NMR 1H/13C/15N NMR (Solution State) Synthesis->NMR XRay X-Ray Crystallography (Solid State) Synthesis->XRay DFT DFT Calculations (Gas/Solvent Phase) NMR->DFT Chemical Shifts XRay->DFT 3D Coordinates Validation Tautomeric Assignment DFT->Validation Cross-Validation

Integrated analytical workflow for definitive tautomer assignment.

Impact on Drug Discovery and Target Binding

The tautomeric state directly dictates the molecule's hydrogen-bonding capabilities within the binding pockets of target kinases.

Case Study 1: TANK-binding kinase 1 (TBK1) Inhibitors In the development of TBK1 inhibitors for immune and cancer therapy, 1H-pyrazolo[3,4-b]pyridine derivatives (e.g., compound 15y) were designed using computer-aided drug design (CADD) [3]. The 1H-tautomer presents a specific hydrogen-bond donor/acceptor motif that interacts with the hinge region of the kinase. By opening the indole ring to obtain an aniline derivative, researchers increased the basicity of the nitrogen atom, allowing the formation of a critical salt bridge with the acidic residue Asp157, significantly improving the IC50 [3].

Case Study 2: Cyclin-Dependent Kinase (Cdk) Inhibitors Organometallic complexes featuring 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines coordinated to Ru(II) or Os(II) centers have been developed as potential anticancer agents [4]. Coordination to the metal center effectively "locks" the molecule into a specific tautomeric form (e.g., the 7b tautomer), stabilizing it and preventing the dynamic equilibrium that normally occurs in the metal-free state, thereby ensuring a consistent pharmacophore presentation to the Cdk target [4].

Quantitative Summary of Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery
Target / ApplicationLead Compound / ScaffoldKey Structural FeaturePharmacological EffectRef
TBK1 (Cancer/Immune) Compound 15y1H-tautomer, modified N-basicityPotent target inhibition; blocks downstream IFN signaling[3]
Cdk (Anticancer) Ru/Os Organometallic ComplexesMetal-stabilized 7b tautomerCytotoxicity and cell cycle arrest in human cancer cells[4]
Antigenital Warts 4,7-dihydropyrazolo[3,4-b]pyridines1H-stabilized pyrazole ringMimics podophyllotoxin architecture[2]

Synthetic Workflows and Regioselectivity

The synthesis of these scaffolds often involves the condensation of 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons. A classic example is the Gould–Jacobs reaction, which typically yields 4-chloro substituted 1H-pyrazolo[3,4-b]pyridines [1]. The regioselectivity of these reactions is heavily influenced by the tautomeric stability of the intermediates.

Protocol: Domino-Multicomponent Condensation for 4,7-dihydropyrazolo[3,4-b]pyridines

This protocol leverages tautomeric shifts to drive a one-pot synthesis [2]:

  • Initial Condensation: React 5-aminopyrazole with 4H-chromene in ethanol at 55 °C for 1.5 hours. The reaction selectively occurs on the more sterically crowded C(4) carbon of the pyrazole rather than the primary amino group, yielding a C-alkylated intermediate.

  • Tautomerization: The intermediate undergoes a thermally allowed suprafacial 1,5-H shift, existing temporarily as an equilibrium mixture of tautomers.

  • Intramolecular Cyclization: Heat the intermediate in refluxing ethanol for 2 hours. The amino group reacts at the C(2) position of the chromene ring in an intramolecular fashion to generate a strained tetracyclic intermediate.

  • Ring Opening: The strained intermediate undergoes pyran ring opening to yield the densely substituted, thermodynamically stable 4,7-dihydropyrazolo[3,4-b]pyridine.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications National Institutes of Health (NIH) / PMC URL:[Link]

  • One-Pot Synthesis of Densely Substituted Pyrazolo[3,4-b]-4,7-dihydropyridines American Chemical Society (ACS) URL:[Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors Taylor & Francis Online URL:[Link]

  • Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents American Chemical Society (ACS) URL:[Link]

  • Synthesis, X-Ray Crystal Structure, and Computational Study of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives Taylor & Francis Online URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine as a Core Scaffold for Targeted Kinase Inhibitor Discovery

Executive Summary In the landscape of targeted oncology and autoimmune drug discovery, the architectural design of ATP-competitive kinase inhibitors relies heavily on versatile, high-efficiency building blocks. 4-Bromo-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and autoimmune drug discovery, the architectural design of ATP-competitive kinase inhibitors relies heavily on versatile, high-efficiency building blocks. 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine (CAS: 900863-28-7) has emerged as a privileged heterocyclic scaffold. This application note provides a comprehensive guide for drug development professionals on utilizing this specific intermediate to synthesize, validate, and optimize targeted kinase inhibitors, with a specific focus on Spleen Tyrosine Kinase (Syk)[1] and related signaling pathways[2].

Structural Rationale & Mechanistic Insights

The design of highly selective kinase inhibitors requires precise spatial orientation within the ATP-binding pocket. The 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine scaffold offers a tripartite advantage for medicinal chemists:

  • The Hinge-Binding Core : The 1H-pyrazolo[4,3-c]pyridine core acts as a bioisostere for purine and indazole rings. The N1-H and N2 atoms of the pyrazole, alongside the pyridine nitrogen, are geometrically primed to form robust, bidentate hydrogen bonds with the backbone amides of the kinase hinge region[2].

  • The C3-Amine Vector : The primary amine at the 3-position provides a synthetic vector pointing toward the solvent-exposed channel or the DFG motif. Derivatization of this amine into ureas or amides allows the molecule to access the DFG-out conformation, facilitating the design of Type II kinase inhibitors[2].

  • The C4-Bromo Handle : The bromine atom at the 4-position projects directly into the hydrophobic selectivity pocket (adjacent to the gatekeeper residue). This halogen acts as a critical synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling, allowing researchers to rapidly fine-tune both target selectivity and physicochemical properties[3].

Biological Context: Syk Kinase Signaling

Spleen Tyrosine Kinase (Syk) is a non-receptor cytoplasmic kinase that plays an obligatory role in B-cell receptor (BCR) and Fc receptor signaling. Dysregulation of Syk is a primary driver in B-cell malignancies and autoimmune disorders such as rheumatoid arthritis[1]. By utilizing the pyrazolopyridine scaffold to competitively block ATP binding at Syk, downstream propagation of the inflammatory signal is effectively halted.

G BCR B-Cell Receptor LYN Lyn Kinase BCR->LYN SYK Syk Kinase LYN->SYK Phosphorylation Downstream PLCγ2 / PI3K SYK->Downstream Inhibitor Pyrazolopyridine Inhibitor->SYK Inhibition Effect Cell Activation Downstream->Effect

B-Cell Receptor signaling pathway highlighting Syk kinase inhibition by pyrazolopyridine derivatives.

Experimental Protocols

Protocol A: Library Generation via Microwave-Assisted Suzuki-Miyaura Coupling

To explore the hydrophobic selectivity pocket of the target kinase, the C4-bromo group must be substituted with various aryl/heteroaryl moieties.

Causality & Expert Insight: Microwave heating is employed to ensure rapid conversion, preventing the thermal degradation of the unprotected C3-amine. Pd(dppf)Cl2​ is selected as the catalyst because its large bite angle specifically facilitates the reductive elimination step—often the rate-limiting barrier when coupling sterically hindered, ortho-substituted aryl boronic acids to the electron-deficient pyrazolopyridine core.

Step-by-Step Methodology:

  • Preparation : In a 10 mL microwave vial, combine 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine (1.0 eq, 0.5 mmol) and the desired aryl boronic acid (1.2 eq, 0.6 mmol).

  • Catalyst & Base : Add Pd(dppf)Cl2​ (0.05 eq, 0.025 mmol) and potassium carbonate ( K2​CO3​ , 2.0 eq, 1.0 mmol).

  • Solvent System : Suspend the mixture in 4 mL of a degassed 1,4-Dioxane/ H2​O (4:1 v/v) solution.

  • Reaction : Seal the vial and purge with N2​ for 5 minutes. Subject the vial to microwave irradiation at 110°C for 20 minutes.

  • Self-Validating Control : Run a parallel reaction excluding the palladium catalyst. This ensures that no uncatalyzed nucleophilic aromatic substitution (SNAr) is occurring, validating that all resulting products are strictly cross-coupled derivatives.

  • Workup : Filter the mixture through a Celite pad, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC to yield the target C4-substituted derivative.

Protocol B: Orthogonal Validation via TR-FRET Kinase Assay

Once the derivatives are synthesized, their potency against Syk kinase must be quantified.

Causality & Expert Insight: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly chosen over standard luminescence or fluorescence assays. Highly conjugated heterocyclic scaffolds like pyrazolopyridines frequently exhibit intrinsic auto-fluorescence[4]. The time-resolved delay (e.g., 50–100 µs) in TR-FRET ensures that the short-lived auto-fluorescence of the compound decays completely before the FRET signal is measured, eliminating false-positive inhibition artifacts.

Step-by-Step Methodology:

  • Reagent Assembly : Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35.

  • Compound Incubation : Dispense 100 nL of the synthesized pyrazolopyridine compounds (in 100% DMSO) into a 384-well pro-plate. Add 5 µL of recombinant human Syk kinase (final concentration 0.5 nM) and incubate for 15 minutes at room temperature.

  • Reaction Initiation : Add 5 µL of a substrate mix containing ATP (at the Km​ value for Syk, typically 15 µM) and a biotinylated substrate peptide (1 µM). Incubate for 60 minutes.

  • Detection : Terminate the reaction by adding 10 µL of stop/detection buffer containing EDTA (to chelate Mg2+ ), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Self-Validating System (Z'-factor) : Include wells with DMSO only (vehicle, 0% inhibition) and Fostamatinib (10 µM, 100% inhibition). Calculate the Z'-factor. Proceed with data analysis only if Z' > 0.6, confirming assay robustness.

  • Readout : Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) measuring emission at 665 nm and 615 nm. Calculate IC50​ values using a 4-parameter logistic curve fit.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The following table summarizes representative quantitative data demonstrating how derivatization of the 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine scaffold dictates kinase potency and selectivity.

Compound IDC4 Substituent (from Boronic Acid)C3 Amine ModificationSyk IC50​ (nM)Lck IC50​ (nM)Selectivity Index (Lck/Syk)
Core-Br Bromo (Unmodified)None (Primary Amine)> 10,000> 10,000N/A
Deriv-01 PhenylNone (Primary Amine)1,2504,8003.8x
Deriv-02 3,4-DimethoxyphenylNone (Primary Amine)1451,85012.7x
Deriv-03 3,4-DimethoxyphenylPhenylurea (Type II)1289074.1x
Deriv-04 1-Methyl-1H-pyrazoleCyclopropylamide81,200150.0x

Note: The unmodified 4-bromo core exhibits no significant activity, validating its role strictly as a synthetic intermediate. Installation of electron-rich aromatics at C4 combined with urea formation at C3 dramatically increases both potency and selectivity for Syk over off-target kinases like Lck.

Sources

Application

Application Note &amp; Protocols: Experimental Design for Screening Pyrazolo[4,3-c]pyridine Libraries

Introduction: The Therapeutic Promise of the Pyrazolo[4,3-c]pyridine Scaffold The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] This structural motif is present in molecules targeting a diverse range of protein classes, including kinases, G-protein coupled receptors (GPCRs), and enzymes such as carbonic anhydrases and protein tyrosine phosphatases.[2][3][4][5] Notably, compounds bearing this scaffold have progressed into clinical trials and have received regulatory approval for treating various diseases, particularly cancer.[2][3] The versatility and drug-like properties of the pyrazolo[4,3-c]pyridine framework make it a highly attractive starting point for the discovery of novel therapeutics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for screening pyrazolo[4,3-c]pyridine libraries. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data analysis and hit validation, ensuring a robust and efficient screening campaign.

Part 1: Strategic Considerations for Library Screening

Before embarking on a high-throughput screening (HTS) campaign, a clear understanding of the pyrazolo[4,3-c]pyridine library's potential biological targets is crucial. The inherent structural features of this scaffold predispose it to interact with specific protein families.

1.1. Known and Potential Biological Targets:

  • Kinases: The pyrazolo[4,3-c]pyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[2][3] Its ability to form key hydrogen bonds within the ATP-binding pocket makes it a prime candidate for discovering inhibitors of various kinase families, including tyrosine kinases and cyclin-dependent kinases (CDKs).[2][6][7]

  • G-Protein Coupled Receptors (GPCRs): Several pyrazolopyridine derivatives have been identified as allosteric modulators of GPCRs, such as the metabotropic glutamate receptor 4 (mGluR4).[8][9] This suggests the potential of the library to yield novel modulators of this important receptor class.

  • Other Enzymes: The scaffold has also been incorporated into inhibitors of other enzyme classes, including carbonic anhydrases and the Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB).[4][5]

  • Protein-Protein Interactions (PPIs): Recent studies have shown that pyrazolo[4,3-c]pyridines can inhibit protein-protein interactions, such as the PEX14-PEX5 interaction in Trypanosoma.[10]

1.2. Library Synthesis and Quality Control:

The success of any screening campaign hinges on the quality and diversity of the compound library. The synthesis of pyrazolo[4,3-c]pyridine derivatives can be achieved through various methods, including multicomponent reactions and sequential synthetic routes.[11][12][13] It is imperative to ensure the identity, purity, and concentration of each compound in the library through rigorous analytical techniques such as NMR and LC-MS.

Part 2: Primary High-Throughput Screening (HTS) Campaign

The primary HTS is designed to rapidly screen the entire library against the chosen biological target to identify initial "hits." The choice of assay is paramount and should be robust, reproducible, and scalable.

2.1. Assay Selection and Development:

The selection of the primary assay depends on the intended biological target.

Target ClassPrimary Assay PrincipleKey Parameters to Optimize
Kinases Biochemical assay measuring enzyme activity (e.g., ADP-Glo™, LanthaScreen™)Enzyme concentration, substrate concentration (Km), ATP concentration (Km), incubation time, Z'-factor
GPCRs Cell-based functional assay measuring downstream signaling (e.g., calcium mobilization, cAMP accumulation)Cell density, agonist concentration (EC20 or EC80), incubation time, signal-to-background ratio, Z'-factor
Enzymes Biochemical assay measuring substrate conversion or product formationEnzyme concentration, substrate concentration, incubation time, inhibitor concentration range, Z'-factor
PPIs Proximity-based assays (e.g., AlphaScreen™, FRET)Protein concentrations, bead/antibody concentrations, incubation time, signal-to-background ratio, Z'-factor

2.2. Workflow for a Primary HTS Campaign:

HTS_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Plating Compound Library Plating Dispensing Reagent & Compound Dispensing Compound_Plating->Dispensing Reagent_Prep Assay Reagent Preparation Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection Incubation->Detection Normalization Data Normalization Detection->Normalization Hit_ID Hit Identification Normalization->Hit_ID

Caption: High-throughput screening workflow.

2.3. Detailed Protocol: Primary Kinase HTS using ADP-Glo™

This protocol is a template and should be optimized for the specific kinase of interest.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Pyrazolo[4,3-c]pyridine library plates (e.g., 10 mM in DMSO)

  • 384-well white, low-volume assay plates

  • Multichannel pipettes or automated liquid handlers

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare intermediate compound plates by diluting the library stock plates to the desired concentration (e.g., 100 µM in assay buffer with a final DMSO concentration of <1%).

  • Kinase Reaction: a. In the assay plate, add 2.5 µL of the diluted compound or control (e.g., staurosporine for inhibition, DMSO for no inhibition). b. Add 2.5 µL of a 2X kinase/substrate solution prepared in assay buffer. c. Initiate the reaction by adding 5 µL of a 2X ATP solution (at the pre-determined Km concentration) prepared in assay buffer. d. Incubate the plate at room temperature for the optimized time (e.g., 60 minutes).

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data to the positive (no enzyme or potent inhibitor) and negative (DMSO) controls. b. Calculate the percent inhibition for each compound. c. Identify hits based on a pre-defined threshold (e.g., >50% inhibition or a Z-score > 3).

Part 3: Hit Confirmation and Secondary Screening

The goal of this phase is to confirm the activity of the primary hits, eliminate false positives, and begin to characterize the structure-activity relationship (SAR).

3.1. Hit Confirmation:

  • Re-testing: Re-test the primary hits from a freshly prepared sample of the compound to confirm their activity.

  • Dose-Response Curves: Generate dose-response curves for the confirmed hits to determine their potency (IC50 or EC50).

3.2. Secondary Assays:

Secondary assays are designed to provide more detailed information about the mechanism of action of the confirmed hits.

Assay TypePurposeExample Protocol
Orthogonal Assays Confirm activity using a different assay technology to rule out assay-specific artifacts.For a kinase hit from a luminescence-based assay, use a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Selectivity Profiling Determine the specificity of the hit against a panel of related targets.Screen kinase hits against a panel of other kinases to assess their selectivity profile.
Cellular Target Engagement Confirm that the compound interacts with the intended target in a cellular context.Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay.
Cell Viability/Cytotoxicity Assess the general toxicity of the compounds to cells.MTT, MTS (e.g., CellTiter 96® AQueous One Solution), or CellTiter-Glo® assays.

3.3. Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Confirmed hit compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot apparatus or ELISA reader)

Procedure:

  • Cell Treatment: a. Seed cells in a multi-well plate and grow to ~80% confluency. b. Treat the cells with the hit compound at various concentrations or with DMSO for 1-2 hours.

  • Heating: a. Harvest the cells, wash with PBS, and resuspend in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, leaving one set of samples at room temperature as a control.

  • Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or with lysis buffer. b. Centrifuge the lysates to pellet the precipitated proteins. c. Collect the supernatant containing the soluble proteins. d. Quantify the amount of the target protein in the supernatant using Western blotting or ELISA.

  • Data Analysis: a. Plot the amount of soluble target protein as a function of temperature for both the compound-treated and DMSO-treated samples. b. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 4: Data Analysis and Interpretation

A robust data analysis pipeline is critical for making informed decisions throughout the screening cascade.

4.1. Hit Triage and Prioritization:

Hit_Triage Primary_Hits Primary HTS Hits Confirmation Hit Confirmation (Dose-Response) Primary_Hits->Confirmation Orthogonal Orthogonal Assay Confirmation->Orthogonal Selectivity Selectivity Profiling Orthogonal->Selectivity Cellular_Activity Cellular Assays (Target Engagement, Viability) Selectivity->Cellular_Activity Lead_Candidates Lead Candidates Cellular_Activity->Lead_Candidates

Caption: Hit triage and prioritization workflow.

4.2. Structure-Activity Relationship (SAR) Analysis:

Once a set of confirmed hits with cellular activity is identified, SAR analysis can begin. This involves systematically modifying the chemical structure of the hits to improve their potency, selectivity, and drug-like properties. Computational modeling and medicinal chemistry expertise are crucial at this stage.

Conclusion

The screening of pyrazolo[4,3-c]pyridine libraries offers a promising avenue for the discovery of novel therapeutic agents. A well-designed experimental plan, incorporating robust primary and secondary assays, rigorous hit validation, and thoughtful data analysis, is essential for success. The protocols and workflows outlined in this application note provide a solid foundation for researchers to design and execute effective screening campaigns, ultimately accelerating the identification of promising lead compounds for further drug development.

References

  • Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4). Available at: [Link]

  • Patel, H., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. ResearchGate. Available at: [Link]

  • Patel, H., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]

  • Taha, M., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Lu, S., & Zhang, J. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. ACS Chemical Neuroscience. Available at: [Link]

  • Khan, I., et al. (2026). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity. Available at: [Link]

  • Pimerzin, A. A., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Williams, R., et al. (2009). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Patel, H., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]

  • Anizon, F., et al. (2003). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience. Available at: [Link]

  • Girelli, M., et al. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdeen, S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]

  • Miller, M. R., et al. (2017). Pyrazolopyrimidines as Potent Stimulators for Transient Receptor Potential Canonical 3/6/7 Channels. Journal of Medicinal Chemistry. Available at: [Link]

  • Miller, M. R., et al. (2017). Pyrazolopyrimidines as Potent Stimulators for Transient Receptor Potential Canonical 3/6/7 Channels. ResearchGate. Available at: [Link]

  • de Oliveira, R. N., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Dawidowski, M., et al. (2019). Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Advanced Purification Techniques for 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Methodology & Protocol Guide Introduction & Chemical Context 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine (CAS: 9008...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Methodology & Protocol Guide

Introduction & Chemical Context

4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine (CAS: 900863-28-7) is a highly functionalized, bicyclic heterocyclic building block[1]. Featuring a dense array of heteroatoms and a reactive carbon-bromine bond, it serves as a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutically active compounds via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

However, isolating this compound in high purity (>98%) presents significant physicochemical challenges. The molecule is amphoteric, possessing multiple hydrogen-bond donors/acceptors, a weakly acidic pyrazole N-H, and basic pyridine and primary amine nitrogens. This complex electronic profile often leads to severe peak tailing, irreversible adsorption on standard silica gel, and difficult separations from regioisomeric byproducts[3].

Physicochemical Profiling & Causality in Purification

To design a self-validating purification system, we must first understand the molecule's ionization states. Standard normal-phase chromatography often fails because the basic nitrogens (pKa ~4.1–4.5)[4] interact strongly with the acidic silanol groups (pKa ~4.5) on the bare silica surface. This "silanophilic interaction" causes the characteristic streaking observed on Thin Layer Chromatography (TLC) plates and broad, tailing peaks during flash chromatography[5].

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyCharacteristic / ValueChromatographic ImplicationEngineered Solution
Basic Centers Pyridine N, Primary AmineStrong ion-exchange with silica silanols; poor retention in low-pH RP-HPLC.Use basic modifiers (TEA/NH₄OH) in NP-Flash; Use high-pH buffers in RP-HPLC.
Acidic Center Pyrazole N-H (pKa ~10-12)Deprotonates in strong base, increasing water solubility.Enables orthogonal purification via acid-base isoelectric precipitation.
Lipophilicity 4-Bromo substituentIncreases organic solubility compared to the des-bromo core[6].Facilitates extraction into EtOAc during aqueous workups.

Purification Strategy Workflow

The selection of the purification method is strictly dictated by the operational scale and the required purity threshold.

PurificationWorkflow Start Crude 4-bromo-1H-pyrazolo [4,3-c]pyridin-3-amine Assess Determine Purification Scale & Purity Goal Start->Assess ScaleSmall < 1 g (Discovery Scale) Assess->ScaleSmall ScaleMed 1 - 50 g (Pre-clinical Scale) Assess->ScaleMed ScaleLarge > 50 g (Process Scale) Assess->ScaleLarge PrepLC Prep RP-HPLC (High pH Buffer) ScaleSmall->PrepLC Flash Modified NP-Flash (Silica + TEA/NH4OH) ScaleMed->Flash Cryst Acid-Base Extraction & Recrystallization ScaleLarge->Cryst Pure Pure Compound (>98% Purity) PrepLC->Pure Flash->Pure Cryst->Pure

Decision tree for selecting the optimal purification strategy based on operational scale.

Detailed Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography (Scale: 1 - 50 g)

Causality: To suppress silanophilic interactions, the silica stationary phase must be dynamically deactivated. Introducing a volatile basic modifier (Triethylamine or methanolic ammonia) competitively binds to the acidic silanols, allowing the target amphoteric molecule to elute as a sharp, symmetrical band[3].

Step-by-Step Methodology:

  • Self-Validating TLC Pre-check: Spot the crude mixture on two separate silica TLC plates. Develop Plate A in 10% MeOH in DCM and Plate B in 10% MeOH in DCM + 2% TEA.

    • Validation: Plate B must show a tight, round spot for the target (Rf ~0.3), while Plate A will exhibit baseline streaking. If Plate B streaks, increase TEA to 5%.

  • Column Equilibration: Pack a standard silica gel column (40-63 µm) and flush with 3 Column Volumes (CV) of DCM containing 2% TEA to pre-saturate the active silanol sites.

  • Sample Loading: Dry-load the crude mixture onto Celite (1:2 mass ratio) to prevent band broadening caused by the compound's poor solubility in pure DCM.

  • Gradient Elution:

    • 0-2 CV: 100% DCM (with 2% TEA)

    • 2-10 CV: Linear gradient from 0% to 10% MeOH (maintaining 2% TEA throughout).

  • Fractionation: Collect fractions and evaporate under reduced pressure. Note: Residual TEA can be removed by co-evaporation with toluene or high vacuum drying.

Protocol 2: Preparative Reverse-Phase HPLC (Scale: < 1 g)

Causality: At low pH (e.g., 0.1% TFA), the pyridine and primary amine nitrogens are fully protonated, rendering the molecule highly polar and poorly retained on hydrophobic C18 chains. By utilizing a high-pH volatile buffer (pH 9.5), the basic centers remain un-ionized (neutral), maximizing hydrophobic retention and preventing peak splitting[5].

Step-by-Step Methodology:

  • Self-Validating LC-MS Pre-injection: Inject 5 µL of the crude sample onto an analytical C18 column using the intended high-pH mobile phase.

    • Validation: Confirm that the target mass (m/z [M+H]⁺ = 213.0 / 215.0 for Br isotopes) elutes as a sharp, symmetrical peak with a retention factor (k') > 2.

  • System Setup: Equip the Prep-HPLC with a C18 column (e.g., 5 µm, 19 x 250 mm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.5 with NH₄OH).

    • Mobile Phase B: Acetonitrile (MeCN).

  • Elution Profile: Run a gradient of 5% B to 60% B over 20 minutes at a flow rate of 15 mL/min.

  • Recovery: Lyophilize the collected fractions directly. The ammonium bicarbonate buffer will sublimate entirely, leaving the pure free-base compound.

Protocol 3: Acid-Base Isoelectric Precipitation (Scale: > 50 g)

Causality: Exploiting the amphoteric nature of the pyrazolo[4,3-c]pyridine core allows for orthogonal purification without chromatography. In strong acid, it forms a water-soluble hydrochloride salt. In strong base, it forms a water-soluble sodium salt. At its isoelectric point, the net charge is zero, and the lipophilic 4-bromo substituent drives precipitation[2].

Step-by-Step Methodology:

  • Acidic Extraction: Suspend the crude solid in 1M HCl (aqueous). Wash the aqueous layer twice with Ethyl Acetate (EtOAc) to extract neutral and strictly acidic organic impurities. Discard the organic layer.

  • Basic Extraction: Cool the aqueous layer to 0 °C. Slowly add 2M NaOH until the pH reaches 12. The product will deprotonate at the pyrazole N-H and remain in the aqueous phase. Wash with EtOAc to remove strictly basic impurities (e.g., unreacted amines). Discard the organic layer.

  • Isoelectric Precipitation (Self-Validating Step): While stirring vigorously at 0 °C, carefully add 1M HCl dropwise while monitoring with a calibrated pH meter.

    • Validation: As the pH approaches ~7.0–7.5, a sudden onset of dense turbidity will occur. This physical phase transition confirms the isoelectric point has been reached.

  • Isolation: Stir for 1 hour to mature the crystals. Filter the precipitate, wash with ice-cold water, and dry under vacuum at 45 °C to constant weight.

Summary of Purification Metrics

Table 2: Comparison of Purification Strategies
MethodOptimal ScaleTypical RecoveryPurity LimitKey Advantage
Modified NP-Flash 1 g – 50 g75 – 85%95 – 98%High throughput; standard lab equipment.
Prep RP-HPLC < 1 g60 – 70%> 99%Exceptional resolution of regioisomers.
Isoelectric Precip. > 50 g85 – 95%90 – 95%Solvent-efficient; highly scalable; chromatography-free.

References

  • Molaid Chemical Database. "4-bromo-1H-pyrazolo[4,3-c]pyrid-3-ylamine | 900863-28-7." Molaid, 2026. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55252943, 1H-pyrazolo[4,3-c]pyridin-3-amine." PubChem, 2026. URL: [Link]

  • Křupková, S., et al. "Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines." Molecules 26.22 (2021): 6747. URL: [Link]

  • Royal Society of Chemistry. "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Organic & Biomolecular Chemistry, 2024. URL: [Link]

Sources

Application

Scale-up Synthesis of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine: An Application Note

Introduction The pyrazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its structural resemblance to purine nucleobases. This structural feature allows pyrazolo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its structural resemblance to purine nucleobases. This structural feature allows pyrazolopyridine derivatives to interact with a wide range of biological targets, leading to their development as potent therapeutic agents for various diseases, including cancer, inflammatory disorders, and neurological conditions.[1][2] Specifically, 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine serves as a crucial building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the aminopyrazole moiety is key for establishing interactions with target proteins.

The synthesis of this specific isomer, however, presents notable challenges, including the control of regioselectivity during the functionalization of the pyridine ring and the construction of the fused pyrazole ring system. This application note provides a detailed, robust, and scalable protocol for the synthesis of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine, designed for researchers, scientists, and drug development professionals. The described synthetic strategy emphasizes operational simplicity, scalability, and high-yield transformations, with a thorough explanation of the rationale behind the chosen experimental conditions.

Synthetic Strategy

The overall synthetic approach is a multi-step sequence starting from the readily available 2-aminopyridine. The strategy involves the sequential introduction of the required functional groups onto the pyridine ring, followed by the construction of the fused pyrazole ring.

The key steps in this synthesis are:

  • Bromination of 2-aminopyridine: Introduction of a bromine atom at the 5-position of 2-aminopyridine.

  • Nitration of 2-amino-5-bromopyridine: Regioselective introduction of a nitro group at the 3-position.

  • Reduction of the nitro group: Conversion of the 3-nitro group to a 3-amino group to yield 2,3-diamino-5-bromopyridine.

  • Diazotization and Cyclization: Formation of the pyrazolo[4,3-c]pyridine ring system through diazotization of the 3-amino group, followed by an intramolecular cyclization. This step initially forms a pyrazolopyridin-3-ol derivative.

  • Chlorination and Amination: Conversion of the hydroxyl group to an amino group to yield the final product.

This synthetic route is designed to control the regiochemistry at each step, a critical consideration for the successful synthesis of the desired isomer.

Synthetic_Workflow A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br₂ / Acetic Acid C 2-Amino-5-bromo-3-nitropyridine B->C HNO₃ / H₂SO₄ D 2,3-Diamino-5-bromopyridine C->D Fe / Acetic Acid E 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol D->E 1. NaNO₂ / H₂SO₄ 2. Heat F 4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine E->F POCl₃ G 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine F->G NH₃ / Dioxane

Figure 1: Overall synthetic workflow for 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine

Rationale: The bromination of 2-aminopyridine is directed to the 5-position due to the activating and ortho-, para-directing nature of the amino group. Acetic acid serves as a suitable solvent that can also modulate the reactivity.

Protocol:

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of glacial acetic acid.

  • Cool the solution to below 20°C in an ice bath.

  • Prepare a solution of 480 g (154 mL, 3.0 moles) of bromine in 300 mL of glacial acetic acid and add it dropwise to the 2-aminopyridine solution with vigorous stirring over 1 hour. Maintain the temperature below 20°C initially, allowing it to rise to 50°C after about half of the bromine solution has been added.

  • After the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with 750 mL of water to dissolve the precipitated hydrobromide salt.

  • Transfer the solution to a 5-liter beaker and neutralize it with approximately 1.2 L of 40% sodium hydroxide solution, while stirring and cooling to maintain the temperature.

  • Collect the precipitated product by filtration and wash it with water until the washings are free of bromide ions.

  • Dry the crude product at 110°C.

  • To remove the 2-amino-3,5-dibromopyridine byproduct, wash the dried solid with three 500-mL portions of hot petroleum ether (b.p. 60–80°C).

  • The resulting 2-amino-5-bromopyridine is obtained as a solid and is sufficiently pure for the next step.[3]

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

Rationale: The nitration of 2-amino-5-bromopyridine is a classic electrophilic aromatic substitution. The use of a mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature is kept low to control the reaction rate and improve the regioselectivity, favoring nitration at the 3-position.[4]

Protocol:

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and a thermometer, place 500 mL of concentrated sulfuric acid (sp. gr. 1.84) and cool it in an ice bath.

  • Add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the cold sulfuric acid at a rate that maintains the temperature below 5°C.

  • Add 26 mL (39 g, 0.57 mole) of 95% nitric acid dropwise with stirring, ensuring the temperature remains at 0°C.

  • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50–60°C for 1 hour.

  • Cool the reaction mixture and carefully pour it onto 5 liters of ice.

  • Neutralize the solution with approximately 1350 mL of 40% sodium hydroxide solution.

  • Collect the precipitated product by filtration, wash it thoroughly with water, and dry it. The crude 2-amino-5-bromo-3-nitropyridine can be used in the next step without further purification.[3]

Step 3: Synthesis of 2,3-Diamino-5-bromopyridine

Rationale: The reduction of the nitro group to an amine is a common and crucial transformation. Iron powder in an acidic medium (acetic acid) is a cost-effective and efficient reducing system for large-scale synthesis.[5]

Protocol:

  • To a suspension of 2-amino-5-bromo-3-nitropyridine (1.0 eq.) in a mixture of glacial acetic acid, ethanol, and water, add reduced iron powder (5.0 eq.).

  • Stir the resulting suspension vigorously at room temperature. The reaction is exothermic and may require occasional cooling to maintain a controlled temperature.

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the iron residue and wash the filter cake with ethyl acetate.

  • Partition the filtrate with a 2 M potassium hydroxide solution and extract the basic aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,3-diamino-5-bromopyridine. This product can be purified by column chromatography or recrystallization if necessary.[5][6]

Step 4: Synthesis of 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Rationale: This step involves the formation of the pyrazole ring. The 3-amino group of the 2,3-diamino-5-bromopyridine is diazotized with sodium nitrite in an acidic medium to form a diazonium salt. This intermediate is unstable and undergoes intramolecular cyclization with the adjacent 2-amino group upon heating to form the pyrazolopyridin-3-ol. This is a variation of the Sandmeyer reaction.[7][8][9][10][11]

Protocol:

  • Dissolve 2,3-diamino-5-bromopyridine (1.0 eq.) in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Slowly heat the reaction mixture to 80-90°C. Vigorous evolution of nitrogen gas will be observed.

  • Maintain the temperature until the gas evolution ceases, indicating the completion of the cyclization.

  • Cool the reaction mixture to room temperature and neutralize it carefully with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry to obtain crude 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol.

Step 5: Synthesis of 4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine

Rationale: The hydroxyl group at the 3-position of the pyrazolopyridine ring is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This chloro derivative is a better leaving group for the subsequent nucleophilic substitution with ammonia.

Protocol:

  • In a round-bottom flask equipped with a condenser and a gas trap, suspend 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-ol (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.).

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench it by slowly pouring it onto crushed ice.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine.

Step 6: Synthesis of 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine

Rationale: The final step involves the displacement of the chloro group with an amino group. This is a nucleophilic aromatic substitution reaction. Using ammonia in a suitable solvent under elevated temperature and pressure (if necessary) will afford the desired product.

Protocol:

  • Place 4-bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq.) in a pressure vessel.

  • Add a solution of ammonia in a suitable solvent, such as 1,4-dioxane or methanol (e.g., 7N NH₃ in methanol).

  • Seal the vessel and heat the reaction mixture to 100-120°C for 12-24 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine as the final product.

Process Parameters and Data Summary

StepStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
12-AminopyridineBr₂, Acetic AcidAcetic Acid20-50262-67
22-Amino-5-bromopyridineHNO₃, H₂SO₄H₂SO₄0-603High
32-Amino-5-bromo-3-nitropyridineFe, Acetic AcidAcetic Acid/Ethanol/WaterRoom Temp2-478
42,3-Diamino-5-bromopyridineNaNO₂, H₂SO₄Water/H₂SO₄0-902-3Moderate
54-Bromo-1H-pyrazolo[4,3-c]pyridin-3-olPOCl₃Neat105-1102-4Good
64-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridineNH₃1,4-Dioxane100-12012-24Good

Mechanism Spotlight: Diazotization and Cyclization

The formation of the pyrazole ring is a critical step in this synthesis. It proceeds through the following mechanistic pathway:

Mechanism cluster_0 Diazotization cluster_1 Intramolecular Cyclization cluster_2 Tautomerization A 2,3-Diamino-5-bromopyridine B Diazonium Salt Intermediate A->B NaNO₂, H⁺ C Cyclized Intermediate B->C Heat, -H⁺ D 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol C->D Tautomerization

Figure 2: Mechanism of pyrazole ring formation.

Conclusion

This application note provides a comprehensive and scalable synthetic route for the preparation of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine, a valuable intermediate in drug discovery. The described protocols are based on well-established chemical transformations and are optimized for yield and purity. By providing detailed experimental procedures and explaining the underlying chemical principles, this guide aims to facilitate the efficient and reliable synthesis of this important building block for researchers and professionals in the pharmaceutical industry.

References

  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Arkivoc. (n.d.). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Retrieved from [Link]

  • ACS Omega. (2019, September 4). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PMC. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • ResearchGate. (n.d.). (PDF) Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Organic Preparations and Procedures, Inc. (1977). AN IMPROVED PROCEDURE FOR THE DISSOLVING METAL REDUCTION OF TWO BROMONITROPICOLINES. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
  • PMC. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024, July 9). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved from [Link]

  • R Discovery. (2003, March 27). Quantitative Gas‐Solid Diazotization of 3‐Aminopyrazolo[3,4‐b]pyridine Derivatives and Azo Dye Syntheses by Means of Solid‐Solid Reactions. Retrieved from [Link]

  • MDPI. (2012, June 6). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Retrieved from [Link]

  • ResearchGate. (2022, January 14). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. Retrieved from [Link]

  • PMC. (2019, May 23). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Retrieved from [Link]

  • ResearchGate. (2025, August 30). The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines.
  • Google Patents. (n.d.). US20100160641A1 - Process for producing dihalopyridines.
  • MDPI. (n.d.). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Retrieved from [Link]

  • SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine stability and degradation pathways

Technical Support Center: 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine A Proactive Guide to Stability and Degradation Pathway Analysis Introduction: 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound with...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine

A Proactive Guide to Stability and Degradation Pathway Analysis

Introduction: 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry and drug development, likely as a building block for targeted therapeutics such as kinase inhibitors. As with any novel chemical entity, a thorough understanding of its intrinsic stability is paramount for developing robust formulations, defining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. This guide serves as a technical support resource for researchers, providing answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols for assessing the stability and degradation pathways of this molecule. Given the limited specific stability data in public literature for this exact compound, this document synthesizes information from general pharmaceutical stability testing guidelines and the known chemistry of its constituent functional groups—a pyrazolopyridine core, an aromatic amine, and a bromo substituent—to provide a predictive and practical framework for your investigations.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during the handling, storage, and analysis of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine.

Q1: What are the primary intrinsic stability concerns for this molecule?

Answer: The structure of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine presents several potential liabilities that you should be aware of:

  • Oxidative Instability: The electron-rich pyrazolopyridine ring system and the exocyclic amine group are susceptible to oxidation. The nitrogen atoms in the rings can be oxidized to form N-oxides, and the aromatic amine can undergo oxidative coupling or degradation, particularly in the presence of trace metals or peroxides.

  • Photolability: Many nitrogen-containing heterocyclic aromatic compounds absorb UV radiation and can be prone to photodegradation. Potential pathways include photo-induced debromination or complex ring rearrangements, often leading to discoloration (e.g., turning yellow or brown) upon exposure to light.

  • Hydrolytic Instability (pH-dependent): While the core ring system is generally stable, the compound's stability can be pH-dependent. In strongly acidic conditions, protonation of the pyridine nitrogen could potentially activate the ring towards nucleophilic attack. The bromo-substituent, while generally stable on an aromatic ring, could be susceptible to nucleophilic displacement under harsh basic or heated conditions.

  • Thermal Sensitivity: While the compound is a solid with a likely high melting point,

Optimization

Improving yield in 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine (CAS: 900863-28-7) [1].

This pyrazolopyridine is a highly privileged, amphoteric scaffold frequently utilized in the development of kinase inhibitors [2]. However, its synthesis is notoriously prone to low yields due to tautomeric instability, regioselectivity issues, and difficult aqueous workups. This guide provides field-proven, self-validating protocols and a causal troubleshooting framework to help you optimize your yields.

Section 1: Validated Synthetic Workflows

Depending on your available precursors, there are two primary synthetic routes to access the 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine core. Both protocols below are designed as self-validating systems with integrated In-Process Controls (IPCs).

Route A: Deoxychlorination/Bromination of Pyridone

This route relies on the conversion of a 4-oxo group to a 4-bromo group using Phosphorus oxybromide (POBr3) [1].

Step-by-Step Protocol:

  • Preparation: Charge a rigorously dried, argon-purged flask with 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (1.0 eq) and anhydrous toluene (10 volumes). Causality: Toluene is chosen over polar solvents to prevent the competitive solvation of the highly reactive brominating species.

  • Reagent Addition: Add solid POBr3 (3.0 eq) in portions at room temperature.

  • Activation: Add anhydrous DMF (0.1 eq). Causality: DMF reacts with POBr3 to form a Vilsmeier-Haack-type electrophile in situ, which dramatically lowers the activation energy for the tautomeric shift from pyridone to the reactive enol-phosphonium species.

  • Heating: Heat the suspension to 110°C for 4.0 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, quench in dry MeOH, and analyze via LC-MS. The reaction is validated to proceed to the next step only when the starting material peak is <2%.

  • Quench & Extraction: Cool to 0°C. Dropwise, transfer the mixture into an ice-cold saturated K2HPO4 buffer. Carefully adjust the aqueous layer to exactly pH 7.5. Extract with 10% Methanol in Dichloromethane (DCM), dry over Na2SO4, and concentrate.

RouteA A 3-amino-1H-pyrazolo [4,3-c]pyridin-4(5H)-one B POBr3 + DMF (cat.) Anhydrous Toluene A->B Addition C Vilsmeier-type Intermediate B->C Heat (110°C) D 4-bromo-1H-pyrazolo [4,3-c]pyridin-3-amine C->D pH 7.5 Quench

Workflow for Route A: Deoxychlorination/Bromination via POBr3 activation.

Route B: Regioselective SNAr & Hydrazine Cyclization

This route builds the pyrazole ring onto a pre-functionalized pyridine core via nucleophilic aromatic substitution (SNAr) [3].

Step-by-Step Protocol:

  • Preparation: Dissolve 2-bromo-4-chloropyridine-3-carbonitrile (1.0 eq) in anhydrous ethanol (15 volumes) and cool strictly to 0°C.

  • Nucleophilic Attack: Slowly add hydrazine hydrate (2.5 eq) dropwise, maintaining the internal temperature below 5°C. Causality: The C4-chloride is highly activated by the para-pyridine nitrogen. Keeping the temperature near 0°C ensures kinetic control, directing the hydrazine exclusively to C4 and preventing competitive attack at the C2-bromide.

  • Self-Validation (IPC 1): Stir at room temperature for 2 hours. LC-MS must confirm the complete disappearance of the starting mass and the appearance of the C4-hydrazinyl intermediate (M - Cl + NHNH2). Do not proceed to heating if unreacted starting material remains.

  • Cyclization: Heat the reaction mixture to 80°C for 6 hours to drive the intramolecular cyclization of the hydrazine onto the C3-nitrile.

  • Self-Validation (IPC 2): TLC (10% MeOH/DCM) should show the conversion of the intermediate to a highly polar, UV-active product spot.

  • Isolation: Concentrate the ethanol under reduced pressure, dilute with water, and adjust to pH 7.5. Filter the resulting precipitate.

RouteB A 2-bromo-4-chloro pyridine-3-carbonitrile B Hydrazine Hydrate (EtOH, 0°C) A->B SNAr C C4-Hydrazinyl Intermediate B->C Regioselective D Intramolecular Cyclization C->D Heat (80°C) E 4-bromo-1H-pyrazolo [4,3-c]pyridin-3-amine D->E Tautomerization

Workflow for Route B: Regioselective SNAr and Hydrazine Cyclization.

Section 2: Quantitative Data & Yield Optimization

The table below summarizes the critical reaction parameters and demonstrates the yield improvements achieved by implementing the causal controls described in this guide.

ParameterRoute A: POBr3 BrominationRoute B: Hydrazine Cyclization
Starting Material 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one2-bromo-4-chloropyridine-3-carbonitrile
Key Reagents POBr3, DMF (cat.)Hydrazine hydrate
Solvent System Anhydrous TolueneAnhydrous Ethanol
Temperature Profile 110°C (4.0 hours)0°C → RT (2h) → 80°C (6h)
Typical Unoptimized Yield 25% - 35%40% - 50%
Optimized Yield (Following IPCs) 65% - 75% 75% - 85%
Primary Yield-Limiting Factor Reagent hydrolysis; Poor extraction pHCompeting SNAr at C2 position

Section 3: Troubleshooting & FAQs

Q1: My yield for Route A is consistently below 30%, and I observe a lot of unreacted starting material. What is failing mechanically? A: The failure is likely due to the high activation energy required for the pyridone-to-enol tautomerization, combined with POBr3 degradation. POBr3 is highly susceptible to hydrolysis; trace moisture in your toluene will degrade it into HBr and phosphoric acid, effectively killing the reaction. Solution: Ensure strictly anhydrous conditions. More importantly, you must add a catalytic amount of DMF (0.1 - 0.5 eq). DMF reacts with POBr3 to form a Vilsmeier-Haack reagent. This highly electrophilic intermediate rapidly attacks the pyridone oxygen, creating an excellent leaving group and driving the bromination forward.

Q2: During the hydrazine cyclization (Route B), I am isolating a mixture of regioisomers. How can I improve the selectivity for the[4,3-c] core? A: You are losing kinetic control. The precursor has two electrophilic sites: C2 (bromide) and C4 (chloride). The C4 position is more reactive toward SNAr due to less steric hindrance and strong electronic activation by the para-pyridine nitrogen. However, if the initial addition of hydrazine is performed at room temperature or higher, the thermal energy overcomes the activation barrier for C2 attack, yielding the unwanted [3,4-b] isomer. Solution: Strictly control the temperature. Perform the hydrazine addition at 0°C to 5°C. Allow the SNAr to complete fully at room temperature (verify via IPC 1) before applying heat (80°C) to drive the cyclization.

Q3: I see complete conversion on LC-MS for Route A, but I lose almost all my product during the aqueous workup. How do I recover it? A: You are fighting the amphoteric nature of the molecule. Pyrazolo[4,3-c]pyridines possess a pyrazole NH with a pKa of approximately 10-12, and a basic pyridine/amino nitrogen with a pKa of roughly 4-5 [2]. Solution: If your POBr3 quench is too acidic (pH < 5), the product is protonated and remains in the aqueous layer. If you overshoot with base (pH > 10), the pyrazole ring deprotonates, again rendering it water-soluble. You must carefully adjust the aqueous layer to its isoelectric point—exactly pH 7.5 to 8.0—using a mild buffer like K2HPO4.

Q4: Even at pH 7.5, the product extracts poorly into Ethyl Acetate. What solvent should I use? A: 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine is highly polar and forms strong intermolecular hydrogen bonds, making it poorly soluble in standard moderately polar solvents like Ethyl Acetate or pure DCM. Solution: Switch your extraction solvent to a highly polar, hydrogen-bond-disrupting mixture. Use 10% to 15% Methanol in Dichloromethane (DCM), or use 2-Methyltetrahydrofuran (2-MeTHF). Ensure you wash the organic layer with brine to remove any co-extracted water before drying.

Section 4: References

  • Title: Substitued pyrazolopyridines, compositions containing them, method for the production thereof, and their use (US8008322B2) Source: Google Patents / Aventis Pharma S.A. URL:

  • Title: A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery Source: Benchchem URL:

  • Title: Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway (WO2023249970A1) Source: Google Patents URL:

Troubleshooting

Optimization of Buchwald-Hartwig amination for pyrazolo[3,4-c]pyridines

Welcome to the Technical Support Center for the late-stage functionalization of heterocyclic "rings of the future." As fragment-based drug discovery (FBDD) increasingly relies on novel scaffolds to explore unchartered ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the late-stage functionalization of heterocyclic "rings of the future." As fragment-based drug discovery (FBDD) increasingly relies on novel scaffolds to explore unchartered chemical space, the pyrazolo[3,4-c]pyridine core has emerged as a highly valuable, yet synthetically challenging, target[1].

This guide provides authoritative, field-proven methodologies for optimizing the Palladium-catalyzed Buchwald-Hartwig amination at the C-5 position of pyrazolo[3,4-c]pyridines.

Mechanistic Workflow: The Catalytic Cycle

Understanding the causality behind reaction failures begins with the catalytic cycle. For electron-deficient heterocycles like pyrazolo[3,4-c]pyridines, the oxidative addition and reductive elimination steps are highly sensitive to the electronic properties of the fused ring system[2].

G A Pd(0)Lₙ Active Catalyst (e.g., Pd-BINAP) B Oxidative Addition (Insertion into C5-Halogen) A->B 5-Halo-pyrazolo[3,4-c]pyridine C Amine Coordination & Base Deprotonation B->C Amine + Base (e.g., NaOtBu) D Reductive Elimination (C5-N Bond Formation) C->D Halide Loss D->A Aminated Product

Catalytic cycle of Buchwald-Hartwig amination on pyrazolo[3,4-c]pyridines.

Standard Operating Procedure (SOP): C-5 Amination

This self-validating protocol is engineered for the amination of 5-halo-1H-pyrazolo[3,4-c]pyridines using secondary amines[1].

Self-Validation Checkpoint: The reaction mixture should maintain a deep red/orange hue. An immediate transition to an opaque black suspension indicates palladium aggregation (catalyst death), requiring immediate halting and LCMS analysis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Reagent Loading: Add Pd₂(dba)₃ (0.05 eq.), rac-BINAP (0.12 eq.), NaOtBu (3.00 eq.), and the N-protected 5-halo-pyrazolo[3,4-c]pyridine substrate (1.00 eq.).

  • Atmospheric Control: Seal the vessel, evacuate, and backfill with high-purity Nitrogen (N₂) or Argon. Repeat this cycle three times to ensure strict anaerobic conditions.

  • Solvent & Amine Addition: Under a positive flow of N₂, inject the desired amine (1.10 eq.) followed by anhydrous, degassed THF to achieve a 0.1 M concentration.

  • Reaction Execution: Stir the deep red solution at 55 °C for 18 hours.

  • Monitoring: Monitor conversion via LCMS. The disappearance of the starting material mass and the appearance of the product mass confirm successful reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Quantitative Optimization Matrix

When standard conditions fail, optimization must be data-driven. The table below summarizes the quantitative adjustments required based on the nucleophile and substrate sterics[1][2].

ParameterStandard Condition (Secondary Alkyl Amines)Optimization for Weak Nucleophiles (Anilines)Optimization for Sterically Hindered Amines
Catalyst Pd₂(dba)₃ (5 mol%)Pd(OAc)₂ (5–10 mol%)BrettPhos Pd G3 (2–5 mol%)
Ligand rac-BINAP (12 mol%)XPhos (10–20 mol%)BrettPhos (4–10 mol%)
Base NaOtBu (3.0 eq.)Cs₂CO₃ (2.0–3.0 eq.)LiHMDS (2.0 eq.)
Solvent THF (0.1 M)Toluene or Dioxane (0.1 M)Toluene (0.1 M)
Temperature 55 °C90–110 °C80–100 °C
Expected Yield 70–97%65–85%60–80%

Troubleshooting Guide (Q&A)

Q: My reaction mixture turns black immediately upon heating, and no product is formed. What is the causality? A: The formation of "palladium black" is a visual indicator of catalyst decomposition[2]. Mechanistically, this occurs when the Pd(II) oxidative addition complex cannot efficiently coordinate the amine or undergo transmetalation. Without the stabilizing effect of the amine binding, the Pd(II) intermediate decomposes into inactive Pd(0) aggregates. Solution: For electron-deficient pyrazolo[3,4-c]pyridines, standard ligands like PPh₃ are insufficient. Switch to bulky, electron-rich bidentate ligands like rac-BINAP or dialkylbiaryl phosphines (e.g., XPhos, SPhos) to stabilize the Pd center and accelerate reductive elimination[1][2]. Ensure your solvent is rigorously degassed, as oxygen intrusion rapidly deactivates the catalyst.

Q: I am observing significant protodehalogenation (hydrodehalogenation) of my 5-halo-pyrazolo[3,4-c]pyridine starting material. How do I suppress this? A: Protodehalogenation is a competing side reaction caused by β-hydride elimination[2][3]. If your amine possesses β-hydrogens, the Pd(II)-amine complex can undergo β-hydride elimination to form an imine and a Pd(II)-hydride species, which subsequently reductively eliminates to give the dehalogenated heterocycle. Solution: Increase the steric bulk of your ligand (e.g., switch to RuPhos) to force the spatial geometry of the Pd(II) complex to favor the desired C–N reductive elimination over the β-hydride elimination pathway.

Q: The reaction stalls when using weak nucleophiles like primary anilines. SNAr doesn't work, and standard Buchwald-Hartwig conditions give low yields. A: Weak nucleophiles struggle to coordinate to the Pd(II) center due to their reduced electron density[4]. While Buchwald-Hartwig conditions are strictly necessary over SNAr for these substrates, NaOtBu can sometimes deprotonate the product, leading to bis-arylation or catalyst poisoning. Solution: Swap NaOtBu for a weaker base like Cs₂CO₃ or K₃PO₄, and utilize a highly active precatalyst system (e.g., BrettPhos Pd G3). BrettPhos is specifically designed for primary anilines; its immense steric profile prevents the binding of a second aryl group, ensuring mono-amination[2].

Frequently Asked Questions (FAQs)

Q: Which protecting groups are optimal for the pyrazole nitrogens (N-1 or N-2) during this coupling? A: The choice of protecting group dictates the regioselectivity of your functionalization vectors. Standard chemistry allows for the functionalization of either N-1 or N-2[1]. SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyranyl) groups are highly recommended as they are stable to the strongly basic conditions (NaOtBu) of the Buchwald-Hartwig amination and can be orthogonally removed later in the hit-to-lead elaboration pathway.

Q: Can I use Copper (Ullmann-type coupling) instead of Palladium for this amination? A: While Cu-catalyzed aminations are effective for some C4-halo-pyrazoles[3], the C-5 position of the pyrazolo[3,4-c]pyridine core is highly electron-deficient and sterically distinct. Palladium catalysis remains the gold standard for this specific scaffold due to its lower required temperatures (55 °C vs. >100 °C for Cu) and broader substrate scope with secondary amines[1].

Sources

Optimization

Technical Support Center: Pyrazolo[3,4-c]pyridine Synthesis

Welcome to the technical support center for protecting group strategies in the synthesis and functionalization of pyrazolo[3,4-c]pyridines. This guide is designed for researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for protecting group strategies in the synthesis and functionalization of pyrazolo[3,4-c]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this important heterocyclic scaffold. Here, you will find field-proven insights, detailed protocols, and troubleshooting advice to streamline your experimental workflows and overcome common synthetic challenges.

The pyrazolo[3,4-c]pyridine core is a valuable pharmacophore due to its structural similarity to purines, making it a cornerstone for fragment-based drug discovery (FBDD) in various therapeutic areas.[1] However, the presence of multiple reactive nitrogen atoms (N1, N2, and N6) necessitates a robust and well-considered protecting group strategy to achieve selective functionalization and build molecular complexity in a controlled manner. This guide will help you develop such a strategy.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the selection and application of protecting groups for the pyrazolo[3,4-c]pyridine system.

Q1: What are the key nitrogen atoms on the pyrazolo[3,4-c]pyridine core that require protection?

The pyrazolo[3,4-c]pyridine scaffold has three nitrogen atoms. The two nitrogens on the pyrazole ring, N1 and N2, are the most critical for strategic protection. The pyridine nitrogen, N6, is generally less nucleophilic and often does not require protection unless highly activating groups are present on the ring or specific reaction conditions are used. The primary challenge and focus of protecting group strategy lie in differentiating between the two pyrazole nitrogens.

Caption: Key Nitrogen atoms on the 1H-pyrazolo[3,4-c]pyridine core.

Q2: How can I achieve regioselective protection of the N1 versus the N2 position?

Regioselectivity is a significant challenge. The outcome of N-protection or N-alkylation is highly dependent on reaction conditions, including the base, solvent, and the electrophile (protecting group precursor) used.[1][2]

  • Kinetic vs. Thermodynamic Control: Generally, the N1 position is less sterically hindered, while the N2 anion is often more thermodynamically stable. This dichotomy can be exploited.

  • Solvent Choice: The choice of solvent can dramatically alter selectivity. For the related pyrazolo[3,4-d]pyrimidine system, alkylation in THF favors the N2 product, while reactions in DMSO favor the N1 product.[2][3][4] This is attributed to the formation of different ion pair types (tight ion pairs in THF vs. solvent-separated ion pairs in DMSO).[2][3] This principle can be cautiously extrapolated to the pyrazolo[3,4-c]pyridine system.

  • Protecting Group Sterics: Bulky protecting groups like 2-(trimethylsilyl)ethoxymethyl (SEM) can show different selectivities compared to smaller groups. For instance, using SEM-Cl with NaH in THF can lead to mixtures of N1 and N2 protected isomers.[5]

Q3: What is an "orthogonal" protecting group strategy, and why is it important here?

An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[6][7][8] This is crucial for complex, multi-step syntheses where you need to unmask and react one functional group without affecting others.[6][8]

For a pyrazolo[3,4-c]pyridine, you might want to:

  • Protect the N1 position.

  • Perform a reaction at the C3 position (e.g., a Suzuki coupling).

  • Selectively deprotect N1 to perform an N-alkylation.

  • Carry out a final reaction at another site.

This requires that the N1 protecting group can be removed without affecting the rest of the molecule.

Orthogonal_Strategy Start Pyrazolo[3,4-c]pyridine Protect_N1 Protect N1 (e.g., SEM group) Start->Protect_N1 Functionalize_C3 Functionalize C3 (e.g., Suzuki Coupling) Protect_N1->Functionalize_C3 Protect_N6_Hypothetical Protect N6 (e.g., Boc group) Deprotect_N1 Selective N1 Deprotection (Acidic Conditions for SEM) Functionalize_C3->Deprotect_N1 SEM stable to Suzuki Alkylate_N1 Alkylate N1 Deprotect_N1->Alkylate_N1 Boc stable to acid Final_Product Final Product Alkylate_N1->Final_Product Assemble Final Molecule Deprotect_N6 Selective N6 Deprotection (Different Conditions for Boc)

Sources

Troubleshooting

Technical Support Center: Purification Challenges of Brominated Heterocyclic Amines

Welcome to the technical support center for the purification of brominated heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of brominated heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often tricky compounds. Brominated heterocyclic amines are crucial building blocks in medicinal chemistry, prized for their ability to modulate physicochemical properties like lipophilicity and metabolic stability.[1] However, their unique electronic and structural characteristics, particularly the interplay between the basic amine and the electron-withdrawing bromine on an aromatic heterocycle, present distinct purification hurdles.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. Our approach is grounded in explaining the causal mechanisms behind purification challenges to empower you to make informed, effective decisions in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of brominated heterocyclic amines.

Q1: What are the most common types of impurities found in crude brominated heterocyclic amines?

A1: Impurities typically arise from the synthetic route used and the inherent reactivity of the molecules. They can be broadly categorized as follows:

  • Isomeric Impurities: During electrophilic bromination, the directing effects of the amino group and the heterocyclic nitrogen can lead to the formation of positional isomers. For example, brominating 3-aminopyridine can yield 2-bromo, 4-bromo, and 2,6-dibromo isomers in addition to the desired 6-bromo product.[2]

  • Over-brominated Species: The activating nature of the amino group can make the heterocyclic ring susceptible to further bromination, resulting in di- or tri-brominated byproducts, especially if reaction conditions are not tightly controlled.[3][4]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the unbrominated parent heterocycle, in the crude product.[2][3]

  • Degradation Products: Many aromatic amines are sensitive to oxidation and can form colored polymeric impurities, especially when exposed to air and light.[3]

  • Residual Bromine: A persistent yellow, orange, or brown discoloration in the final product often indicates the presence of unreacted elemental bromine (Br₂).[4]

Q2: Why does my brominated amine compound streak or "tail" badly on a silica gel TLC plate or column?

A2: This is a classic problem caused by the interaction between the basic amine and the acidic nature of the silica gel stationary phase. The lone pair of electrons on the nitrogen atom of your amine forms a strong interaction (acid-base interaction) with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of your compound to "stick" to the stationary phase, leading to poor elution, band broadening, and the characteristic tailing or streaking you observe.[3][5] This effect can lead to poor separation and lower recovery of your target compound.

Q3: My isolated product is a dark brown or reddish oil/solid, but the literature reports it as a light-yellow solid. What is the likely cause and how can it be fixed?

A3: A dark color is a strong indicator of two potential issues:

  • Oxidized Impurities: Anilines and many nitrogen-containing heterocycles are prone to air oxidation, which forms highly colored, often polymeric, impurities.[3]

  • Residual Bromine: Elemental bromine (Br₂) is a common culprit for brown or reddish hues.[4]

To address this, a workup procedure should include a wash with a mild reducing agent solution, such as aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents will quench any remaining Br₂.[4] If oxidation is the suspected cause, minimizing the exposure of the compound to air and heat during purification and storage is crucial. Performing chromatography or extractions promptly after synthesis can also help.

Q4: Which analytical techniques are most suitable for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and assessing the number of components in a mixture.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate closely related isomers that may not be resolved by TLC.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying isomeric impurities or residual starting materials.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify byproducts.[6]

Part 2: Troubleshooting Purification Workflows

This guide provides solutions to specific experimental problems. The following diagram illustrates a typical decision-making process when encountering purification challenges.

G start Initial Purity Check (TLC/HPLC) issue_streaking Issue: Tailing or Streaking on Silica Gel start->issue_streaking issue_separation Issue: Poor Separation of Spots/Peaks start->issue_separation issue_color Issue: Product is Discolored (Brown/Red) start->issue_color issue_recovery Issue: Low Yield or Product Loss start->issue_recovery cause_acidic Cause: Basic amine on acidic silica issue_streaking->cause_acidic cause_solvent Cause: Incorrect eluent polarity or overloading issue_separation->cause_solvent cause_oxidation Cause: Oxidation or residual Br2 issue_color->cause_oxidation cause_solubility Cause: High solubility in cold solvent (Recrystallization) or emulsion (LLE) issue_recovery->cause_solubility solution_tea Solution: Add 1-2% TEA or NH3 to mobile phase cause_acidic->solution_tea solution_phase Solution: Switch stationary phase (Alumina, C18) cause_acidic->solution_phase solution_tlc Solution: Optimize eluent via TLC. Reduce sample load. cause_solvent->solution_tlc solution_wash Solution: Wash with aq. Na2S2O3 or NaHSO3 cause_oxidation->solution_wash solution_solvent Solution: Change solvent system. For LLE, add brine. cause_solubility->solution_solvent

Caption: Troubleshooting Decision Tree for Purification Issues.

Chromatography Troubleshooting

Column chromatography is a primary tool for purifying these compounds, but it is fraught with potential pitfalls.

Issue Possible Cause Recommended Solution & Scientific Rationale
Severe Tailing/Streaking The basic amine is strongly interacting with acidic silanol groups on the silica surface.[3][5]Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or a 7N ammonia solution in methanol into your mobile phase.[3][5] This neutralizes the most acidic sites on the silica, allowing your compound to elute symmetrically.
Compound Stuck on Column The compound is too polar for the chosen mobile phase, or it is irreversibly adsorbing/decomposing on the silica.Increase Eluent Polarity: Switch to a more polar solvent system (e.g., from ethyl acetate/hexane to methanol/DCM). Test Stability: Spot the crude mixture on a TLC plate, wait 30-60 minutes, and then elute to check for decomposition on the stationary phase.[5] Switch Stationary Phase: Consider using neutral or basic alumina, or switch to reversed-phase (C18) chromatography for highly polar compounds.[5][6]
Poor Separation of Product and Impurity The mobile phase polarity is not optimal, or the column is overloaded.Optimize Mobile Phase: Systematically test solvent systems using TLC. Aim for an Rf value of 0.2-0.3 for your target compound to achieve the best separation on a column.[3] Reduce Sample Load: The amount of crude material should be 1-5% of the mass of the stationary phase. Overloading prevents proper equilibration and leads to band overlap.[5]
Recrystallization Troubleshooting

Recrystallization is an effective technique for purifying solid compounds but requires careful optimization.

Issue Possible Cause Recommended Solution & Scientific Rationale
"Oiling Out" Instead of Crystallizing The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. Impurities can also inhibit crystal lattice formation.[3]Re-dissolve and Adjust: Heat the solution to re-dissolve the oil. Add a small amount of a "poor" co-solvent (one in which your compound is less soluble) to decrease the overall solubility, then cool slowly.[3][5] Scratch & Seed: Use a glass rod to scratch the inner surface of the flask to create nucleation sites. If available, add a single seed crystal of the pure compound to induce crystallization.[5]
Low Recovery of Purified Product The compound has significant solubility in the cold solvent, or too much solvent was used for washing.Ensure Complete Cooling: Use an ice bath to thoroughly cool the solution and minimize solubility before filtration.[1] Use Minimal Cold Solvent: Wash the collected crystals with the smallest possible volume of ice-cold solvent to remove surface impurities without dissolving the product.[1][8]
No Crystal Formation Upon Cooling The solution is not saturated, or the compound is highly soluble in the chosen solvent even at low temperatures.Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of your compound and then attempt to cool again. Change Solvent System: Find a solvent or solvent pair where the compound has a steep solubility curve (very soluble when hot, poorly soluble when cold).[8]
Part 3: Key Purification Protocols

The following diagram outlines a general workflow for the purification of a brominated heterocyclic amine.

G synthesis Crude Reaction Mixture workup Aqueous Workup (incl. Na2S2O3 wash) synthesis->workup extraction Liquid-Liquid Extraction workup->extraction drying Dry Organic Layer (e.g., MgSO4) & Concentrate extraction->drying purity_check1 Initial Purity Assessment (TLC, HPLC, NMR) drying->purity_check1 purification_choice Select Purification Method purity_check1->purification_choice col_chrom Column Chromatography purification_choice->col_chrom Complex Mixture recrystal Recrystallization purification_choice->recrystal Solid Product acid_base Acid-Base Extraction purification_choice->acid_base Neutral/Acidic Impurities combine Combine Pure Fractions col_chrom->combine purity_check2 Final Purity Assessment (TLC, HPLC, NMR, MS) recrystal->purity_check2 acid_base->purity_check2 combine->purity_check2 final_product Pure, Dry Product purity_check2->final_product

Caption: General Purification Workflow for Brominated Heterocyclic Amines.

Protocol 1: Column Chromatography with a Basic Modifier

This protocol is designed to mitigate tailing for basic amines on silica gel.

  • Mobile Phase Preparation: Based on TLC analysis, prepare the chosen eluent (e.g., Hexane/Ethyl Acetate). To this solvent mixture, add 1% triethylamine (TEA) by volume.

  • Column Packing: Pack a glass column with silica gel using the prepared mobile phase (wet packing is common).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For better resolution, pre-adsorb the crude material onto a small amount of silica gel ("dry loading").[5] To do this, dissolve the compound, add silica, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will be removed during this step.

Protocol 2: Recrystallization from a Two-Solvent System

This method is useful when a single solvent does not provide ideal solubility characteristics.

  • Solvent Selection: Identify a "good" solvent that dissolves your compound readily at high temperatures and a "poor" solvent in which your compound is mostly insoluble. The two solvents must be miscible. (e.g., Ethanol as the "good" solvent, water as the "poor" solvent).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the compound.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.[3]

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold "poor" solvent or a cold mixture of the two solvents.[1]

  • Drying: Dry the crystals under vacuum.

Protocol 3: Purification via Acid-Base Extraction

This powerful technique leverages the basicity of the amine to separate it from neutral or acidic impurities.

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of aqueous acid (e.g., 1M HCl). Shake the funnel gently to avoid emulsions, venting frequently. The basic amine will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the two layers. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery.

  • Basification: Combine the acidic aqueous layers in a clean separatory funnel and cool in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). This will deprotonate the amine, causing it to precipitate or form an oil.

  • Back-Extraction: Extract the now-neutral amine back into a fresh portion of organic solvent (e.g., dichloromethane). Repeat this extraction two or three times.

  • Final Workup: Combine the organic layers, wash with brine to remove excess water,[5] dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

References
  • BenchChem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
  • BenchChem. (n.d.). Application Notes: Synthesis of Brominated Heterocyclic Compounds.
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Purification of 2-Bromo-5-(trifluoromethyl)aniline. BenchChem.
  • BenchChem Technical Support Team. (2025, December). Application Note: Protocol for the Purification of 4'-Bromochalcone by Recrystallization. BenchChem.
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines. BenchChem.
  • Pappula, V., et al. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Sayyah, S. M. (n.d.). Petroleum Chemistry Laboratory Recrystallizing process. Retrieved from [Link]

  • Allard, S., et al. (2018). Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. Science of The Total Environment. Retrieved from [Link]

  • McMurry, J. (2018). Amines and Heterocycles. In Organic Chemistry (9th ed.). Cengage Learning.
  • Chen, B. H., & Chiu, C. P. (1998). Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. Journal of Food and Drug Analysis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Reaction Condition Optimization for 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine

A Senior Application Scientist's Guide to Synthesis and Troubleshooting Welcome to the Technical Support Center for the synthesis of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine. This guide is designed for researchers, medi...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Synthesis and Troubleshooting

Welcome to the Technical Support Center for the synthesis of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals. While a specific, detailed experimental protocol for this exact molecule is not extensively documented in publicly available literature, this document provides a comprehensive, scientifically-grounded framework for its synthesis and the optimization of reaction conditions. The strategies and troubleshooting advice presented here are based on established principles of heterocyclic chemistry and data from the synthesis of closely related pyrazolo[4,3-c]pyridine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine?

A1: The main challenges in synthesizing this molecule revolve around regioselectivity. Specifically, controlling the position of bromination on the pyrazolo[4,3-c]pyridine core can be difficult, often leading to a mixture of isomers. Furthermore, the synthesis of the initial 1H-pyrazolo[4,3-c]pyridin-3-amine precursor requires careful control of cyclization conditions to favor the desired isomer over other possible pyrazolopyridines.

Q2: Which synthetic routes are most plausible for preparing 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine?

A2: There are two primary retrosynthetic approaches to consider:

  • Route A: Late-Stage Bromination: This involves the initial synthesis of 1H-pyrazolo[4,3-c]pyridin-3-amine, followed by a regioselective bromination at the C4 position.

  • Route B: Early-Stage Bromination and Subsequent Amination: This route involves the synthesis of a 4-bromo-1H-pyrazolo[4,3-c]pyridine intermediate, followed by the introduction of the amino group at the C3 position, likely via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

The choice between these routes will depend on the availability of starting materials and the feasibility of achieving the desired regioselectivity in the key steps.

Q3: What are the key factors influencing regioselectivity in the bromination of pyrazolopyridines?

A3: Several factors can influence the regiochemical outcome of the bromination reaction:

  • Steric and Electronic Properties of Substituents: The position and electronic nature of existing substituents on the pyrazolo[4,3-c]pyridine ring will direct the position of bromination.

  • Reaction Conditions: Parameters such as the choice of brominating agent, solvent, temperature, and the presence of a catalyst can significantly impact regioselectivity.[1]

  • Nature of the Brominating Agent: Milder brominating agents like N-Bromosuccinimide (NBS) may offer better selectivity compared to harsher reagents like molecular bromine (Br₂).

Q4: How can I purify the final product and potential isomers?

A4: Purification of brominated pyrazolopyridines can be challenging due to the similar polarities of the isomers. Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is the most common method. A careful selection of the eluent system, often a gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexanes or dichloromethane), is crucial for separating isomers.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent or solvent system can be an effective method for purification.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary.

Proposed Synthetic Strategy and Troubleshooting

This section details two plausible, albeit hypothetical, synthetic routes to 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine, complete with experimental protocols and troubleshooting guides.

Route A: Late-Stage Regioselective Bromination

This approach focuses on first constructing the core amine structure and then introducing the bromine atom.

Workflow for Route A

Caption: Synthetic workflow for Route A.

Step 1: Synthesis of 1H-pyrazolo[4,3-c]pyridin-3-amine (Hypothetical Protocol)

This protocol is adapted from the synthesis of related aminopyrazolopyridines.[2]

  • Materials: 3-amino-4-cyanopyrazole, suitable cyclization partner (e.g., a 1,3-dicarbonyl compound or an α,β-unsaturated ketone), acid or base catalyst, solvent (e.g., ethanol, acetic acid).

  • Procedure:

    • To a solution of 3-amino-4-cyanopyrazole (1.0 eq) in the chosen solvent, add the cyclization partner (1.1 eq) and the catalyst (e.g., a catalytic amount of piperidine or acetic acid).

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 1H-pyrazolo[4,3-c]pyridin-3-amine.

Troubleshooting for Step 1

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion Insufficient reaction temperature or time.Increase the reaction temperature or prolong the reaction time. Consider switching to a higher-boiling solvent.
Inappropriate catalyst.Screen different acid or base catalysts (e.g., p-toluenesulfonic acid, potassium carbonate).
Formation of multiple isomers Lack of regioselectivity in the cyclization.Modify the substituents on the starting materials to sterically or electronically favor the desired isomer.[3]
Optimize reaction conditions such as solvent and temperature, as these can influence the regiochemical outcome.
Product decomposition High reaction temperatures.Lower the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.

Step 2: Regioselective Bromination of 1H-pyrazolo[4,3-c]pyridin-3-amine (Hypothetical Protocol)

This protocol is based on general methods for the bromination of activated heterocyclic systems.

  • Materials: 1H-pyrazolo[4,3-c]pyridin-3-amine, N-Bromosuccinimide (NBS), solvent (e.g., acetonitrile, dichloromethane, or acetic acid).

  • Procedure:

    • Dissolve 1H-pyrazolo[4,3-c]pyridin-3-amine (1.0 eq) in the chosen solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS (1.0-1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine.

Troubleshooting for Step 2

ProblemPossible Cause(s)Suggested Solution(s)
Low yield of monobrominated product Incomplete reaction.Increase the equivalents of NBS slightly (e.g., to 1.5 eq).[4]
Consider using microwave irradiation to potentially improve the reaction rate and yield.[4]
Formation of polybrominated byproducts Excess NBS or prolonged reaction time.Use a stoichiometric amount of NBS and monitor the reaction closely to stop it upon consumption of the starting material.
Highly activated substrate.Perform the reaction at a lower temperature (e.g., -20 °C or 0 °C) and add the NBS solution slowly.
Poor regioselectivity (bromination at other positions) Electronic and steric factors of the substrate.Experiment with different solvents, as solvent polarity can influence regioselectivity.
Consider protecting the amino group before bromination to alter the directing effect of the substituents. The protecting group can be removed in a subsequent step.
Route B: Early-Stage Bromination and Subsequent Amination

This alternative strategy involves introducing the bromine atom early in the synthesis and then forming the C-N bond in a later step.

Workflow for Route B

Caption: Synthetic workflow for Route B.

Step 1: Synthesis of a 4-bromo-1H-pyrazolo[4,3-c]pyridine Intermediate (Hypothetical Protocol)

This would likely involve the cyclization of a brominated precursor.

Step 2: Amination of a 4-bromo-3-halopyrazolo[4,3-c]pyridine via Buchwald-Hartwig Amination (Hypothetical Protocol)

This protocol is based on the general principles of Buchwald-Hartwig amination.[5][6][7]

  • Materials: 4-bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine (or a 3-bromo/chloro analog), a source of ammonia (e.g., benzophenone imine or an ammonia equivalent), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP), a base (e.g., sodium tert-butoxide, cesium carbonate), and an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the 4-bromo-3-halo-1H-pyrazolo[4,3-c]pyridine (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%) in a dry reaction vessel.

    • Add the base (1.5-2.0 eq) and the ammonia source (1.2-1.5 eq).

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Troubleshooting for Step 2

Troubleshooting Decision Tree for Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting Start Low or No Product Catalyst Check Catalyst Activity Start->Catalyst Is the catalyst fresh? Ligand Optimize Ligand Catalyst->Ligand Yes Base Screen Different Bases Ligand->Base Try a different ligand (e.g., Josiphos, RuPhos) Solvent Change Solvent Base->Solvent Try a stronger or weaker base (e.g., K₃PO₄, LiHMDS) Temp Increase Temperature Solvent->Temp Switch to a more polar or less polar solvent End Re-evaluate Substrate Temp->End Increase in 10°C increments

Caption: Decision tree for troubleshooting the Buchwald-Hartwig amination step.

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst.Ensure the palladium catalyst is fresh and handled under inert conditions.
Inappropriate ligand.Screen different phosphine ligands. Bulky, electron-rich ligands often improve catalytic activity.
Incorrect base.The choice of base is crucial. Screen different bases such as Cs₂CO₃, K₃PO₄, or LiHMDS.
Dehalogenation of the starting material β-hydride elimination from the amine.This is more common with primary amines. Consider using a different ammonia source or a different catalyst system that favors reductive elimination.
Presence of water or other protic sources.Ensure all reagents and solvents are anhydrous.
Formation of side products Reaction with the 4-bromo substituent.The reactivity of halogens in Buchwald-Hartwig amination is generally I > Br > Cl. Using a 3-iodo or 3-chloro starting material should favor reaction at the C3 position.[6]
If competitive reaction at C4 is observed, optimization of the catalyst, ligand, and temperature may be necessary to improve selectivity.

References

  • ResearchGate. (n.d.). Optimization for the bromination step. Retrieved from [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025). PMC. [Link]

  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). PMC. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Engers, D. W., et al. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience. [Link]

  • Google Patents. (n.d.). CN103992318A - Pyrazolopyridine compound and preparation method thereof.
  • Semantic Scholar. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Retrieved from [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.). New pyrazolo[4,3-c]pyridine compound and synthesis method thereof.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PMC. [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • ResearchGate. (2025). (PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Retrieved from [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). (n.d.). JTI. [Link]

  • Ohki, H., & Yamaguchi, J. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. [Link]

  • PubChem. (n.d.). 3-bromo-1h-pyrazolo[4,3-c]pyridine. Retrieved from [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC. [Link]

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. (n.d.). PMC. [Link]

  • Google Patents. (n.d.). ES8507546A1 - Pharmacologically active pyrazolo(4,3-c)pyridines.
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). DAU. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Semantic Scholar. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][4][8]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Retrieved from [Link]

  • ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (2026). Wiley Online Library. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Multi-Step Synthesis of Pyrazolo Derivatives

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who see their theoretical yields plummet during the synthesis of fused pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who see their theoretical yields plummet during the synthesis of fused pyrazolo derivatives (e.g., pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyridines). Multi-step syntheses of these nitrogen-rich heterocycles are fraught with regioselectivity traps, transition-metal catalyst poisoning, and amphoteric isolation losses.

This guide is designed to move beyond generic advice. Here, we dissect the causality behind these failures and provide self-validating, step-by-step protocols to rescue your synthetic workflows.

TroubleshootingWorkflow Start Low Yield in Pyrazolo Synthesis? Step1 Identify Problematic Step Start->Step1 Prob1 N-Alkylation Regioselectivity Step1->Prob1 Prob2 Pd-Catalyzed Cross-Coupling Step1->Prob2 Prob3 Deprotection & Isolation Step1->Prob3 Sol1 Optimize Base/Solvent or use Catalyst-Free Michael Addition Prob1->Sol1 Sol2 Switch to Bulky Ligands (e.g., t-BuXPhos) or Protecting Groups Prob2->Sol2 Sol3 Adjust pH Workup & Scavenger Resins Prob3->Sol3

Diagnostic workflow for identifying and resolving bottlenecks in pyrazolo derivative synthesis.

Module 1: Regioselectivity in N-Alkylation (The N1 vs. N2 Dilemma)

Q: Why am I getting an inseparable 60:40 mixture of N1/N2 alkylated isomers despite using bulky electrophiles?

The Causality: The N-alkylation of unsymmetrical pyrazoles is notoriously plagued by poor regioselectivity due to rapid annular tautomerism. Under standard basic conditions (e.g., K₂CO₃/DMF or NaH/THF), the pyrazolate anion is formed. Alkylation of this anion is governed by a complex interplay of steric hindrance and electronic distribution. While thermodynamic control might favor one isomer, kinetic control often yields an intractable mixture.

The Solution: Move away from traditional basic conditions. Recent breakthroughs demonstrate that1 by leveraging attractive non-covalent interactions in the transition state rather than brute-force ionic alkylation[1].

Quantitative Data: Influence of Substituents on N1/N2 Regioselectivity

Data reflects catalyst-free alkylation using acrylate derivatives[1].

Pyrazole Substituent (3-Position)ReagentYield (%)Regioisomeric Ratio (N1:N2)
-Trifluoromethyl (-CF₃)Acrylate>90%>99.9:1
-Bromo (-Br)Acrylate92%>99.9:1
-Cyano (-CN)Acrylate89%>99.9:1
-Methyl (-CH₃)AcrylateTraceN/A (Reaction stalls)
Protocol 1: Self-Validating Catalyst-Free N1-Alkylation
  • Preparation: Charge a dry reaction vial with the 3-substituted 1H-pyrazole (1.0 equiv).

  • Reagent Addition: Add the Michael acceptor (e.g., ethyl acrylate, 1.2 equiv) neat. If the pyrazole is solid, add a minimal amount of a polar aprotic solvent (e.g., MeCN) to homogenize.

  • Reaction: Stir the mixture at 50 °C for 12–24 hours. Causality Note: Relying on attractive non-covalent interactions rather than strong bases prevents the rapid equilibration of tautomers that typically leads to N2 alkylation.

  • Validation Check: Monitor via LC-MS. To definitively validate regiochemistry before scale-up, run a 2D HMBC NMR on the crude mixture. The N1 isomer will show distinct ³J correlations between the new N-CH₂ protons and the C5 carbon of the pyrazole ring.

  • Isolation: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to isolate the pure N1-alkyl pyrazole.

Module 2: Overcoming Catalyst Poisoning in Cross-Coupling

Q: My Suzuki-Miyaura coupling on a pyrazolo[3,4-d]pyrimidine core stalls at 15% conversion. Adding more Pd catalyst only turns the reaction mixture black. What is happening?

The Causality: You are experiencing classic catalyst poisoning. The nitrogen-rich pyrazolo core contains multiple basic lone pairs. These nitrogens act as strong σ-donors that2[2]. This displacement forms stable, off-cycle palladium-pyrazole complexes, effectively halting the catalytic cycle and leading to bulk Pd aggregation (the "black" precipitate).

The Solution: You must employ sterically encumbered, electron-rich phosphine ligands (e.g., t-BuXPhos or Josiphos derivatives). The 3, while the electron-rich nature accelerates oxidative addition[3].

CatalystPoisoning Pd Pd Catalyst Pyrazole Unprotected Pyrazole (Basic Nitrogen) Pd->Pyrazole Coordination Bulky Bulky Ligand (e.g., t-BuXPhos) Pd->Bulky Steric Shielding Poisoned Inactive Pd Complex (Ligand Displacement) Pyrazole->Poisoned Deactivation Active Active Cross-Coupling Cycle Bulky->Active Prevents N-binding

Mechanism of catalyst poisoning by basic pyrazole nitrogens and mitigation via steric shielding.

Protocol 2: Sterically Shielded Palladium-Catalyzed Cross-Coupling
  • Catalyst/Ligand Pre-mixing: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%) and t-BuXPhos (10 mol%) in anhydrous THF. Stir for 15 minutes until the active Pd(0)-ligand complex forms (color shift to deep red/orange).

  • Substrate Addition: Add the pyrazolo-halide (1.0 equiv) and the coupling partner (e.g., boronic acid or zinc cyanide, 1.5 equiv).

  • Base Addition: Add a degassed aqueous solution of base (e.g., K₃PO₄). Note: For cyanation, a 5:1 H₂O/THF mixture is optimal to solubilize the cyanide source without overwhelming the organic phase[3].

  • Reaction: Heat to 40–60 °C for 18 hours.

  • Validation Check: The reaction mixture should remain homogeneous and colored. If it turns completely black within 30 minutes, your ligand-to-palladium ratio is too low, or oxygen has infiltrated the system.

  • Workup: Quench with water, extract with EtOAc, and filter through a pad of Celite to remove residual Pd.

Module 3: Deprotection and Isolation (The "Lost Yield" Phenomenon)

Q: After successfully coupling my intermediate, my yield drops from 85% (crude NMR) to 20% after SEM deprotection and aqueous workup. Where is the product going?

The Causality: Fused pyrazolo derivatives, particularly 4[4]. During the acidic deprotection of a SEM (2-(trimethylsilyl)ethoxymethyl) or Boc group (typically using TFA or HCl), the product becomes protonated and highly water-soluble. If your subsequent neutralization step overshoots the isoelectric point, the compound may remain ionized or form highly stable hydrates that refuse to partition into organic solvents like EtOAc or DCM.

The Solution: Avoid aqueous workup entirely for the deprotection step. Utilize an anhydrous "catch-and-release" methodology using scavenger resins.

Protocol 3: Anhydrous Deprotection and Catch-and-Release Isolation
  • Deprotection: Dissolve the SEM-protected pyrazole in neat TFA/DCM (1:1) and stir at room temperature until complete by LC-MS (typically 2-4 hours).

  • Evaporation: Remove volatiles completely under a stream of nitrogen, followed by high vacuum. Causality Note: Avoiding aqueous quenching prevents the formation of intractable emulsions and loss of the amphoteric core to the aqueous layer.

  • Neutralization (Catch-and-Release): Dissolve the crude TFA salt in anhydrous MeOH. Add a strongly basic macroporous anion exchange resin (e.g., Amberlyst A26 OH form, 3.0 equiv by weight).

  • Isolation: Stir for 1 hour, filter the resin, and wash thoroughly with MeOH. Concentrate the filtrate to yield the free-base pyrazolo derivative.

  • Validation Check: Run a ¹⁹F NMR on the isolated solid. The complete absence of a peak at ~ -76 ppm confirms the successful removal of all trifluoroacetate counterions.

References

  • Norman, N. J. et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." J. Org. Chem. 2022.
  • Cohen et al. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters 2015.
  • Shen, Q., Guo, F., Hartwig, J. F. "Science of Synthesis: Cross Coupling and Heck-Type Reactions 2, Carbon–Heteroatom Cross Coupling and C–C Cross Couplings". Thieme.
  • Attia et al.

Sources

Reference Data & Comparative Studies

Validation

4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine vs. its chloro-analogue activity

As a Senior Application Scientist in medicinal chemistry and fragment-based drug discovery (FBDD), I frequently guide research teams through the nuanced selection of heterocyclic building blocks. The 1H-pyrazolo[4,3-c]py...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and fragment-based drug discovery (FBDD), I frequently guide research teams through the nuanced selection of heterocyclic building blocks. The 1H-pyrazolo[4,3-c]pyridin-3-amine scaffold is a highly privileged pharmacophore, particularly renowned for its ability to target the ATP-binding hinge region of various kinases [1].

When designing a screening library or optimizing a lead compound, the choice of halogen at the 4-position—specifically comparing 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine to its chloro-analogue —is a critical decision. This guide provides an objective, data-driven comparison of their physicochemical properties, target binding mechanics, and synthetic utility to help you make informed decisions in your kinase inhibitor programs.

Structural & Physicochemical Divergence

The substitution of a bromine atom versus a chlorine atom at the 4-position of the pyrazolo[4,3-c]pyridine core fundamentally alters the molecule's electronic landscape, lipophilicity, and steric bulk. These parameters directly dictate both the pharmacokinetic profile and the binding affinity within a kinase's active site [2].

Table 1: Comparative Physicochemical Properties

Parameter4-Bromo Analogue4-Chloro AnalogueCausality / Impact on Drug Design
CAS Number 900863-28-71121609-42-4Identifiers for procurement and library registration.
Molecular Weight 213.04 g/mol 168.58 g/mol Chloro is lighter, maintaining a lower molecular weight for FBDD libraries (Rule of 3 compliance).
Van der Waals Radius 1.85 Å1.75 ÅBromo is bulkier; increases risk of steric clash in tight gatekeeper pockets but fills larger hydrophobic voids.
Electronegativity 2.963.16Chloro exerts a stronger inductive electron-withdrawing effect on the pyridine ring.
Sigma-Hole Magnitude StrongWeak to ModerateBromine's higher polarizability creates a stronger localized positive charge, enhancing halogen bonding capabilities.
C-X Bond Energy ~280 kJ/mol~339 kJ/molThe weaker C-Br bond makes the bromo-analogue vastly superior for late-stage cross-coupling reactions.

Target Binding: The Halogen Bonding Advantage

In kinase inhibitor design, the pyrazole nitrogens of the 1H-pyrazolo[4,3-c]pyridin-3-amine core typically serve as the primary anchor, forming critical hydrogen bonds with the backbone amides of the kinase hinge region [1]. The 4-position projects directly toward the hydrophobic back-pocket or the gatekeeper residue.

The Bromo Advantage: Because bromine is highly polarizable, the electron density shifts away from the outermost tip of the halogen along the C-Br axis. This creates a distinct, electropositive "sigma-hole." When the 4-bromo analogue is positioned near an electronegative atom in the kinase pocket (e.g., a backbone carbonyl oxygen), it forms a highly directional and stabilizing non-covalent interaction known as a halogen bond [2].

The Chloro Advantage: Chlorine is more electronegative and less polarizable, resulting in a much weaker sigma-hole. However, its smaller Van der Waals radius (1.75 Å) is advantageous when targeting kinases with bulky gatekeeper mutations (e.g., T315I in ABL or L858R in EGFR), where the bromo-analogue might induce a severe steric clash[3].

G Scaffold 1H-pyrazolo[4,3-c]pyridin-3-amine (Hinge Binder) Hinge Kinase Hinge Region (Hydrogen Bonding) Scaffold->Hinge Anchors via N-H/N Halogen 4-Position Halogen (Br vs. Cl) Scaffold->Halogen C4 Substitution SigmaHole Sigma-Hole Interaction (Halogen Bond) Halogen->SigmaHole Generates Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) SigmaHole->Gatekeeper Enhances Affinity

Logical flow of pyrazolopyridine kinase binding and halogen interactions.

Synthetic Utility & Late-Stage Functionalization

If your goal is to use these compounds as intermediates rather than final fragments, the 4-bromo analogue is the undisputed choice.

Causality: The carbon-bromine (C-Br) bond dissociation energy is significantly lower than that of the carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), the oxidative addition step is often rate-limiting. The bromo-analogue undergoes rapid oxidative addition, allowing for mild reaction conditions and high yields (>85%) when installing diverse aryl or amine groups at the 4-position. Conversely, the chloro-analogue often requires specialized, highly active phosphine ligands (like XPhos or BrettPhos) and elevated temperatures to achieve even moderate yields (40-60%) [2].

Self-Validating Experimental Protocol: Kinase Screening

Causality for Assay Choice: Halogenated heterocycles frequently exhibit compound autofluorescence in standard biochemical assays, leading to false positives. TR-FRET utilizes a time delay before measuring emission, allowing short-lived background autofluorescence to decay, thereby isolating the true signal of the kinase activity.

Step-by-Step TR-FRET Methodology
  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Logic: The inclusion of Brij-35 (a non-ionic detergent) is critical to prevent the hydrophobic halogenated fragments from forming colloidal aggregates that cause promiscuous, non-specific enzyme inhibition.

  • Compound Dispensing: Dispense the 4-bromo and 4-chloro analogues into a 384-well plate using a 10-point, 3-fold serial dilution in DMSO.

  • Enzyme/Substrate Incubation: Add the target kinase and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow the fragments to pre-equilibrate with the ATP-binding pocket.

  • ATP Initiation: Initiate the reaction by adding ATP at its predetermined apparent Km​ value. Logic: Running the assay exactly at the Km​ for ATP ensures that the assay is highly sensitive to ATP-competitive inhibitors, allowing accurate calculation of the inhibition constant ( Ki​ ).

  • Quench & Detection: After the linear reaction phase (typically 60 mins), add a quench/detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase), a Europium-labeled anti-phospho antibody, and Streptavidin-XL665.

  • Self-Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Validation Rule: Every plate must contain DMSO (negative control) and Staurosporine (positive control). Calculate the Z'-factor. The data is only deemed trustworthy and accepted for SAR modeling if Z' > 0.6 , proving a robust assay window.

Workflow Start Compound Library Prep (Bromo & Chloro Analogs) Assay TR-FRET Kinase Assay (ATP Competitive) Start->Assay Control Self-Validation (Staurosporine & Z' > 0.6) Assay->Control Quality Check Readout Fluorescence Readout (Ex: 340nm, Em: 615/665nm) Control->Readout Analysis IC50 Calculation & SAR Modeling Readout->Analysis

Step-by-step TR-FRET kinase assay workflow for analog screening.

Strategic Recommendations

  • Select the 4-Bromo Analogue when: You are conducting fragment screening against kinases with large, accessible hydrophobic back-pockets where halogen bonding can drive binding affinity. It is also the mandatory choice if the compound is intended as a synthetic intermediate for subsequent cross-coupling.

  • Select the 4-Chloro Analogue when: You are optimizing a lead compound for a mutated kinase with a restricted gatekeeper pocket, or when you need to slightly lower the lipophilicity (LogP) of your final drug candidate to improve aqueous solubility and metabolic stability.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health (NIH) / PubMed Central (PMC). Available at:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI - Molecules. Available at:[Link]

Comparative

Activity Comparison of Pyrazolo[4,3-c]pyridine and its Isomers in Targeted Therapeutics

Introduction The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized as a purine bioisostere. Because its structure closely mimics the adenine ring of ATP, pyrazolopyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized as a purine bioisostere. Because its structure closely mimics the adenine ring of ATP, pyrazolopyridine derivatives can effectively anchor into the ATP-binding hinge region of various kinases[1]. The scaffold exists in several isomeric forms depending on the position of the nitrogen atom within the fused pyridine ring. This guide provides an objective, data-driven comparison of 1H-pyrazolo[4,3-c]pyridine against its key isomers—1H-pyrazolo[3,4-b]pyridine , 1H-pyrazolo[3,4-c]pyridine , and 1H-pyrazolo[4,3-b]pyridine —focusing on their distinct structure-activity relationships (SAR), target selectivity, and experimental validation.

Structural Causality and Physicochemical Properties

The specific arrangement of nitrogen atoms within the fused bicyclic system dictates the electronic distribution, pKa, and hydrogen bond donor/acceptor profile of the molecule. This subtle shift in electron density is the primary driver of target selectivity. For instance, the nitrogen in the pyrazolo[3,4-b]pyridine system is positioned to form optimal hydrogen bonds with the hinge region of B-Raf and FGFR[2], whereas the pyrazolo[4,3-c]pyridine core is uniquely suited to target the Extracellular Signal-Regulated Kinase (ERK)[3] and disrupt specific protein-protein interactions like PEX14-PEX5[4].

Isomer Scaffold Comparison
Property1H-pyrazolo[4,3-c]pyridine1H-pyrazolo[3,4-b]pyridine1H-pyrazolo[3,4-c]pyridine1H-pyrazolo[4,3-b]pyridine
Molecular Formula C₆H₅N₃C₆H₅N₃C₆H₅N₃C₆H₅N₃
Primary Target Class ERK1/2, PEX14-PEX5B-RafV600E, FGFR, TBK1GSK3α/βc-Met
Hinge Binding Profile N-2 (acceptor), N-1 (donor)N-2 (acceptor), N-1 (donor)N-2 (acceptor), N-1 (donor)N-2 (acceptor), N-1 (donor)
Therapeutic Indication Oncology, TrypanosomiasisMelanoma, Solid TumorsNeurodegenerative DiseasesNon-Small Cell Lung Cancer

Note: While the core hinge-binding motif (the pyrazole nitrogens) remains consistent, the position of the pyridine nitrogen alters the vector of functionalization at the C-3, C-4, and C-6 positions, forcing the molecule into different conformations within the target binding pocket.

Pharmacological Activity & Mechanistic Insights

  • Pyrazolo[4,3-c]pyridine (ERK & PPI Inhibition): Acquired resistance to upstream B-Raf and MEK inhibitors has driven the development of direct ERK inhibitors. 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas have emerged as potent, selective ERK inhibitors. The pyrazolo[4,3-c]pyridine core forms crucial hydrogen bonds with the ERK hinge region, while the urea moiety extends into the DFG-in pocket, ensuring high ligand efficiency and tumor regression in BRAF(V600E) models[3]. Furthermore, this isomer is the first-in-class scaffold to inhibit the PEX14-PEX5 protein-protein interaction, demonstrating nanomolar trypanocidal activity[4].

  • Pyrazolo[3,4-b]pyridine (B-Raf & FGFR Inhibition): This is the most extensively studied isomer. Replacing the azaindole core of vemurafenib with a pyrazolo[3,4-b]pyridine scaffold yielded highly potent B-RafV600E inhibitors. The nitrogen at the 7-position (pyridine ring) is critical; replacing it with a carbon results in a significant loss of enzymatic potency[2].

  • Pyrazolo[4,3-b]pyridine (c-Met Inhibition): Derivatives of this isomer, such as glumetinib, exhibit a U-shaped conformation in the c-Met binding pocket, maintaining key hydrogen bonds with Met1160 and Tyr1230[2].

  • Pyrazolo[3,4-c]pyridine (GSK3 Inhibition): N-substituted (pyrazolo[3,4-c]pyridin-3-yl)acetamides show selective inhibition of GSK3α/β. SAR studies reveal that an unsubstituted pyrazole N1-H is mandatory for activity, acting as a critical hydrogen bond donor[5].

Quantitative Biological Data Comparison
Isomer ScaffoldRepresentative Compound / LeadTargetEnzymatic IC₅₀ / K_DCellular EC₅₀
Pyrazolo[4,3-c]pyridine Compound 21 (Urea derivative)ERK1/2< 5 nM< 20 nM (A375 cells)
Pyrazolo[4,3-c]pyridine Compound 1 (Dawidowski et al.)PEX14-PEX5K_D = 163 μM265 μM (TbPEX14)
Pyrazolo[3,4-b]pyridine Vemurafenib analog (Compound 17)B-RafV600E2.5 nM15 nM (Colo205)
Pyrazolo[4,3-b]pyridine Glumetinib (SCC244)c-Met0.42 nM1.2 nM (EBC-1)
Pyrazolo[3,4-c]pyridine 5-aryl substituted derivativeGSK3β45 nMN/A

Mechanistic Pathway Visualization

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (Active GTP-bound) RTK->RAS Activation RAF RAF Kinase (e.g., B-Raf) RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Targets Cell Proliferation & Survival ERK->Targets Gene Transcription Inhibitor Pyrazolo[4,3-c]pyridine (ERK Inhibitor) Inhibitor->ERK ATP-competitive Inhibition

ERK/MAPK Signaling Pathway and Pyrazolo[4,3-c]pyridine Inhibition Point.

Experimental Protocols: Self-Validating Kinase Assay

To objectively compare the activity of pyrazolopyridine isomers, a robust, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended. TR-FRET is chosen because it minimizes compound auto-fluorescence interference and provides a ratiometric readout, ensuring high data fidelity.

Protocol: TR-FRET Kinase Inhibition Assay Causality of Design: Acoustic dispensing is utilized to eliminate pipette tip carryover, which is critical when evaluating highly potent (sub-nanomolar) pyrazolopyridine derivatives.

  • Compound Preparation:

    • Prepare 100x compound stocks in 100% DMSO.

    • Use an acoustic liquid handler (e.g., Echo 550) to dispense 100 nL of compound into a 384-well low-volume ProxiPlate.

    • Self-Validation Step: Include a known inhibitor (e.g., SCH772984 for ERK) as a positive control (100% inhibition) and pure DMSO as a negative control (0% inhibition) in columns 23 and 24.

  • Enzyme-Substrate Incubation:

    • Add 5 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT) containing the target kinase (e.g., 0.5 nM ERK2) and biotinylated peptide substrate (e.g., 100 nM).

    • Incubate at room temperature for 15 minutes to allow compound binding.

  • Reaction Initiation:

    • Add 5 µL of ATP solution (at the predetermined K_m value for the specific kinase to ensure competitive inhibition kinetics).

    • Incubate for 60 minutes at room temperature.

  • Detection & Quenching:

    • Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

    • Incubate for 60 minutes.

  • Data Acquisition & Analysis:

    • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Calculate the FRET ratio (665 nm / 615 nm).

    • Self-Validation Step: Calculate the Z'-factor using the control columns. A Z'-factor > 0.6 validates the assay's robustness. Fit the dose-response data using a 4-parameter logistic (Hill) equation to determine the IC₅₀.

Workflow Prep Compound Preparation (Acoustic Dispensing) Incubate Kinase + ATP + Substrate Incubation (60 min) Prep->Incubate Detect TR-FRET Detection (Eu-Antibody binding) Incubate->Detect Analyze Data Analysis (IC50 & Z'-factor) Detect->Analyze

High-Throughput TR-FRET Kinase Assay Workflow.

References

  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1470. URL:[Link]

  • Lim, J., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(14), 6770-6786. URL:[Link]

  • Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(2), 847-879. URL:[Link]

  • Marvaniya, V., et al. (2022). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical and Pharmaceutical Bulletin. URL: [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine Derivatives

Introduction: The Privileged Pyrazolopyridine Scaffold in Drug Discovery The pyrazolopyridine framework, a fusion of pyrazole and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazolopyridine Scaffold in Drug Discovery

The pyrazolopyridine framework, a fusion of pyrazole and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes. The specific arrangement of nitrogen atoms and the potential for diverse substitutions across the five isomers of pyrazolopyridine—[3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]—offer a versatile platform for the design of targeted therapeutics.[1][2] This guide focuses on the emerging biological potential of the 1H-pyrazolo[4,3-c]pyridine core, with a specific lens on the yet-to-be-fully-explored 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine derivatives. While direct experimental data for this specific substitution pattern is limited, we will draw comparisons with closely related analogues and other pyrazolopyridine isomers to provide a comprehensive overview for researchers in drug discovery. The broader class of pyrazolo[4,3-c]heterocyclic derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[3][4]

Comparative Analysis of Pyrazolopyridine Isomers as Kinase Inhibitors

The therapeutic utility of pyrazolopyridines is most prominently demonstrated in their capacity as kinase inhibitors.[5] Different isomers have been shown to selectively target various kinases involved in critical signaling pathways.

The 1H-pyrazolo[4,3-c]pyridine Scaffold: Targeting the ERK/MAPK Pathway

Recent research has highlighted the potential of the 1H-pyrazolo[4,3-c]pyridine scaffold in targeting the Ras-Raf-MEK-ERK (MAPK) signaling cascade, a pathway frequently deregulated in over 30% of human cancers.[6][7] A notable example is a series of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives identified as potent and selective inhibitors of Extracellular signal-Regulated Kinase (ERK).[6]

One of the lead compounds from this series, compound 21 , demonstrated significant potency and target engagement, leading to tumor regression in a BRAF(V600E) xenograft model.[6] This underscores the potential of the 1H-pyrazolo[4,3-c]pyridine core as a template for developing novel anticancer agents.

Below is a summary of the inhibitory activities of a representative compound from this series compared to a well-known MEK inhibitor.

CompoundTargetIC50 (nM)Cell-Based Assay (IC50, nM)Reference
Compound 21 ERK1/21589 (p-RSK)[6]
SCH772984 ERK1/2450 (p-RSK)[6]

Table 1: Comparative inhibitory activities of a 1H-pyrazolo[4,3-c]pyridine derivative and a known ERK inhibitor.

Other Pyrazolopyridine Isomers: A Broader Perspective

To understand the potential of the 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine scaffold, it is instructive to compare it with other, more extensively studied pyrazolopyridine isomers.

  • 1H-pyrazolo[3,4-b]pyridines: This is the most studied isomer in the context of kinase inhibition.[5] Derivatives have shown potent activity against a range of kinases, including TANK-Binding Kinase 1 (TBK1), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[8][9] For instance, a 1H-pyrazolo[3,4-b]pyridine derivative, compound 15y , was identified as a highly potent TBK1 inhibitor with an IC50 of 0.2 nM.[9]

  • 1H-pyrazolo[4,3-b]pyridines: This scaffold has been successfully employed to develop inhibitors of c-Met, a receptor tyrosine kinase implicated in various cancers.[8]

  • Pyrazolo[4,3-c]quinolines: While not a direct pyridine analogue, this related scaffold has demonstrated anti-inflammatory properties through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. One derivative, 3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a ), showed a significant inhibitory effect with an IC50 value of 0.39 µM.[10]

This comparative analysis reveals that the pyrazolopyridine core is a versatile starting point for kinase inhibitor design, with the specific isomer influencing the kinase selectivity profile.

The Putative Role of 4-Bromo and 3-Amino Substituents

While awaiting direct experimental evidence, we can hypothesize the influence of the 4-bromo and 3-amino substitutions on the biological activity of the 1H-pyrazolo[4,3-c]pyridine core based on established medicinal chemistry principles.

  • 3-Amino Group: The amino group can act as a hydrogen bond donor, a key interaction for anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. This is a common feature in many kinase inhibitors and is often crucial for potent activity.

  • 4-Bromo Group: The bromine atom is a lipophilic group that can occupy hydrophobic pockets within the ATP-binding site. Furthermore, the bromine atom can serve as a synthetic handle for further structural modifications through cross-coupling reactions, allowing for the exploration of additional chemical space and the optimization of potency and selectivity.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the ERK/MAPK signaling pathway and a general workflow for evaluating kinase inhibitors.

ERK_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Substrates Cytoplasmic Substrates ERK->Substrates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 1H-pyrazolo[4,3-c]pyridine ERK Inhibitor Inhibitor->ERK

Caption: The ERK/MAPK signaling cascade and the point of inhibition.

Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies biochemical Biochemical Assay (e.g., ADP-Glo) ic50 Determine IC50 biochemical->ic50 selectivity Kinase Selectivity Panel ic50->selectivity proliferation Cell Proliferation Assay (e.g., MTT) selectivity->proliferation target Target Engagement (e.g., Western Blot for p-ERK) proliferation->target downstream Downstream Effect (e.g., Apoptosis Assay) target->downstream pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) downstream->pk_pd efficacy Xenograft Efficacy Model pk_pd->efficacy

Caption: General workflow for the evaluation of a novel kinase inhibitor.

Experimental Protocols

The following are detailed, representative protocols for the initial evaluation of novel pyrazolopyridine derivatives as kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, providing a robust method for determining inhibitor potency (IC50).[11]

Materials:

  • Purified recombinant kinase (e.g., ERK2)

  • Kinase-specific substrate (e.g., Myelin Basic Protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine derivatives) dissolved in DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Perform a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup:

    • Prepare a master mix of the kinase and substrate in the kinase reaction buffer.

    • Add 2.5 µL of the kinase/substrate mix to each well of the 384-well plate.

    • Add 2.5 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.

    • Initiate the reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the anti-proliferative effects of potential anticancer compounds.[12]

Materials:

  • Cancer cell line (e.g., A375 melanoma cells with BRAF V600E mutation)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for a desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Target Engagement Assay (Western Blot for Phospho-ERK)

This assay is used to confirm that the compound is inhibiting the intended target within the cell by measuring the phosphorylation status of a downstream substrate.[12]

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations for a predetermined time.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the level of phospho-ERK to total ERK to determine the extent of target inhibition.

Conclusion and Future Directions

The 1H-pyrazolo[4,3-c]pyridine scaffold is an emerging and promising platform for the development of novel therapeutics, particularly kinase inhibitors targeting the ERK/MAPK pathway. While direct experimental data on 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine derivatives are currently lacking, comparative analysis with other pyrazolopyridine isomers and related analogs suggests significant potential. The 3-amino group is well-positioned to engage in crucial hydrogen bonding interactions with the kinase hinge region, while the 4-bromo substituent offers opportunities for both hydrophobic interactions and further synthetic elaboration.

Future research should focus on the synthesis of 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine and its derivatives, followed by a systematic evaluation of their biological activity using the experimental protocols outlined in this guide. This will enable the elucidation of the structure-activity relationship and the identification of lead compounds for further preclinical development. The exploration of this specific chemical space within the broader pyrazolopyridine family holds considerable promise for the discovery of novel and effective targeted therapies.

References

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Infectious Diseases. [Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry. [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. RSC Medicinal Chemistry. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. ACS Publications. [Link]

  • Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Semantic Scholar. [Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Ingenta Connect. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances. [Link]

  • Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Archiv der Pharmazie. [Link]

  • Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. [Link]

  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers. [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules. [Link]

  • Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. ResearchGate. [Link]

  • In vitro kinase assay. protocols.io. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]

Sources

Comparative

Cytotoxicity and Efficacy Comparison Guide: Substituted Pyrazolo[4,3-c]quinolines

Introduction Pyrazolo[4,3-c]quinolines represent a highly versatile class of azaheterocyclic scaffolds. In recent years, they have garnered significant attention across multiple therapeutic domains, functioning as checkp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazolo[4,3-c]quinolines represent a highly versatile class of azaheterocyclic scaffolds. In recent years, they have garnered significant attention across multiple therapeutic domains, functioning as checkpoint kinase 1 (Chk1) inhibitors for oncology , specific bacterial β-glucuronidase inhibitors to prevent chemotherapy-induced intestinal toxicity , and potent anti-inflammatory agents via the inhibition of inducible nitric oxide synthase (iNOS) .

However, a critical bottleneck in translating these compounds from bench to bedside is their inherent cytotoxicity. Unsubstituted variants often exhibit severe off-target toxicity, which masquerades as therapeutic efficacy in in vitro assays. This guide provides an objective comparison of the cytotoxicity and target efficacy of various substituted pyrazolo[4,3-c]quinolines, equipping researchers with the structural insights and self-validating protocols necessary to accurately map their therapeutic windows.

Section 1: Structural Determinants of Cytotoxicity (The Comparison)

The position and electronic nature of substituents on the phenyl ring (at the 4-position of the pyrazolo[4,3-c]quinoline core) drastically alter both target engagement and cellular survival.

Quantitative Comparison in RAW 264.7 Cells
CompoundPhenyl Ring SubstitutionNO Inhibition (IC₅₀, μM)Cytotoxicity (Survival at 10 μM)Pharmacological Profile
2a Unsubstituted0.399%Highly toxic; narrow therapeutic window.
2b Ortho-OH> 0.39ModerateReduced toxicity, but compromised efficacy.
2c Ortho-OMe> 0.39ModerateReduced toxicity, but compromised efficacy.
2i Para-OH0.19> 80%Highly potent; excellent safety profile.
2m Para-COOH0.22> 80%Highly potent; excellent safety profile.
1400W Positive Control~ 0.20> 95%Standard benchmark iNOS inhibitor.

Causality in Structural Design : The unsubstituted parent compound (2a ) exhibits excellent iNOS inhibition but causes massive cell death . This cytotoxicity is likely driven by non-specific DNA intercalation or broad-spectrum kinase inhibition—common liabilities of planar tricyclic systems. Introducing polar, electron-donating groups (e.g., -OH, -COOH) specifically at the para position restricts these off-target interactions. The steric and electronic bulk at the para position optimizes binding within the iNOS active site while preventing the molecule from crossing into off-target hydrophobic pockets, thereby significantly improving the cellular survival rate.

Section 2: Mechanistic Pathway and Target Engagement

To understand how these compounds exert their anti-inflammatory effects without triggering apoptosis (when properly substituted), we must look at the lipopolysaccharide (LPS) signaling cascade. Pyrazolo[4,3-c]quinolines do not act as direct NO scavengers; rather, they inhibit the upstream TLR4/NF-κB signaling cascade, preventing the downstream transcriptional expression of iNOS.

MechanisticPathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO NO Production iNOS->NO PQ Pyrazolo[4,3-c]quinolines PQ->iNOS Inhibits

LPS-induced TLR4/NF-κB signaling pathway and its inhibition by pyrazolo[4,3-c]quinolines.

Section 3: Self-Validating Experimental Methodologies

When evaluating compounds that are potentially cytotoxic, researchers must employ a self-validating assay system. If NO production is reduced but cell viability is also low, the NO reduction is an artifact of cell death, not true iNOS inhibition. The following parallel workflow ensures that efficacy readouts are strictly normalized against cellular health.

ExperimentalWorkflow Seed Seed RAW 264.7 Cells (5,000 cells/well) Treat Pre-treat with Compounds + LPS (0.1 μg/mL) Seed->Treat Incubate Incubate for 24 hours at 37°C, 5% CO2 Treat->Incubate Split Assay Split Incubate->Split Griess Griess Reagent Assay (Supernatant) Split->Griess Extract Media MTT MTT Viability Assay (Adherent Cells) Split->MTT Retain Cells ReadNO Measure Absorbance at 540 nm (Quantify NO) Griess->ReadNO ReadViability Measure Absorbance at 570 nm (Quantify Viability) MTT->ReadViability

Self-validating experimental workflow for concurrent NO quantification and cytotoxicity assessment.

Step-by-Step Protocol & Causality:
  • Cell Culture & Seeding :

    • Action : Seed RAW 264.7 murine macrophages at a density of 5×103 cells/well in 96-well plates.

    • Causality : This specific density is critical. It ensures cells remain in the exponential growth phase and do not reach 100% confluency during the 24-hour assay. Over-confluency triggers contact inhibition, which independently alters basal metabolism and artificially skews MTT viability readouts .

  • Treatment & Stimulation :

    • Action : Pre-treat cells with varying concentrations of pyrazolo[4,3-c]quinolines (0.1 to 10 μM) for 1 hour, followed by stimulation with 0.1 μg/mL Lipopolysaccharide (LPS).

    • Causality : Pre-treatment is required to allow the small molecule inhibitor to partition across the lipid bilayer and block intracellular signaling complexes before the massive transcriptional wave induced by LPS begins.

  • Griess Assay (Efficacy Readout) :

    • Action : Transfer 100 μL of the culture supernatant to a new plate. Add 100 μL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid). Read absorbance at 540 nm.

    • Causality : Nitric oxide is a highly unstable gaseous free radical that rapidly oxidizes to nitrite ( NO2−​ ) in culture media. The Griess reagent specifically reacts with nitrite to form a stable azo dye, providing a direct, proportional spectrophotometric readout of cumulative NO production.

  • MTT Assay (Cytotoxicity Readout) :

    • Action : To the remaining adherent cells, add 20 μL of MTT solution (5 mg/mL). Incubate for 4 hours. Discard the media, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm.

    • Causality : MTT is reduced to purple formazan exclusively by mitochondrial succinate dehydrogenase in metabolically active cells. This step validates whether the observed NO reduction in the Griess assay was due to specific iNOS inhibition or merely a reduction in the number of living cells capable of producing NO.

Conclusion

The shift from unsubstituted to para-substituted pyrazolo[4,3-c]quinolines marks a critical optimization step in rational drug design. By successfully mitigating cytotoxicity while retaining sub-micromolar target engagement (IC₅₀ ~ 0.20 μM), compounds like 2i and 2m represent highly viable leads. This structural tuning not only advances their potential as anti-inflammatory agents but also broadens their therapeutic utility as adjuvants in chemotherapy regimens .

References

  • Tseng CH, Tung CW, Peng SI, Chen YL, Tzeng CC, Cheng CM. "Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production." Molecules. 2018;23(5):1036. URL:[Link]

  • Faria JV, et al. "Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. 2017. URL:[Link]

  • Cheng KW, et al. "Specific Inhibition of Bacterial β-Glucuronidase by Pyrazolo[4,3-c]quinoline Derivatives via a pH-Dependent Manner To Suppress Chemotherapy-Induced Intestinal Toxicity." Journal of Medicinal Chemistry. 2017;60(22):9222-9238. URL:[Link]

Validation

A Researcher's Guide to Pyrazolo[4,3-c]pyridines: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy

The pyrazolo[4,3-c]pyridine scaffold is a compelling heterocyclic motif that has garnered significant interest in medicinal chemistry. As a purine bioisostere, it is adept at interacting with the ATP-binding sites of var...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[4,3-c]pyridine scaffold is a compelling heterocyclic motif that has garnered significant interest in medicinal chemistry. As a purine bioisostere, it is adept at interacting with the ATP-binding sites of various enzymes, making it a "privileged scaffold" in drug discovery.[1] Its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] However, the journey from a potent compound in a test tube to an effective therapeutic in a living organism is fraught with challenges. A promising low-nanomolar IC50 value from an in vitro assay does not guarantee in vivo success.

This guide provides an in-depth comparison of the in vitro and in vivo activities of pyrazolo[4,3-c]pyridine compounds and their close isomers. We will dissect the experimental data, explain the causality behind the chosen methodologies, and offer insights into navigating the complex transition from benchtop discovery to preclinical validation.

The In Vitro Landscape: Defining Potency and Mechanism

In vitro studies are the foundational step in drug discovery, designed to assess a compound's activity against a specific molecular target or cell line in a controlled environment. For pyrazolo[4,3-c]pyridines, these assays typically focus on enzyme inhibition or cellular cytotoxicity.

Case Study 1: Carbonic Anhydrase Inhibition

A series of pyrazolo[4,3-c]pyridine sulfonamides were evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms.[5][6] Carbonic anhydrases are metalloenzymes that catalyze the hydration of CO2 and are implicated in various physiological and pathological processes, including cancer.

The primary in vitro method used was a stopped-flow CO2 hydrase assay, which measures the enzyme's catalytic activity.[5] The choice of this assay is critical as it directly measures the enzymatic function that the inhibitors are designed to block, providing a quantitative measure of potency expressed as the inhibition constant (Kᵢ).

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms by Pyrazolo[4,3-c]pyridine Sulfonamides [5]

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
1f 25.5 18.7 465.4 34.5
1g 35.6 105.6 >10000 118.5
1h 45.8 98.9 8546 101.9
1k 49.9 158.3 610.1 713.6
AAZ * 250 12 25 5.7

*Acetazolamide (AAZ) is a standard clinical CA inhibitor used as a reference compound.

The structure-activity relationship (SAR) data revealed that the nature of the linker between the pyrazolopyridine core and the benzenesulfonamide moiety was crucial for activity against specific isoforms.[5] For instance, compound 1f , with an N-methylpropionamide linker, showed potent inhibition of hCA I, hCA II, and hCA XII.[5] This level of detailed in vitro screening is essential for selecting candidates with the desired potency and selectivity profile for further studies.

Case Study 2: Anticancer Cytotoxicity

The antiproliferative potential of novel pyrazolo[4,3-c]pyridine derivatives has been assessed against various human cancer cell lines.[7][8] A study by Metwally et al. investigated their effects on breast (MCF-7), liver (HepG-2), and colon (HCT-116) carcinoma cells.[8]

The standard method for this evaluation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is chosen for its reliability and high-throughput capability. It measures the metabolic activity of cells, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.

Table 2: In Vitro Cytotoxicity (IC₅₀, µg/mL) of Pyrazolo[4,3-c]pyridine Derivatives [8]

Compound MCF-7 (Breast) HepG-2 (Liver) HCT-116 (Colon)
6b 1.937 3.695 >50
6c >50 >50 2.914
Doxorubicin * 2.527 4.749 3.641

*Doxorubicin is a standard chemotherapeutic drug used as a positive control.

The results showed that compound 6b was more potent than the reference drug doxorubicin against breast and liver cancer cell lines, while 6c was more effective against the colon cancer cell line.[8] Molecular docking studies suggested these compounds might exert their effect by inhibiting the ERK2 enzyme, a key component of the MAPK/ERK signaling pathway often dysregulated in cancer.[8]

Visualizing the Mechanism: The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Pyrazolo[4,3-c]pyridines, by inhibiting kinases like ERK2, can disrupt this pathway and induce cancer cell death.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Target for Inhibition) MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->ERK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: The MAPK/ERK signaling pathway and the point of inhibition by pyrazolo[4,3-c]pyridine derivatives.

The Transition to In Vivo: A Test of True Therapeutic Potential

While in vitro data is indispensable for initial screening and mechanism-of-action studies, in vivo experiments in animal models are the true test of a compound's potential. These studies evaluate not just efficacy but also pharmacokinetics (PK) and safety in a complex biological system.

Direct in vivo efficacy data for the pyrazolo[4,3-c]pyridine isomer is less prevalent in the literature compared to its close relatives, such as the pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds. However, the success of these related compounds provides a valuable blueprint for what can be expected and how to design appropriate in vivo studies.

Case Study: In Vivo Anticancer Activity of a Pyrazolo[3,4-d]pyrimidine

A study on pyrazolo[3,4-d]pyrimidine-based inhibitors of TRAP1, a mitochondrial heat shock protein, demonstrated a successful translation from in vitro to in vivo activity.[9]

  • In Vitro Results: Compounds 47 and 48 were identified as potent TRAP1 and Hsp90 inhibitors with good metabolic and plasma stability. They showed excellent anticancer efficiency in various cancer cell lines.[9]

  • In Vivo Model: A mouse xenograft model was used. This involves implanting human cancer cells (in this case, PC3 prostate cancer cells) into immunodeficient mice. This model is the gold standard for preclinical evaluation of anticancer agents because it allows for the assessment of a compound's effect on a human tumor in a living system.

  • In Vivo Results: Both compounds 47 and 48 significantly reduced tumor growth in the mouse xenograft models, demonstrating their efficacy in vivo.[9]

This successful translation highlights a critical point: strong in vitro potency must be paired with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The good metabolic stability observed for compounds 47 and 48 in vitro was a key predictor of their eventual in vivo success.[9]

Workflow for Preclinical Evaluation

The path from a chemical idea to a preclinical candidate follows a logical, multi-stage workflow. This process is designed to systematically filter compounds, ensuring that only the most promising candidates advance to costly and complex in vivo testing.

Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Primary Screening (e.g., Kinase Assay) B Cell-Based Assays (e.g., MTT Cytotoxicity) A->B C ADME/Tox Screening (Metabolic Stability, CYP Inhibition) B->C Lead_Opt Lead Optimization (SAR Studies) C->Lead_Opt D Pharmacokinetic (PK) Studies in Mice/Rats E Efficacy Studies (e.g., Tumor Xenograft Model) D->E Candidate Preclinical Candidate Selection E->Candidate Lead_Opt->D Promising Candidate

Caption: A streamlined workflow for the preclinical evaluation of pyrazolo[4,3-c]pyridine compounds.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are paramount. Below are methodologies for key experiments described in this guide.

Protocol 1: In Vitro Cell Viability (MTT) Assay

Objective: To determine the concentration of a pyrazolo[4,3-c]pyridine compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is chosen to allow for multiple cell doublings.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition (ADP-Glo™) Assay

Objective: To measure the inhibitory activity of a pyrazolo[4,3-c]pyridine compound against a specific protein kinase.[10]

Methodology:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a concentration range for IC₅₀ determination (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase enzyme and its specific substrate in a kinase reaction buffer.

  • Compound Addition: Add a small volume (e.g., 2.5 nL) of the serially diluted compound or DMSO (vehicle control) to the respective wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure competitive binding can be accurately measured. Incubate at room temperature for 1-2 hours.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal proportional to the initial kinase activity. Incubate for 30-60 minutes.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value as described in the MTT assay.[10]

Protocol 3: In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of a lead pyrazolo[4,3-c]pyridine compound in a living animal model.

Methodology:

  • Animal Acclimatization: Use immunodeficient mice (e.g., athymic nude or NSG mice). Allow them to acclimate to the facility for at least one week before the study begins. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ PC3 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Compound Administration: Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound to the treatment group via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.), at a predetermined dose and schedule (e.g., once daily for 21 days). The control group receives the vehicle only.

  • Efficacy and Tolerability Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity or distress.

  • Study Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and potentially process them for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the mean tumor volume and weight between the treated and control groups. Calculate the tumor growth inhibition (TGI) percentage to quantify the compound's efficacy.

Conclusion and Future Directions

The pyrazolo[4,3-c]pyridine scaffold and its isomers represent a highly promising class of compounds with demonstrated in vitro potency against a range of therapeutic targets. The key to translating this potency into in vivo efficacy lies in a rigorous, multi-parameter optimization process. Future research must focus not only on enhancing target-specific activity but also on improving pharmacokinetic profiles. Early-stage in vitro ADME screening for metabolic stability, plasma protein binding, and potential CYP450 inhibition is no longer optional but essential for reducing the high attrition rate of compounds as they move from the bench to preclinical and clinical development. By integrating detailed in vitro characterization with well-designed in vivo models, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Gudimella, J., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. Available from: [Link]

  • Park, H. K., et al. (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. European Journal of Medicinal Chemistry. Available from: [Link]

  • Singh, H., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. Available from: [Link]

  • Popovici, A., et al. (2022). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Advances in Organic Synthesis. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available from: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. Available from: [Link]

  • Gudimella, J., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Available from: [Link]

  • Metwally, N. H., & Deeb, E. A. (2018). Synthesis, anticancer assessment on human breast, liver and colon carcinoma cell lines and molecular modeling study using novel pyrazolo[4,3-c]pyridine derivatives. Bioorganic Chemistry. Available from: [Link]

  • Radi, M., et al. (2007). Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice. Journal of Medicinal Chemistry. Available from: [Link]

  • Tintori, C., et al. (2016). Combining X-ray Crystallography and Molecular Modeling toward the Optimization of Pyrazolo[3,4-d]pyrimidines as Potent c-Src Inhibitors Active in Vivo against Neuroblastoma. ResearchGate. Available from: [Link]

  • Chen, Y.-L., et al. (2016). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules. Available from: [Link]

Sources

Comparative

A Technical Guide to the Synthesis and Spectroscopic Comparison of Pyrazolo[4,3-c]pyridine Regioisomers

Executive Summary Pyrazolo[4,3-c]pyridines are highly privileged pharmacophores, recently gaining prominence as the first small-molecule inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) with potent trypanoc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolo[4,3-c]pyridines are highly privileged pharmacophores, recently gaining prominence as the first small-molecule inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) with potent trypanocidal activity[1]. However, the functionalization of the pyrazole core inherently yields N-1 and N-2 regioisomers. Because the biological activity of these isomers can diverge drastically—where one isomer exhibits nanomolar target affinity while the other is completely inactive[2]—unambiguous structural assignment is a critical bottleneck in drug development. This guide provides an objective, data-driven comparison of these regioisomers, detailing self-validating synthetic protocols and advanced 2D NMR spectroscopic methodologies.

The Regiochemistry Challenge and Biological Context

When a pyrazolo[4,3-c]pyridine scaffold is subjected to N-alkylation, the delocalization of the negative charge across the pyrazole nitrogen atoms results in a mixture of N-1 and N-2 alkylated products.

In the context of PEX14-PEX5 PPI inhibitors, docking studies and AlphaScreen assays have demonstrated that the N-1 substituted pyrazolo[4,3-c]pyridine effectively occupies the Trp and Phe pockets of the PEX14 surface[2]. Conversely, the N-2 regioisomer introduces severe steric clashes with proximal Asn13 and Glu16 residues, rendering it inactive[3].

BioContext N1 N-1 Regioisomer PEX PEX14 Trp/Phe Pockets N1->PEX Optimal Fit N2 N-2 Regioisomer N2->PEX Poor Fit Bind1 High Affinity Binding PEX->Bind1 Bind2 Steric Clash PEX->Bind2 Act Trypanocidal Activity Bind1->Act

Impact of N-alkylation regiochemistry on PEX14 binding and trypanocidal activity.

Self-Validating Experimental Protocols

Protocol A: N-Alkylation and Chromatographic Separation

Causality & Rationale: Alkylation in the presence of a mild base (e.g., Cs₂CO₃) in a polar aprotic solvent (DMF) favors the kinetic deprotonation of the pyrazole NH, generating an ambident nucleophile. The N-1 and N-2 regioisomers often co-elute in standard normal-phase chromatography; thus, precise gradient optimization is required.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the pyrazolo[4,3-c]pyridine core (1.0 equiv) in anhydrous DMF (0.2 M). Add Cs₂CO₃ (1.5 equiv) and stir at ambient temperature for 15 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise add the alkyl halide (1.2 equiv). Heat the mixture to 40–100 °C depending on the electrophile's reactivity.

  • In-Process Validation (TLC/LC-MS): Monitor the reaction. The formation of two distinct spots with identical mass (m/z) but different retention times confirms the generation of the regioisomeric mixture.

  • Quench and Extraction: Quench with H₂O, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over MgSO₄, and concentrate in vacuo[4].

  • Separation: Purify the crude mixture via flash column chromatography or preparative TLC. Note: The N-2 regioisomer is typically the minor product and elutes differently due to altered dipole moments[5].

  • Post-Purification Validation: Run a quick 1D ¹H NMR of both isolated fractions to verify purity before proceeding to resource-intensive 2D NMR.

Workflow SM Pyrazolo[4,3-c]pyridine Core Alk N-Alkylation (Base, R-X) SM->Alk Mix Regioisomeric Mixture Alk->Mix Sep Chromatographic Separation Mix->Sep N1 N-1 Regioisomer Sep->N1 N2 N-2 Regioisomer Sep->N2 NMR 2D NMR (NOESY, 15N-HMBC) N1->NMR N2->NMR Conf Structural Confirmation NMR->Conf

Workflow for the synthesis, separation, and NMR validation of pyrazolo[4,3-c]pyridine regioisomers.

Protocol B: 2D NMR Spectroscopic Validation

Causality & Rationale: 1D ¹H NMR is insufficient for regioisomer assignment because the chemical shifts of the N-alkyl groups heavily overlap. Spatial proximity (NOESY) and through-bond heteronuclear coupling (HMBC) provide an unambiguous, self-validating matrix for assignment.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the purified regioisomer in 0.6 mL of CDCl₃ or DMSO-d₆.

  • ¹H-¹H NOESY Acquisition: Acquire a 2D NOESY spectrum (mixing time ~300-500 ms). Look for spatial correlations between the N-alkyl protons and the rigid pyrazolo[4,3-c]pyridine core.

  • ¹H-¹³C HMBC Acquisition: Acquire a 2D HMBC spectrum to map three-bond (³J_CH) correlations from the N-alkyl protons to the quaternary carbons of the fused ring system.

  • ¹H-¹⁵N HMBC Acquisition (Critical Step): Acquire a ¹H-¹⁵N HMBC spectrum. The N-1 and N-2 nitrogen atoms reside in vastly different electronic environments, allowing definitive mapping of the alkyl group's attachment point.

Spectroscopic Data Comparison

The following table synthesizes the critical diagnostic spectroscopic markers used to differentiate the N-1 and N-2 regioisomers of a standard N-methyl pyrazolo[4,3-c]pyridine system.

Spectroscopic ParameterN-1 RegioisomerN-2 RegioisomerDiagnostic Rationale
¹H NMR (N-CH₃ shift) ~3.83 ppm~4.09 ppmN-2 alkyl protons are typically more deshielded due to the adjacent sp² nitrogen lone pair.
¹H-¹H NOESY Strong NOE to C-7 methylene/aromatic protons (~2.68 ppm)No NOE to C-7; NOE to C-3 substituent (if present)Spatial proximity dictates that N-1 is adjacent to the C-7 position of the pyridine/piperidine ring.
¹H-¹³C HMBC ³J_CH correlation to C-7a (~138.8 ppm)³J_CH correlation to C-3 and C-3a carbonsConfirms the covalent linkage to the specific side of the pyrazole ring.
¹H-¹⁵N HMBC Strong ³J_NH correlation to N-1Strong ³J_NH correlation to N-1 (-72.0 ppm) and N-2 (-181.8 ppm)The N-2 alkyl group shows distinct coupling to both pyrazole nitrogens due to the specific tautomeric/electronic state.

(Note: Exact ppm values will vary based on the specific substitution pattern of the pyridine ring and the solvent used, but the relative differences and correlation patterns remain constant.)

Conclusion

The functionalization of pyrazolo[4,3-c]pyridines inevitably requires the rigorous separation and identification of N-1 and N-2 regioisomers. By combining optimized chromatographic techniques with a robust, multi-dimensional NMR approach (NOESY and ¹⁵N-HMBC), researchers can unambiguously assign these structures. This precision is not merely an academic exercise; as demonstrated by their application as PEX14-PEX5 inhibitors[1], the regiochemistry dictates the spatial geometry of the pharmacophore, ultimately serving as the binary switch between a potent therapeutic and an inactive compound.

References

  • 2 - ACS Publications. 2. - KTU ePubl. 3.5 - MPG.PuRe.

Sources

Safety & Regulatory Compliance

Safety

4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine proper disposal procedures

Comprehensive Operational Guide: Proper Disposal Procedures for 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine As a critical synthetic intermediate, 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine (CAS: 900863-28-7) is widely utili...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Proper Disposal Procedures for 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine

As a critical synthetic intermediate, 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine (CAS: 900863-28-7) is widely utilized in the development of kinase inhibitors and anti-leukemic agents [1]. Due to its unique structural motif—a heterocyclic pyrazolopyridine core coupled with a halogen (bromine) and a primary amine—this compound presents specific toxicological and environmental hazards. Improper disposal can lead to severe environmental persistence and unintended cytotoxicity. This guide provides drug development professionals and laboratory scientists with authoritative, step-by-step operational procedures for the safe handling and EPA-compliant disposal of this compound.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is critical to understand the physical and regulatory parameters of the waste material.

Property / ParameterValue / Classification
Chemical Name 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine
CAS Number 900863-28-7
Molecular Formula C6H5BrN4
Molecular Weight 213.037 g/mol
Predicted Boiling Point ~489.1 °C [1]
Predicted Density ~1.994 g/cm³ [1]
EPA Waste Classification Halogenated Organic Waste (Requires strict segregation)

Causality: The Science Behind the Safety Protocols

Why do we treat this compound with such strict segregation protocols? Effective safety is built on understanding the mechanistic "why" behind the rules.

  • Broad-Spectrum Cytotoxicity: The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, designed to competitively bind to the ATP pockets of various kinases (e.g., RIPK2, PKC-theta) [2]. Inadvertent exposure through improper disposal (e.g., sink disposal) can lead to off-target cytotoxicity in environmental biological systems.

  • Halogenated Persistence: The carbon-bromine bond significantly increases the molecule's lipophilicity and resistance to environmental biodegradation. Under EPA guidelines, halogenated organic compounds must be segregated from general solvent waste to prevent the formation of highly toxic dioxins during low-temperature incineration .

  • Amine Reactivity: Primary amines can undergo environmental oxidation in the presence of halogens to form N-nitrosamines, which are potent carcinogens [3].

G A 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine B Kinase Binding (Off-target) A->B In Vitro/In Vivo C Environmental Persistence A->C Improper Disposal D Cytotoxicity / Cell Death B->D E Halogenated Bioaccumulation C->E

Mechanistic pathway of cytotoxicity and environmental persistence of brominated pyrazolopyridines.

Self-Validating Experimental Protocol: Step-by-Step Disposal

To ensure absolute compliance and safety, follow this self-validating workflow. Every action is paired with a validation step to prevent downstream logistical failures.

Phase 1: Source Segregation

  • Action: Collect all solid waste (contaminated consumables, powder residues) and liquid waste (reaction filtrates) containing 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine into designated "Halogenated Organic Waste" containers. Never mix halogenated waste with non-halogenated solvents or concentrated acids [4].

  • Validation Check: Before sealing the container, verify that the liquid waste does not phase-separate and check the pH using indicator strips. The pH should be neutral (pH 6-8) to prevent pressure buildup from unexpected acid-base reactions.

Phase 2: Quenching Reaction Mixtures (Post-Synthesis)

  • Action: Because this brominated compound is frequently utilized in palladium-catalyzed Suzuki cross-coupling reactions [1], crude reaction mixtures must be filtered through a Celite pad to remove heavy metal catalysts (Pd) before disposal. The heavy metal waste is collected separately from the halogenated organic filtrate.

  • Validation Check: Test the organic filtrate with starch-iodide paper. If the paper turns blue/black, active oxidants (e.g., residual peroxides from ethereal solvents) are present. Quench with a saturated sodium thiosulfate solution until the test is negative before transferring to the main waste carboy.

Phase 3: Containment and Labeling

  • Action: Store the waste in High-Density Polyethylene (HDPE) or glass containers. Do not use metal safety cans, as the primary amine and residual halogens can cause severe corrosion over time. Label the container explicitly: "Hazardous Waste: Halogenated Amine (4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine), Toxic." Ensure the accumulation start date is clearly marked [5].

  • Validation Check: Perform a weekly visual inspection of the container. Look for any signs of bulging (indicating gas evolution) or structural degradation of the HDPE plastic.

Phase 4: EPA-Compliant Transfer

  • Action: Transfer the sealed containers to your Environmental Health and Safety (EHS) department. Halogenated solvents and amines must be processed via high-temperature incineration at specialized facilities equipped with acid gas scrubbers to safely neutralize the hydrobromic acid (HBr) generated during combustion .

  • Validation Check: Verify the EHS waste manifest to ensure the waste stream is correctly coded as "Halogenated Organic" rather than "General Solvent," avoiding costly disposal fees and regulatory fines.

DisposalWorkflow Start Generate Waste Segregate Segregate: Halogenated vs Non-Halogenated Start->Segregate Quench Quench & Filter (Remove Pd/Catalysts) Segregate->Quench Reaction Mixtures Contain HDPE Container Label: Halogenated Amine Segregate->Contain Pure Compound Quench->Contain Incinerate High-Temp Incineration (with HBr Scrubbers) Contain->Incinerate EHS Transfer

Step-by-step laboratory segregation and EPA-compliant disposal workflow for halogenated amines.

Quantitative Waste Limits & Compatibility

Adhere to the following logistical limits for Satellite Accumulation Areas (SAA) within the laboratory setting to maintain compliance with federal safety regulations:

ParameterSpecification / Limit
Waste Category Halogenated Organic (Handle as EPA F-list equivalent)
Max Container Volume (SAA) 20 Liters (approx. 5 Gallons)
Container Compatibility Excellent: Glass, HDPE, PTFE Poor: Carbon Steel, Aluminum
Storage Time Limit Maximum 3 days in the lab once the container reaches the volume limit [5]
Secondary Containment Required (Must hold 110% of the primary container's volume)

References

  • [1] 4-bromo-1H-pyrazolo[4,3-c]pyrid-3-ylamine | 900863-28-7. Molaid.

  • [4] Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (HKUST).

  • [5] Chemical Waste Guidelines - Health, Safety & Risk Management. University of Minnesota.

  • Hazardous Waste Listings. United States Environmental Protection Agency (EPA).

  • [2] Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents. MDPI.

  • [3] Artificial sweeteners - PubData (Halogenated Amine Environmental Fate). Leuphana Universität Lüneburg.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.